molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Numéro de catalogue: B1196125
Numéro CAS: 4670-56-8
Poids moléculaire: 166.17 g/mol
Clé InChI: UITFCFWKYAOJEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-methylsalicylate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4670-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydroxytoluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl hydroxytoluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-METHYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate (CAS No. 4670-56-8), also known as methyl 2-hydroxy-4-methylbenzoate, is an aromatic organic compound and a derivative of salicylic acid. As a member of the salicylate family, it holds potential interest for researchers in medicinal chemistry and drug development due to the well-documented analgesic and anti-inflammatory properties of related compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with this compound.

Chemical Structure

This compound is the methyl ester of 4-methylsalicylic acid. The structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The hydroxyl and ester groups are positioned ortho to each other, while the methyl group is in the para position relative to the hydroxyl group.

Figure 1: Chemical Structure of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name methyl 2-hydroxy-4-methylbenzoate[1]
CAS Number 4670-56-8[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.176 g/mol [1]
Appearance Colorless to pale yellow or pale brown liquid; Low melting solid[1]
Odor Sweet, wintergreen-like
Melting Point 27°C to 28°C[1]
Boiling Point 242°C (literature)[1]
Density 1.147 g/mL[1]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether)
pKa (Predicted) 9.87 ± 0.10
Refractive Index 1.537[1]
InChI Key UITFCFWKYAOJEJ-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC(=C(C=C1)C(=O)OC)O[1]

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The following is a representative protocol adapted from procedures for similar esters.[2][3][4]

G reagents 1. Dissolve 4-methylsalicylic acid in excess methanol in a round-bottom flask. catalyst 2. Slowly add concentrated sulfuric acid (catalyst) while stirring. reagents->catalyst reflux 3. Heat the mixture to reflux (approx. 80-100°C) for several hours. catalyst->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool extract 5. Transfer to a separatory funnel and extract with an organic solvent (e.g., dichloromethane). cool->extract wash 6. Wash the organic layer with water, then with 5% sodium bicarbonate solution, and finally with brine. extract->wash dry 7. Dry the organic layer over anhydrous sodium sulfate. wash->dry evaporate 8. Filter and remove the solvent under reduced pressure (rotary evaporation). dry->evaporate product Purified this compound evaporate->product

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol (which acts as both reactant and solvent).[2][5]

  • Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[2][6]

  • Reflux: Heat the reaction mixture to reflux (typically between 80°C and 100°C) and maintain for 1.5 to 6 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[4] Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or diethyl ether.[4][6]

  • Neutralization and Washing: Combine the organic extracts and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid and remove unreacted carboxylic acid), and finally with brine.[4][5]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Spectroscopic Data

For reference and comparison purposes, the spectroscopic data for the closely related and well-characterized isomer, methyl salicylate (methyl 2-hydroxybenzoate) , is provided below.

Disclaimer: The following data pertains to Methyl Salicylate, not this compound.

Spectroscopy Characteristic Peaks / Signals (for Methyl Salicylate) Reference(s)
¹H NMR δ ~10.7 ppm (s, 1H, -OH), δ ~7.8 ppm (dd, 1H, Ar-H), δ ~7.4 ppm (t, 1H, Ar-H), δ ~6.9 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃)[7]
¹³C NMR δ ~170 ppm (C=O), δ ~161 ppm (Ar-C-OH), δ ~135 ppm (Ar-CH), δ ~130 ppm (Ar-CH), δ ~119 ppm (Ar-CH), δ ~117 ppm (Ar-CH), δ ~112 ppm (Ar-C), δ ~52 ppm (-OCH₃)[8]
IR (Infrared) ~3200 cm⁻¹ (broad, O-H stretch), ~2955 cm⁻¹ (C-H stretch, sp³), ~1680 cm⁻¹ (strong, C=O stretch, ester), ~1600-1450 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch)
MS (Mass Spec.) Key fragments (m/z): 152 (M⁺), 121 (M⁺ - OCH₃), 120 (M⁺ - CH₃OH), 92 (M⁺ - COOCH₃)

Biological Activity

Specific studies detailing the biological activity or signaling pathways of this compound are limited in the available literature. However, compounds within the salicylate class are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[5] Methyl salicylate itself has been shown to act as an activator of transient receptor potential channels TRPA1 and TRPV1, which are involved in pain sensation. Furthermore, various salicylate derivatives have been investigated for a range of biological activities, including antibacterial and antioxidant effects.[5] Given its structural similarity to these active compounds, this compound represents a molecule of interest for further investigation in these areas.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with a detailed protocol for its synthesis. While specific spectroscopic and biological data for this particular derivative are scarce, the information provided for related compounds offers a valuable reference point for researchers. The synthesis and purification workflows outlined here can serve as a practical starting point for scientists aiming to produce and study this compound for applications in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic profile and elucidate its potential biological activities.

References

Synthesis and Characterization of Methyl 4-methylsalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-methylsalicylate, an organic ester with applications in various fields of chemical research and development. The document details the synthetic protocol via Fischer esterification, outlines the methodologies for its characterization using modern spectroscopic techniques, and presents the relevant data in a structured format for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-methylsalicylic acid with methanol, utilizing a strong acid as a catalyst.[1][2][3] This reversible reaction is typically driven to completion by using an excess of the alcohol (methanol) and sometimes by the removal of water as it is formed.[4]

Reaction Scheme

The overall reaction is as follows:

4-methylsalicylic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add deionized water and an organic solvent (e.g., dichloromethane or diethyl ether) to extract the product.

    • Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative parameters for the synthesis of salicylate esters via Fischer esterification, which can be adapted for this compound.

ParameterValueReference
Molar Ratio (Acid:Alcohol)1:5 to 1:25[5]
CatalystConcentrated H₂SO₄[1][2][6]
Reaction TemperatureReflux (~65-100 °C)[6]
Reaction Time1 - 20 hours[1][7]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

  • Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer.

  • Expected Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Ar-CH₃~ 2.3Singlet3H
O-CH₃~ 3.9Singlet3H
Ar-H~ 6.7 - 7.8Multiplet3H
O-H~ 10.8Singlet1H

¹³C NMR Spectroscopy:

  • Experimental Protocol: A concentrated sample of this compound in a deuterated solvent is used to acquire the ¹³C NMR spectrum.

  • Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Ar-CH₃~ 21
O-CH₃~ 52
Aromatic Carbons~ 110 - 150
C=O (Ester)~ 170
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Experimental Protocol: The IR spectrum of a thin film of the liquid product or a KBr pellet of a solid product is recorded using an FTIR spectrometer.

  • Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H (Phenolic)3100 - 3500 (broad)H-bonded hydroxyl stretch[8][9]
C-H (Aromatic)3000 - 3100Aromatic C-H stretch[8]
C-H (Aliphatic)2850 - 3000Methyl C-H stretch[8]
C=O (Ester)1670 - 1700Carbonyl stretch[8][9]
C=C (Aromatic)1450 - 1600Aromatic ring stretch[9]
C-O (Ester)1200 - 1300C-O stretch[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Experimental Protocol: The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.

  • Expected Peaks:

m/zInterpretation
166Molecular Ion (M⁺)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 4-Methylsalicylic Acid + Methanol Reaction Reflux Reactants->Reaction Heat Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_information Derived Information Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure Molecular Structure (Connectivity) NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Confirmation Structural Confirmation & Purity Assessment Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Logic diagram for the characterization of this compound.

References

Methyl 4-methylsalicylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4670-56-8

This technical guide provides an in-depth overview of Methyl 4-methylsalicylate, a compound of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on presenting clear, actionable information.

Physicochemical Properties

This compound is an organic compound with a molecular formula of C9H10O3.[1] It is a low melting solid or a colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1]

PropertyValueReference
CAS Number 4670-56-8[1]
Molecular Formula C9H10O3
Molecular Weight 166.176 g/mol
Appearance Low melting solid; Colorless to pale yellow liquid[1]
Odor Sweet, wintergreen-like[1]
Melting Point 27°C to 28°C
Density 1.147 g/mL
Solubility Sparingly soluble in water; Soluble in ethanol and ether[1]
pKa (Predicted) 9.87 ± 0.10[1]

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions. The use of excess methanol helps to drive the equilibrium towards the formation of the ester product.

G Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-methylsalicylic_acid 4-Methylsalicylic Acid Methyl_4-methylsalicylate This compound 4-methylsalicylic_acid->Methyl_4-methylsalicylate + Methanol Methanol Methanol (Excess) Methanol->Methyl_4-methylsalicylate Catalyst H₂SO₄ (catalyst) Reflux Reflux Reflux->Methyl_4-methylsalicylate Heat Water Water

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the synthesis of this compound, adapted from standard Fischer esterification methods.

Materials:

  • 4-methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the molar amount of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until the effervescence ceases.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and comparison with analogous compounds like 4-methylsalicylic acid and methyl salicylate.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H (position 3)~6.7-6.9d
Ar-H (position 5)~6.7-6.9dd
Ar-H (position 6)~7.7-7.9d
-OH~10.5-11.0s
-OCH₃~3.9s
Ar-CH₃~2.3-2.5s
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C=O~170
C-OH (C2)~160
C-CH₃ (C4)~140-145
C-H (C6)~130-135
C-H (C5)~120-125
C-H (C3)~115-120
C-COOCH₃ (C1)~110-115
-OCH₃~52
Ar-CH₃~20-22

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, due to its structural similarity to methyl salicylate, it is presumed to have comparable biological effects. Methyl salicylate is known for its analgesic and anti-inflammatory properties. It is also a key signaling molecule in plant defense, particularly in Systemic Acquired Resistance (SAR).

Potential Anti-inflammatory Action

Methyl salicylate and its derivatives are known to act as counter-irritants and are used in topical analgesics. The proposed mechanism for its anti-inflammatory effects involves the inhibition of prostaglandin synthesis.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

In plants, methyl salicylate acts as a mobile signal for SAR. Upon pathogen attack, salicylic acid levels increase in the infected tissue and it is converted to the more volatile methyl salicylate. This methyl salicylate is then transported to distal, uninfected parts of the plant, where it is converted back to salicylic acid, priming these tissues for a more rapid and robust defense response upon subsequent pathogen challenge.

G Methyl Salicylate Signaling in Plant SAR cluster_infected Infected Tissue cluster_transport Systemic Transport cluster_distal Distal Tissue Pathogen_Attack Pathogen Attack SA_Increase Salicylic Acid (SA) Accumulation Pathogen_Attack->SA_Increase SAMT SAMT Enzyme SA_Increase->SAMT MeSA_Formation Methyl Salicylate (MeSA) Formation SAMT->MeSA_Formation Methylation Transport MeSA Transport (Phloem) MeSA_Formation->Transport MeSA_Arrival MeSA Arrival Transport->MeSA_Arrival SABP2 SABP2 Enzyme MeSA_Arrival->SABP2 SA_Release SA Release SABP2->SA_Release Demethylation Defense_Gene_Expression Defense Gene Expression SA_Release->Defense_Gene_Expression SAR Systemic Acquired Resistance (SAR) Defense_Gene_Expression->SAR

Signaling pathway of methyl salicylate in plant Systemic Acquired Resistance (SAR).

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methylsalicylate is an aromatic ester with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . As a derivative of salicylic acid, it is of interest to researchers in various fields, including organic synthesis, pharmacology, and materials science. Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, comprehensive experimental protocols for acquiring such data, and a workflow for the analytical process.

It is important to note that publicly accessible, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide presents expected values based on the compound's structure and provides experimental data for the closely related compound, Methyl Salicylate, for illustrative purposes.

Data Presentation

Expected Spectroscopic Data for this compound

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the known effects of substituent groups on spectroscopic signals.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.8Singlet1HAr-OH
~7.7Doublet1HAr-H (position 6)
~6.7Doublet1HAr-H (position 5)
~6.6Singlet1HAr-H (position 3)
~3.9Singlet3H-O-CH₃
~2.3Singlet3HAr-CH₃

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~161C-OH
~145C-CH₃
~132Ar-C (position 6)
~118Ar-C (position 5)
~117Ar-C (position 3)
~110Ar-C (position 1)
~52-O-CH₃
~22Ar-CH₃

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300-3000 (broad)O-H stretch (phenolic)
3000-2850C-H stretch (aliphatic)
~1700C=O stretch (ester)
1600-1450C=C stretch (aromatic)
~1250C-O stretch (ester)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
166[M]⁺ (Molecular Ion)
135[M - OCH₃]⁺
107[M - COOCH₃]⁺

Note: A patent for a synthesis involving this compound reported a mass spectrometry analysis with a value of m/z 167, likely corresponding to the protonated molecule [M+H]⁺ in an ESI or APCI positive ion mode analysis[1].

Spectroscopic Data of Methyl Salicylate (for comparison)

For reference, the following tables provide the experimental spectroscopic data for the parent compound, Methyl Salicylate (C₈H₈O₃, MW: 152.15 g/mol ).

Table 5: ¹H NMR Data for Methyl Salicylate (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.76Singlet1HAr-OH
7.83Doublet of Doublets1HAr-H
7.45Triplet of Doublets1HAr-H
6.98Doublet1HAr-H
6.88Triplet1HAr-H
3.94Singlet3H-O-CH₃

Table 6: ¹³C NMR Data for Methyl Salicylate (in CDCl₃)

Chemical Shift (δ) ppmAssignment
170.5C=O (ester)
161.6C-OH
135.8Ar-C
130.1Ar-C
119.2Ar-C
117.7Ar-C
112.4Ar-C
52.3-O-CH₃

Table 7: IR Absorption Bands for Methyl Salicylate

Wavenumber (cm⁻¹)Functional Group
~3200 (broad)O-H stretch (phenolic)[2]
3000, 2960, 2857C-H stretch[2]
~1676C=O stretch (ester)[2]
1610, 1585C=C stretch (aromatic)
~1250C-O stretch (ester)

Table 8: Mass Spectrometry Data for Methyl Salicylate

m/zInterpretation
152[M]⁺ (Molecular Ion)
120[M - CH₃OH]⁺
92[M - COOCH₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

  • Cap the NMR tube and wipe the exterior with a lint-free tissue.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition:

    • Lower the anvil to bring the sample into contact with the crystal.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Compound (this compound) Dissolution Dissolution in Solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Identification) IR->ProcessIR ProcessMS Process MS Data (Identify M⁺ & Fragments) MS->ProcessMS Structure Confirm Chemical Structure ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 4-Methylsalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsalicylic acid and its derivatives represent a class of naturally occurring phenolic compounds with a range of biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of their natural sources, biosynthetic pathways, and methods for their isolation, characterization, and biological evaluation. Particular emphasis is placed on the enzymatic processes governing their formation, primarily through polyketide synthase pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Natural Occurrence

4-Methylsalicylic acid and its derivatives have been identified in a variety of natural sources, spanning the plant and microbial kingdoms. While not as widespread as its isomer, 6-methylsalicylic acid, 4-methylsalicylic acid has been isolated from plant-associated products and microorganisms.

One notable source is propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates. The chemical composition of propolis is complex and varies depending on the geographical location and the plant species available to the bees.[1]

In the microbial world, while the biosynthesis of salicylic acid is well-documented in bacteria like Pseudomonas as a precursor to siderophores, the specific production of 4-methylsalicylic acid is less commonly reported.[2][3] However, the genetic machinery for producing structurally related compounds is prevalent in many bacteria and fungi, suggesting that undiscovered microbial sources of 4-methylsalicylic acid derivatives likely exist.[3]

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of 4-methylsalicylic acid and its derivatives in natural sources is limited in the available literature. However, analytical methods have been developed for their detection and quantification in various matrices.

CompoundSourceConcentrationAnalytical MethodReference
4-Methylsalicylic AcidFruit and VegetablesLOD: 0.002-0.028 µg/mL, LOQ: 0.007-0.095 µg/mLSPME-LC-UV/DAD[4]
Methyl SalicylateBiological Fluids (Rat Plasma)31 - 800 ng/mLGC-MS[1]
Salicylic AcidBiological Fluids (Rat Plasma)0.2 - 10.0 µg/mLGC-MS[1]
Salicylic AcidSalicis cortex0.199-0.315% (as salicin)HPLC[5]
Salicylic AcidPopuli gemmae0.351-0.366% (as salicin)HPLC[5]
Salicylic AcidUlmariae folium0.295-0.487%HPLC[5]

Table 1: Quantitative analysis of 4-methylsalicylic acid and related compounds in natural sources. (LOD: Limit of Detection, LOQ: Limit of Quantification, SPME-LC-UV/DAD: Solid Phase Microextraction-Liquid Chromatography-Ultraviolet/Diode Array Detection, GC-MS: Gas Chromatography-Mass Spectrometry, HPLC: High-Performance Liquid Chromatography).

Biosynthesis

The biosynthesis of salicylic acid and its derivatives in microorganisms and plants originates from the shikimate pathway, with chorismate serving as a key branch-point intermediate.[2][3] While a definitive biosynthetic pathway for 4-methylsalicylic acid has not been fully elucidated, it is hypothesized to be synthesized via a polyketide synthase (PKS) pathway, similar to its well-characterized isomer, 6-methylsalicylic acid.[6]

Proposed Biosynthetic Pathway of 4-Methylsalicylic Acid

The proposed pathway likely involves a Type I PKS. These are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units. The biosynthesis is thought to proceed as follows:

  • Starter Unit Selection: The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which provides the methyl group at the C4 position.

  • Chain Elongation: The PKS catalyzes the sequential addition of three malonyl-CoA extender units. Each extension cycle involves a series of reactions including ketosynthesis, and potential reduction and dehydration steps, although for aromatic polyketides these reductive steps are often skipped.

  • Cyclization and Aromatization: After the polyketide chain reaches the correct length, it undergoes an intramolecular cyclization reaction, followed by aromatization to form the 4-methylsalicylic acid backbone.

  • Release: The final product is released from the PKS enzyme.

Further modifications, such as glycosylation or esterification, can then occur to generate various derivatives.

4-Methylsalicylic_Acid_Biosynthesis Propionyl-CoA Propionyl-CoA Type_I_PKS Type I Polyketide Synthase (PKS) Propionyl-CoA->Type_I_PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->Type_I_PKS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->Type_I_PKS Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->Type_I_PKS Polyketide_Intermediate Linear Polyketide Intermediate Type_I_PKS->Polyketide_Intermediate Iterative Condensation Cyclization_Aromatization Cyclization & Aromatization Polyketide_Intermediate->Cyclization_Aromatization 4-Methylsalicylic_Acid 4-Methylsalicylic Acid Cyclization_Aromatization->4-Methylsalicylic_Acid Release Derivatives 4-Methylsalicylic Acid Derivatives 4-Methylsalicylic_Acid->Derivatives Further Modifications

A proposed biosynthetic pathway for 4-methylsalicylic acid.
Genetic Basis of Biosynthesis

The genes encoding the enzymes for the biosynthesis of secondary metabolites like 4-methylsalicylic acid are typically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC).[3] A typical BGC for 4-methylsalicylic acid would be expected to contain:

  • A Type I PKS gene: The core enzyme responsible for synthesizing the polyketide backbone.

  • Genes for precursor supply: Enzymes involved in the synthesis of propionyl-CoA and malonyl-CoA.

  • Regulatory genes: Transcription factors that control the expression of the BGC.

  • Tailoring enzyme genes: Genes encoding enzymes for post-PKS modifications.

  • Transporter genes: Genes for the export of the final product out of the cell.

Bioinformatic analysis of fungal and bacterial genomes is a powerful tool for identifying putative BGCs for novel natural products, including derivatives of 4-methylsalicylic acid.[2][7]

Experimental Protocols

Extraction and Isolation from Natural Sources

Protocol 3.1.1: General Solvent Extraction from Plant Material

This protocol is a general method that can be adapted for the extraction of phenolic compounds from various plant tissues.

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Methanol (HPLC grade)

  • Centrifuge

  • Water bath

  • Rotary evaporator or speedvac

Procedure:

  • Weigh a known amount of powdered plant material (e.g., 2 g).

  • Add 70% ethanol (e.g., 20 mL) and extract on a water bath at 80°C for 30 minutes.[5]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with 100% methanol and sonicate for 20 minutes.

  • Centrifuge again and combine the supernatants.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 3.1.2: Solid Phase Microextraction (SPME) for Volatile Derivatives

This method is suitable for the extraction of volatile derivatives like methyl salicylate from biological samples.[1]

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • 10 mL headspace vial with PTFE/silicone septum cap

  • SPME fiber (e.g., 100 µm polydimethylsiloxane)

  • Heating block with agitation

Procedure:

  • Place the biological sample into the headspace vial.

  • Seal the vial.

  • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of volatile compounds in the headspace.

  • Expose the SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.

  • Retract the fiber into the needle for subsequent GC-MS analysis.

Analytical Methods

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the HPLC analysis of salicylic acid derivatives.[5]

Instrumentation:

  • HPLC system with a fluorescence or UV/DAD detector

  • C18 reversed-phase column (e.g., 100 mm × 3.0 mm, 3.5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and an aqueous buffer (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH adjusted to 5 with acetic acid).

Procedure:

  • Prepare standard solutions of 4-methylsalicylic acid and its derivatives of known concentrations.

  • Prepare the sample extract and filter it through a 0.45 µm filter.

  • Inject a known volume (e.g., 10 µL) of the sample and standards into the HPLC system.

  • Run the HPLC with a suitable gradient program.

  • Detect the compounds using a fluorescence detector (e.g., excitation at 310 nm, emission at 450 nm) or a UV/DAD detector.

  • Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.

Protocol 3.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the analysis of volatile or derivatized 4-methylsalicylic acid derivatives.[1]

Instrumentation:

  • GC-MS system

Derivatization (for non-volatile compounds):

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Prepare the sample extract, which may require a derivatization step to increase volatility. To the dried extract, add BSTFA with TMCS and heat at 60°C for 30 minutes.

  • Inject the sample into the GC-MS.

  • Use a suitable temperature program for the GC oven to separate the compounds.

  • The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

Characterization

Spectroscopic Data for 4-Methylsalicylic Acid:

  • 1H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms in the molecule.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.

  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.

Biological Activity Assays

Protocol 3.4.1: Alkaline Phosphatase Inhibition Assay

Derivatives of 4-methylsalicylic acid have been shown to inhibit alkaline phosphatases.[8] A general protocol to assess this activity is as follows:

Materials:

  • Alkaline phosphatase (e.g., from bovine intestinal mucosa)

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Tris-HCl buffer (pH 9.0)

  • Test compounds (4-methylsalicylic acid derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of alkaline phosphatase in Tris-HCl buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate.

  • Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3.4.2: Immunosuppressive Activity Assay

Schiff bases derived from 4-methylsalicylic acid have shown potential as immunosuppressive agents.[8] A common in vitro assay to evaluate immunosuppressive activity is the T-cell proliferation assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • 3H-thymidine or a fluorescent dye like CFSE

  • Test compounds

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Culture the PBMCs in a 96-well plate in the presence of a T-cell mitogen.

  • Add various concentrations of the test compounds to the wells.

  • Incubate the plate for a period of time (e.g., 72 hours).

  • Assess T-cell proliferation by either measuring the incorporation of 3H-thymidine into the DNA of proliferating cells or by measuring the dilution of a fluorescent dye like CFSE using flow cytometry.

  • Calculate the percentage of inhibition of T-cell proliferation and determine the IC50 value.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Characterization cluster_2 Biological Evaluation Natural_Source Natural Source (Plant, Fungus, Bacterium) Extraction Extraction (Solvent, SPME) Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Pure_Compound Pure 4-Methylsalicylic Acid Derivative Purification->Pure_Compound Analytical_Methods Analytical Methods (HPLC, GC-MS) Pure_Compound->Analytical_Methods Spectroscopy Spectroscopic Characterization (NMR, MS, FT-IR) Pure_Compound->Spectroscopy Biological_Assays Biological Activity Assays (Enzyme Inhibition, Immunosuppression, Antimicrobial) Pure_Compound->Biological_Assays Activity_Data Activity Data (IC50, MIC) Biological_Assays->Activity_Data Signaling_Pathway_Interaction cluster_0 Enzyme Inhibition cluster_1 Immunosuppression 4-MSA_Derivative 4-Methylsalicylic Acid Derivative Alkaline_Phosphatase Alkaline Phosphatase 4-MSA_Derivative->Alkaline_Phosphatase ACSM Acyl-CoA Synthetase 4-MSA_Derivative->ACSM Immune_Cell Immune Cell (e.g., T-cell) 4-MSA_Derivative->Immune_Cell Inhibition_Effect Inhibition of Enzyme Activity Alkaline_Phosphatase->Inhibition_Effect ACSM->Inhibition_Effect Suppression_Effect Suppression of Immune Response Immune_Cell->Suppression_Effect

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-methylsalicylate, specifically its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₀O₃. It is a derivative of salicylic acid and is of interest in various chemical and pharmaceutical applications. Accurate knowledge of its physical properties is essential for its synthesis, purification, and application in research and development.

Quantitative Physical Properties

The primary physical properties of this compound, its boiling and melting points, are summarized in the table below. These values are critical for understanding the compound's physical state under different temperature conditions and for designing experimental and industrial processes.

Physical PropertyValue
Boiling Point 242 °C[1]
Melting Point 27 °C to 28 °C[1]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, the determination of its boiling and melting points follows standard laboratory procedures for organic compounds. The following sections describe the general methodologies employed for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound like this compound.[2][3][4]

Methodology:

  • Sample Preparation: A small amount of the purified this compound is finely powdered and packed into a thin-walled capillary tube, which is sealed at one end.[4][5] The sample height in the tube is typically 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath, commonly a Thiele tube filled with a high-boiling point oil (like mineral or silicone oil) or a dedicated melting point apparatus with a heated metal block.[3][6][7]

  • Heating and Observation: The heating bath is heated gradually, and the temperature is monitored closely.[5] A slow heating rate (around 1-2°C per minute) is crucial as the temperature approaches the expected melting point to ensure thermal equilibrium between the sample and the heating medium.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For pure compounds, this range is typically narrow (0.5-1°C).

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique suitable for determining the boiling point of a small quantity of a liquid like this compound.[6][8]

Methodology:

  • Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[8][9]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer with the sample positioned near the thermometer bulb. This is then placed in a Thiele tube containing a heating oil.[8][10] The design of the Thiele tube facilitates uniform heating of the oil through convection.[6][7]

  • Heating and Observation: The Thiele tube is heated gently at the side arm. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8][9] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating that the liquid has reached its boiling point and its vapor is filling the capillary.[8][9]

  • Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6][8] This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of an organic compound such as this compound.

G Experimental Workflow for Physical Property Determination cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination A Sample Preparation (Pulverize and Pack Capillary) B Apparatus Setup (Thiele Tube or Melting Point Apparatus) A->B C Controlled Heating (Slow rate near melting point) B->C D Observation (Record melting range) C->D End End: Characterized Physical Properties D->End E Sample Preparation (Liquid in Fusion Tube with Inverted Capillary) F Apparatus Setup (Thiele Tube) E->F G Heating (Observe bubble stream) F->G H Cooling and Observation (Record temperature at liquid entry) G->H H->End Start Start: Purified Compound Start->A Start->E

Caption: General experimental workflow for determining the melting and boiling points of an organic compound.

References

The Solubility Profile of Methyl 4-Methylsalicylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate, a derivative of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and fragrance industries. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the available qualitative solubility data for this compound and its isomer, methyl salicylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also details comprehensive experimental protocols for determining the solubility of this compound, enabling researchers to generate data relevant to their specific applications.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventQualitative Solubility
This compound WaterSlightly soluble, Sparingly soluble
EthanolReadily dissolves
EtherReadily dissolves
ChloroformSlightly Soluble[1]
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]
Methyl Salicylate (Isomer) WaterVery slightly soluble[2][3]
Ethanol (96%)Miscible[2][4]
AlcoholSoluble[2]
EtherSoluble[3][5]
ChloroformSoluble[5][6]
Glacial Acetic AcidSoluble[2][3]
Fatty and Essential OilsMiscible[2][4]
Organic Solvents (general)Soluble[7][8]
DMSOSoluble[9][10]
AcetoneSoluble[9][10]
BenzeneSoluble[9]
Ethyl AcetateSoluble[11]

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound in their solvents of interest, three widely accepted experimental methodologies are detailed below.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A constant temperature water bath or incubator is recommended.

    • Visually confirm that excess solid remains, indicating a saturated solution.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed, temperature-equilibrated pipette or syringe. To avoid disturbing the solid, filtration through a syringe filter compatible with the organic solvent is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or oven.

    • Weigh the container with the dry residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

    • Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

UV/Visible (UV/Vis) Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that region. It is a rapid and sensitive technique.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 1).

    • After reaching equilibrium, filter the supernatant through a suitable syringe filter to remove any undissolved particles.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility. It allows for the separation and quantification of the analyte of interest.

Methodology:

  • Development of an HPLC Method:

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[12]

    • The method should provide good peak shape, resolution, and a linear response over a range of concentrations.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Step 1).

    • After equilibrium is reached, filter the supernatant through a compatible syringe filter.

    • Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration within the calibration curve's linear range.

    • Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve using its peak area.

    • Calculate the concentration of the saturated solution by applying the dilution factor.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.

Solubility_Determination_Workflow General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B Establish Equilibrium C Allow solid to settle B->C D Withdraw clear supernatant (filtration recommended) C->D Isolate Saturated Solution E Choose Analytical Method D->E F_grav Gravimetric: Evaporate solvent & weigh residue E->F_grav Direct Mass Measurement F_uv UV/Vis: Dilute & measure absorbance E->F_uv Spectroscopic Quantification F_hplc HPLC: Dilute & inject E->F_hplc Chromatographic Quantification G Calculate Solubility (e.g., g/100mL, mol/L) F_grav->G F_uv->G F_hplc->G

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative description as being readily soluble in common organic solvents provides a useful starting point for researchers. The detailed experimental protocols provided in this guide—gravimetric, UV/Vis spectrophotometric, and HPLC methods—offer robust and reliable means for scientists and drug development professionals to determine the precise solubility of this compound in their specific solvent systems. This will facilitate more accurate and efficient process development, formulation design, and scientific investigation involving this compound.

References

Exploratory Studies on the Biological Activity of Methyl 4-methylsalicylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Methyl 4-methylsalicylate. Due to a notable scarcity of direct research on this compound, this paper also presents an in-depth analysis of the closely related and extensively studied compound, Methyl Salicylate, to offer a comparative biological context. This whitepaper summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an aromatic ester with a chemical structure similar to that of the well-known active ingredient, Methyl Salicylate. While Methyl Salicylate has been the subject of numerous studies elucidating its anti-inflammatory, analgesic, antimicrobial, and antioxidant properties, there is a significant gap in the scientific literature regarding the specific biological activities of its 4-methyl analog. This document aims to collate the sparse information available on this compound and to provide a robust comparative framework by detailing the established biological profile of Methyl Salicylate.

The structural similarities and differences between the two molecules are depicted below.

G Structural Comparison cluster_MS Methyl Salicylate cluster_M4MS This compound MS MS M4MS M4MS

Figure 1: Chemical structures of Methyl Salicylate and this compound.

Biological Activities of Methyl Salicylate

Methyl Salicylate is a naturally occurring organic ester with a broad range of biological activities. It is a key ingredient in many topical analgesics for the relief of musculoskeletal pain.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of Methyl Salicylate are primarily attributed to its hydrolysis to salicylic acid in the body, which then inhibits cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[1]

Quantitative Data on Anti-inflammatory Activity of Methyl Salicylate and its Derivatives

CompoundAssayTargetResultReference
Methyl SalicylateCarrageenan-induced paw edema in ratsIn vivo anti-inflammatoryED₅₀ = 220 mg/kg[3]
Methyl salicylate 2-O-β-d-lactoside (MSL)In vitro COX inhibitionCOX-1IC₅₀ = 22.7 μM[4]
COX-2IC₅₀ = 5.58 μM[4]
Methyl salicylate glycoside (J12122)LPS-induced NO production in RAW264.7 cellsNitric Oxide56.20% inhibition at 3.0 μg/mL[5]
Methyl salicylate glycoside (J12123)LPS-induced NO production in RAW264.7 cellsNitric Oxide51.72% inhibition at 3.0 μg/mL[5]
Antimicrobial Activity

Methyl Salicylate has demonstrated activity against various microorganisms.

Quantitative Data on Antimicrobial Activity of Methyl Salicylate

CompoundOrganismConcentrationResultReference
Methyl SalicylateEscherichia coli10 mg/mlActive[3]
Staphylococcus aureus10 mg/mlActive[3]
Essential oil (54.50% Methyl Salicylate)Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi200 mg/mlAppreciable activity[6][7]
Antioxidant Activity

Methyl Salicylate exhibits free radical scavenging capabilities, contributing to its potential therapeutic effects.

Quantitative Data on Antioxidant Activity of Methyl Salicylate

CompoundAssayResultReference
Methyl SalicylateTrolox equivalent antioxidant capacity (TEAC)IC₅₀ = 0.27 µM[3]
Essential oil (54.50% Methyl Salicylate)DPPH radical scavenging86.87% inhibition at 0.2 mg/ml[6][7]

Biological Activities of this compound

As of the date of this publication, there is a significant lack of published research on the specific biological activities of this compound. Database searches for its anti-inflammatory, antimicrobial, antioxidant, or other biological effects did not yield any substantive studies. The available information is primarily limited to its chemical identity and commercial availability. Further research is imperative to elucidate the pharmacological profile of this compound.

Signaling Pathways

The primary mechanism of action for salicylates involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. Furthermore, salicylates can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimulus (e.g., LPS) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins produce Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Genes promotes transcription of Salicylates Salicylates (from Methyl Salicylate hydrolysis) Salicylates->IKK inhibits Salicylates->COX inhibits

Figure 2: General anti-inflammatory signaling pathway of salicylates.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of salicylates.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Test compounds (e.g., Methyl Salicylate) or vehicle are administered orally or topically.

    • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[1]

G A Animal Acclimatization & Fasting B Drug Administration (Test Compound / Vehicle) A->B C Carrageenan Injection (into paw) B->C D Paw Volume Measurement (Plethysmometer) C->D E Calculation of Edema Inhibition (%) D->E

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Method: A common method is the colorimetric COX inhibitor screening assay.

  • Procedure:

    • The reaction is initiated by adding arachidonic acid to a mixture containing the COX enzyme (COX-1 or COX-2) and the test compound.

    • The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

    • The IC₅₀ value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

    • The mixture is incubated in the dark.

    • The reduction of DPPH by the antioxidant is measured by the decrease in absorbance at a specific wavelength (around 517 nm).

    • The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

While Methyl Salicylate has a well-documented profile of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, there is a clear and compelling need for research into its 4-methyl analog, this compound. The addition of a methyl group at the 4-position of the benzene ring may significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • In vitro screening: Evaluating the anti-inflammatory (e.g., COX inhibition, cytokine release), antimicrobial, and antioxidant activities of this compound.

  • In vivo studies: Assessing the efficacy and safety of this compound in established animal models of inflammation and pain.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: Comparing the biological activities of a series of substituted methyl salicylates to understand the influence of different functional groups on their therapeutic potential.

This foundational work is essential for determining whether this compound holds promise as a novel therapeutic agent and for guiding its potential development for clinical applications.

References

Methyl 4-methylsalicylate: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific therapeutic applications, mechanisms of action, and biological effects of Methyl 4-methylsalicylate is exceptionally limited at present. This document has been compiled by extrapolating data from the structurally similar and extensively researched compound, Methyl Salicylate , and its derivatives, such as Methyl Salicylate 2-O-β-D-lactoside (MSL). The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of these proxy compounds and are presented to guide future research into this compound, which is hypothesized to share similar properties. All data should be interpreted within this context.

Introduction

This compound is an organic ester and a derivative of salicylic acid. Structurally, it is the methyl ester of 4-methylsalicylic acid. Given its core salicylate structure, it is projected to possess analgesic, anti-inflammatory, and counter-irritant properties, similar to other well-known salicylates like methyl salicylate (Oil of Wintergreen).[1] Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[2][3]

This guide explores the potential therapeutic applications of this compound by leveraging the wealth of data available for its close analogue, methyl salicylate, and its glycoside derivatives. These compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, and inhibiting the production of pro-inflammatory mediators.[4][5] This document provides a foundational framework for initiating research and development programs focused on this compound.

Hypothesized Mechanism of Action

Based on its structural similarity to methyl salicylate, this compound is hypothesized to function via a multi-faceted mechanism:

  • Counter-Irritation: When applied topically, the compound is expected to act as a counter-irritant, stimulating superficial sensory nerve endings.[6][7] This creates a warming or cooling sensation that can mask the perception of deeper musculoskeletal pain.[2]

  • COX Enzyme Inhibition: Upon absorption, it is likely metabolized to its active form, 4-methylsalicylic acid. This metabolite is predicted to non-selectively inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][4] Studies on the derivative Methyl Salicylate Lactoside (MSL) show it is a more potent inhibitor of COX-2 than COX-1.[4]

  • Modulation of Inflammatory Signaling Pathways: Analogous compounds have been shown to suppress the activation of the NF-κB and MAPK signaling pathways.[4][5] Inhibition of these pathways prevents the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[4][8]

Potential Therapeutic Targets

  • Rheumatoid Arthritis: By inhibiting pro-inflammatory cytokine production and suppressing the inflammatory response in fibroblast-like synoviocytes, it could serve as a therapeutic agent for chronic inflammatory joint diseases.[4]

  • Musculoskeletal Pain: Topical application could provide localized relief for pain associated with muscle strains, sprains, and backaches.[1][9]

  • Neuroinflammation: By inhibiting the activation of microglia and astrocytes, it may have potential in treating neuroinflammatory disorders.[8][10]

Data Presentation: Quantitative In Vitro & In Vivo Data (Proxy Compounds)

The following data, derived from studies on Methyl Salicylate Lactoside (MSL) and other derivatives, are presented to guide target validation and efficacy studies for this compound.

Table 1: In Vitro Anti-inflammatory Activity of Methyl Salicylate Lactoside (MSL)
ParameterCell LineTreatmentConcentrationResultReference
COX Inhibition Purified Ovine COX-1/COX-2MSLIC50COX-1: >1000 μMCOX-2: 189.2 μM[4]
Cytokine Release LPS-stimulated RAW264.7MSL10 μM↓ TNF-α, IL-1β, IL-6 Production[5]
Cytokine Release LPS-stimulated Glial CellsMSL (DL0309)10 μM↓ TNF-α, IL-1β, IL-6 Production[8]
NO Production LPS-stimulated RAW264.7J121223.0 μg/mL56.20% Inhibition[11]
NO Production LPS-stimulated RAW264.7J12123**3.0 μg/mL51.72% Inhibition[11]
J12122: methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside
**J12123: methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside
Table 2: In Vivo Anti-Arthritic Effects of Methyl Salicylate Lactoside (MSL) in Collagen-Induced Arthritis (CIA) Mice
ParameterModelTreatment GroupDosageResult vs. VehicleReference
Arthritis Score CIA MiceMSL100 mg/kgSignificant Reduction[4]
Paw Swelling CIA MiceMSL100 mg/kgSignificant Reduction[4]
TNF-α Levels (Joint) CIA MiceMSL100 mg/kgSignificant Decrease[4]
IL-1β Levels (Joint) CIA MiceMSL100 mg/kgSignificant Decrease[4]
TNF-α Levels (Serum) CIA MiceMSL100 mg/kgSignificant Decrease[4]
IL-1β Levels (Serum) CIA MiceMSL100 mg/kgSignificant Decrease[4]

Visualized Signaling Pathways & Workflows

Synthesis Workflow

The following diagram illustrates a standard Fischer esterification process, which can be adapted for the synthesis of this compound from 4-methylsalicylic acid and methanol.

G cluster_0 Synthesis Workflow: Fischer Esterification start Start Materials: - 4-Methylsalicylic Acid - Methanol reflux Dissolve & Add Catalyst (e.g., H₂SO₄) start->reflux Combine heat Heat to Reflux (~80-100°C, 5-6 hours) reflux->heat Esterification cool Cool Reaction Mixture heat->cool wash Neutralization & Washing (e.g., NaHCO₃ solution) cool->wash separate Separate Organic Layer wash->separate distill Purification (Distillation or Chromatography) separate->distill end Final Product: This compound distill->end

A potential workflow for the synthesis of this compound.
Proposed Anti-inflammatory Signaling Pathway

This diagram outlines the hypothesized mechanism by which this compound (M4MS), through its active metabolite, inhibits the pro-inflammatory NF-κB signaling pathway, based on data from analogous compounds.[4][8]

G cluster_1 Hypothesized NF-κB Inhibition by this compound lps Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk activates ikb p-IκBα ikk->ikb phosphorylates ikb_protein IκBα ikb->ikb_protein leads to degradation of nfkb_inactive NF-κB (p65/p50) (Inactive, Cytoplasmic) nfkb_active NF-κB (p65/p50) (Active) nfkb_inactive->nfkb_active releases ikb_protein->nfkb_inactive inhibits nucleus Nucleus nfkb_active->nucleus translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->genes m4ms This compound (Metabolite) m4ms->ikk INHIBITS

Proposed inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols (Proxy-Based)

The following protocols are based on methodologies used to evaluate methyl salicylate derivatives and can be adapted for this compound.[4][11][12][13]

Synthesis via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylsalicylic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux (approximately 90-100°C) and maintain for 5-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a separatory funnel.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 8-9) to remove unreacted acid and the catalyst.

  • Extraction: Extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 0.5-1.0 μg/mL.

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Analysis:

    • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify cytokine concentrations in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Levels: Measure nitrite accumulation in the supernatant using the Griess reagent assay as an indicator of NO production.

In Vivo Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Use male DBA/1J mice, 8-10 weeks old.

  • Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection (100 μg of CII per mouse) at the base of the tail.

  • Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Upon the onset of visible arthritis (typically around day 25-28), randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses, positive control like Indomethacin). Administer treatment daily via oral gavage or intraperitoneal injection.

  • Monitoring: Monitor mice daily or every other day for:

    • Clinical Arthritis Score: Score each paw on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis).

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Termination (e.g., Day 53): Euthanize mice and collect blood (for serum cytokine analysis) and joint tissues (for histopathology and local cytokine measurement).

  • Analysis:

    • Histopathology: Fix, decalcify, and embed joints in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine Analysis: Measure TNF-α and IL-1β levels in serum and joint tissue homogenates using ELISA.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy to methyl salicylate strongly suggests that this compound holds significant potential as a topical anti-inflammatory and analgesic agent. Its projected ability to inhibit COX enzymes and modulate critical inflammatory pathways like NF-κB provides a strong rationale for its investigation in conditions such as rheumatoid arthritis and localized musculoskeletal pain.

The immediate next steps for the research community should involve the chemical synthesis and purification of this compound, followed by a systematic evaluation of its efficacy and mechanism of action using the established in vitro and in vivo protocols outlined in this guide. Head-to-head comparisons with methyl salicylate will be crucial to determine if the addition of the methyl group at the 4-position confers any advantages in terms of potency, skin permeation, or safety profile. Such studies will be instrumental in validating its therapeutic potential and paving the way for preclinical and clinical development.

References

In Silico Analysis of Methyl 4-Methylsalicylate Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate, a derivative of salicylic acid, is a compound of interest in various fields, including pharmacology and materials science. Understanding its interaction with biological receptors at a molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets. This technical guide offers a comprehensive overview of the methodologies employed in the in silico modeling of this compound receptor binding, summarizes available quantitative data, and visualizes the relevant signaling pathways.

Predicted Receptor Binding Profile of this compound

Computational studies have identified several potential protein targets for methyl salicylate and its derivatives, suggesting a range of biological activities. While specific data for this compound is limited, related compounds have shown interactions with key signaling proteins. The primary targets investigated in the context of this guide include:

  • Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1): A crucial component of the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.

  • Potassium voltage-gated channel subfamily A member 1 (KCNA1): A voltage-gated potassium channel that plays a key role in neuronal excitability.[1][2]

  • Glutamate ionotropic receptor NMDA type subunit 2A (GRIN2A): A subunit of the NMDA receptor, which is critical for synaptic plasticity, learning, and memory.[3][4]

  • ATPase plasma membrane Ca2+ transporting 2 (ATP2B2): A calcium pump essential for maintaining intracellular calcium homeostasis.[5][6]

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PPARGC1A): A transcriptional coactivator that is a master regulator of energy metabolism.[7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data from in silico and in vitro studies on the binding of methyl salicylate and its derivatives to the predicted target receptors. It is important to note that direct binding data for this compound is scarce, and the presented data is largely based on its close structural analogs.

Table 1: Molecular Docking Binding Affinities

CompoundReceptor TargetBinding Affinity (kcal/mol)Reference
Methyl SalicylatePIK3R1Not specified, but noted as a key interaction[9]
Methyl Salicylate GlycosidesKCNA1-4.7 to -109.2 (range for multiple targets)[10]
Methyl Salicylate GlycosidesGRIN2A-4.7 to -109.2 (range for multiple targets)[10]
Methyl Salicylate GlycosidesATP2B2-4.7 to -109.2 (range for multiple targets)[10]
Methyl Salicylate GlycosidesPPARGC1A-4.7 to -109.2 (range for multiple targets)[10]

Table 2: Experimental Binding Data (for related salicylates)

CompoundReceptor TargetKi (nM)IC50 (nM)EC50 (nM)Reference
SalicylateAlbuminVaries with concentration--[11]

Note: Specific Ki, IC50, or EC50 values for this compound with the identified protein targets were not found in the reviewed literature.

Experimental Protocols

Molecular Docking of this compound

This protocol outlines a general workflow for performing molecular docking of this compound with a target receptor using AutoDock Vina.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).
  • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to add hydrogens and generate a 3D conformation.
  • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).
  • Convert the ligand file to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

2. Receptor Preparation:

  • Download the 3D crystal structure of the target receptor (e.g., PIK3R1, KCNA1) from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
  • Define the grid box, which specifies the search space for the docking simulation, around the active site of the receptor. The center and dimensions of the grid box should be determined based on the known or predicted binding pocket.

3. Molecular Docking Simulation:

  • Use AutoDock Vina to perform the docking calculation. The command should specify the prepared ligand and receptor files, the grid box parameters, and the desired output file name.
  • Vina will explore different conformations and orientations of the ligand within the search space and calculate the binding affinity for each pose.

4. Analysis of Results:

  • The output file will contain the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).
  • Visualize the docking results using a molecular visualization tool (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

Molecular Dynamics Simulation of this compound-Receptor Complex

This protocol provides a general workflow for conducting a molecular dynamics (MD) simulation of a this compound-receptor complex using GROMACS with the CHARMM36 force field.

1. System Preparation:

  • Start with the best-ranked docked pose of the this compound-receptor complex obtained from molecular docking.
  • Generate the topology file for the protein using the pdb2gmx tool in GROMACS, selecting the CHARMM36 force field.
  • Generate the topology and parameter files for the this compound ligand using a tool like the CGenFF server or SwissParam.
  • Combine the protein and ligand topologies into a single system topology file.

2. Solvation and Ionization:

  • Create a simulation box (e.g., cubic, dodecahedron) around the complex.
  • Solvate the box with a suitable water model (e.g., TIP3P).
  • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

3. Energy Minimization:

  • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

4. Equilibration:

  • Perform a two-step equilibration process:
  • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.
  • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature. The restraints on the protein and ligand are typically gradually released during this phase.

5. Production MD Simulation:

  • Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

6. Trajectory Analysis:

  • Analyze the MD trajectory to assess the stability of the complex, including:
  • Root Mean Square Deviation (RMSD) of the protein and ligand.
  • Root Mean Square Fluctuation (RMSF) of individual residues.
  • Hydrogen bond analysis between the ligand and the receptor.
  • Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote protein synthesis and cell proliferation and inhibit apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT recruits & activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 dephosphorylates caption PI3K/AKT/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade.

Voltage-Gated Potassium Channel (KCNA1) Gating Mechanism

Voltage-gated potassium channels like KCNA1 are crucial for regulating the electrical signals in neurons. They open and close in response to changes in the membrane potential, allowing potassium ions to flow across the membrane and repolarize the neuron after an action potential.

KCNA1_Gating Resting Resting State (Closed) Depolarization Membrane Depolarization Resting->Depolarization triggers Open Open State (K+ Efflux) Depolarization->Open leads to Repolarization Membrane Repolarization Open->Repolarization causes Inactivated Inactivated State (Closed) Open->Inactivated Repolarization->Resting returns to caption KCNA1 Gating Mechanism

Caption: The gating cycle of a voltage-gated potassium channel.

NMDA Receptor (GRIN2A) Activation

NMDA receptors are glutamate-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. They are also voltage-dependent, as their channel is blocked by magnesium ions at resting membrane potential. Depolarization of the membrane removes this block, allowing calcium influx and the initiation of downstream signaling cascades.

GRIN2A_Activation Glutamate Glutamate NMDAR NMDA Receptor (GRIN2A) Glutamate->NMDAR CoAgonist Glycine / D-Serine CoAgonist->NMDAR CaInflux Ca2+ Influx NMDAR->CaInflux allows MgBlock Mg2+ Block MgBlock->NMDAR blocks Depolarization Membrane Depolarization Depolarization->MgBlock removes Signaling Downstream Signaling (e.g., LTP) CaInflux->Signaling initiates caption NMDA Receptor Activation

Caption: The process of NMDA receptor activation.

Plasma Membrane Ca2+ ATPase (ATP2B2) Pumping Cycle

The plasma membrane Ca2+ ATPase (PMCA) is a pump that actively transports calcium ions out of the cell against their concentration gradient, using the energy from ATP hydrolysis. This process is essential for maintaining low intracellular calcium levels.

ATP2B2_Cycle E1_Ca E1 State (High Ca2+ affinity, intracellular facing) E1_Ca_ATP E1-Ca-ATP E1_Ca->E1_Ca_ATP E1P_Ca E1~P-Ca E1_Ca_ATP->E1P_Ca ATP hydrolysis ADP ADP E1_Ca_ATP->ADP E2P E2~P (Low Ca2+ affinity, extracellular facing) E1P_Ca->E2P Conformational change E2 E2 State E2P->E2 Dephosphorylation Ca_out Ca2+ (out) E2P->Ca_out Pi Pi E2P->Pi E2->E1_Ca Conformational change Ca_in Ca2+ (in) Ca_in->E1_Ca ATP ATP ATP->E1_Ca_ATP caption ATP2B2 Calcium Pumping Cycle

Caption: A simplified representation of the ATP2B2 calcium pump cycle.

PPARGC1A Signaling in Metabolism

PPARGC1A is a master regulator of mitochondrial biogenesis and energy metabolism. It is activated by various signals, such as exercise and cold, and co-activates nuclear receptors and transcription factors to increase the expression of genes involved in energy production and utilization.

PPARGC1A_Signaling cluster_stimuli Stimuli cluster_cell Cell Exercise Exercise AMPK AMPK Exercise->AMPK activates Cold Cold SIRT1 SIRT1 Cold->SIRT1 activates Fasting Fasting Fasting->AMPK activates PPARGC1A PPARGC1A AMPK->PPARGC1A activates SIRT1->PPARGC1A activates NRF NRFs PPARGC1A->NRF co-activates FattyAcidOx Fatty Acid Oxidation PPARGC1A->FattyAcidOx promotes TFAM TFAM NRF->TFAM upregulates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis promotes caption PPARGC1A Metabolic Signaling

Caption: An overview of the PPARGC1A signaling pathway in metabolism.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound's interactions with potential protein targets. While direct experimental data for this specific compound remains limited, the methodologies and insights from related molecules offer a robust starting point for future research. The detailed protocols for molecular docking and molecular dynamics simulations, combined with the visualization of key signaling pathways, equip researchers with the necessary tools to predict binding affinities, understand interaction mechanisms, and formulate hypotheses for experimental validation. Further computational and experimental studies are warranted to definitively characterize the receptor binding profile of this compound and its potential pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for the Lab-Scale Synthesis of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-methylsalicylate, a valuable compound in chemical research and drug development. The synthesis is based on the well-established Fischer esterification reaction, a reliable method for the preparation of esters from carboxylic acids and alcohols.

Introduction

This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis is achieved through the acid-catalyzed esterification of 4-methylsalicylic acid with methanol. This protocol outlines a straightforward and efficient procedure suitable for a standard laboratory setting.

Reaction Scheme

The synthesis proceeds via a Fischer esterification, where 4-methylsalicylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-Methylsalicylic AcidC₈H₈O₃152.1510.0 g1.0
MethanolCH₃OH32.04100 mL~38
Sulfuric Acid (conc.)H₂SO₄98.085 mL~1.4
Sodium Bicarbonate (5% aq. soln.)NaHCO₃84.01As needed-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0657 mol) of 4-methylsalicylic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. Continue the reflux for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Neutralization: After the reflux is complete, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold water. An oily layer of the crude product should separate. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted 4-methylsalicylic acid.[1] Perform a final wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield a colorless oil.

Characterization Data

Expected Yield: Based on analogous reactions, a yield of 70-90% can be anticipated.

Spectroscopic Data (Predicted, based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.8 (s, 1H, -OH), 7.7 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 161.0 (C-OH), 142.0 (C-CH₃), 136.0 (Ar-C), 122.0 (Ar-C), 118.0 (Ar-C), 112.0 (Ar-C), 52.0 (-OCH₃), 21.0 (Ar-CH₃).

  • IR (neat, cm⁻¹): 3200-3100 (broad, O-H stretch), 2950 (C-H stretch, sp³), 1730 (C=O stretch, ester), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ester).[2][3]

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Dissolve 4-Methylsalicylic Acid in Methanol catalyst 2. Add conc. H2SO4 reactants->catalyst Slowly reflux 3. Reflux for 4-6 hours catalyst->reflux Heat quench 4. Quench with Cold Water reflux->quench Cool to RT extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with NaHCO3 and Brine extract->wash dry 7. Dry with Na2SO4 wash->dry evaporate 8. Remove Solvent dry->evaporate purify 9. Vacuum Distillation evaporate->purify characterize 10. Characterization (NMR, IR) purify->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during its use.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound via Fischer esterification. The procedure is robust and can be adapted for various scales. The provided characterization data, while predicted, serves as a useful reference for product identification. Researchers are encouraged to obtain their own analytical data to confirm the identity and purity of the synthesized compound.

References

Application Notes and Protocols for the Purification of Crude Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude Methyl 4-methylsalicylate. The methodologies described are based on established techniques for the purification of structurally similar compounds, such as methyl salicylate, and have been adapted based on the known physical properties of this compound. These protocols are intended to serve as a comprehensive guide; however, optimization may be required to achieve desired purity and yield for specific applications.

Introduction

This compound is a valuable organic compound with applications in the pharmaceutical and fragrance industries. Its synthesis, typically through the Fischer esterification of 4-methylsalicylic acid and methanol, often results in a crude product containing unreacted starting materials, byproducts, and residual catalyst.[1] Effective purification is crucial to obtain a high-purity final product suitable for downstream applications. This document outlines several common and effective purification techniques, including liquid-liquid extraction, distillation, and chromatography.

Potential Impurities

Crude this compound may contain several impurities, including:

  • Unreacted 4-methylsalicylic acid: The starting carboxylic acid.

  • Excess Methanol: The starting alcohol.

  • Acid Catalyst: Typically sulfuric acid used in esterification.

  • Water: Formed as a byproduct of the esterification reaction.

  • Byproducts: Such as dialkylated products or other esters.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of common techniques and their typical performance.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical Recovery RateKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 85-95%90-98%Simple, rapid, effective for removing water-soluble impurities.Limited effectiveness against organic impurities with similar solubility.
Fractional Distillation (Vacuum) >98%80-90%Highly effective for separating compounds with different boiling points.Requires specialized equipment; potential for thermal degradation of the product.
Steam Distillation >97%70-85%Effective for water-immiscible, volatile compounds; avoids high temperatures.Can be time-consuming and may require large volumes of water.
Column Chromatography >99%60-80%High resolution for separating complex mixtures; adaptable to various scales.Can be labor-intensive and requires significant solvent usage.

Note: The quantitative data presented in this table are illustrative and based on typical outcomes for the purification of similar aromatic esters. Actual results for this compound may vary depending on the specific experimental conditions and the composition of the crude mixture.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed for the initial purification of the crude reaction mixture to remove the acid catalyst, excess methanol, and other water-soluble impurities.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Deionized water

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Allow the crude reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel of appropriate size.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate. The lower aqueous layer contains water-soluble impurities. Drain and discard the aqueous layer.

  • Neutralization Wash: Add an equal volume of 5% sodium bicarbonate solution to the organic layer in the separatory funnel. Swirl gently at first, then shake more vigorously, venting frequently to release CO₂ gas. This step neutralizes any remaining acid catalyst and removes unreacted 4-methylsalicylic acid as its water-soluble sodium salt.[2] Allow the layers to separate and drain the aqueous layer. Repeat this wash until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine solution to remove residual water and dissolved inorganic salts. Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear and no clumping of the drying agent is observed.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the partially purified this compound.

Protocol 2: Vacuum Distillation for High Purity

This protocol is suitable for obtaining high-purity this compound from the partially purified product obtained after liquid-liquid extraction. Vacuum distillation is recommended to prevent thermal decomposition at its atmospheric boiling point. The boiling point of the related methyl salicylate is approximately 222 °C at atmospheric pressure.[3] Vacuum distillation allows for boiling at a lower temperature.

Materials:

  • Partially purified this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source (vacuum pump)

  • Manometer

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Charge the Flask: Add the partially purified this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

  • Apply Vacuum: Connect the apparatus to the vacuum source and gradually reduce the pressure to the desired level (e.g., 15-20 mmHg).[4]

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product. A Chinese patent suggests collecting the fraction at 112-117 °C under 15-20 mmHg for methyl salicylate.[4] Similar conditions can be used as a starting point for this compound.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise significantly.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 3: Column Chromatography for Ultimate Purity

For applications requiring the highest purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude or partially purified this compound

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column by adding fresh eluent to the top. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes or flasks.

  • TLC Analysis: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the plates in a TLC chamber with the same eluent system and visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure this compound, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified product. A published procedure for methyl salicylate purification uses flash chromatography on silica gel with 5% ethyl acetate in hexanes as the eluent.[5]

Visualizations

PurificationWorkflow Crude Crude Methyl 4-methylsalicylate Extraction Liquid-Liquid Extraction Crude->Extraction AqueousWaste Aqueous Waste (Acid, Methanol, Salts) Extraction->AqueousWaste PartiallyPure Partially Purified Product Extraction->PartiallyPure Distillation Vacuum Distillation PartiallyPure->Distillation Chromatography Column Chromatography PartiallyPure->Chromatography HighPurity High Purity Product (>98%) Distillation->HighPurity Impurities Low-Boiling Impurities Distillation->Impurities Residue High-Boiling Residue Distillation->Residue UltraPure Ultra-Pure Product (>99%) Chromatography->UltraPure ColoredImpurities Colored & Polar Impurities Chromatography->ColoredImpurities

Caption: Overall workflow for the purification of crude this compound.

LiquidLiquidExtraction Start Start: Crude Reaction Mixture AddWater Add Water & Shake Start->AddWater Separate1 Separate Layers AddWater->Separate1 Aqueous1 Aqueous Layer 1 (Acid, Methanol) Separate1->Aqueous1 Organic1 Organic Layer Separate1->Organic1 AddBicarb Add 5% NaHCO3 & Shake Organic1->AddBicarb Separate2 Separate Layers AddBicarb->Separate2 Aqueous2 Aqueous Layer 2 (4-methylsalicylate salt) Separate2->Aqueous2 Organic2 Organic Layer Separate2->Organic2 AddBrine Add Brine & Shake Organic2->AddBrine Separate3 Separate Layers AddBrine->Separate3 Aqueous3 Aqueous Layer 3 (Water) Separate3->Aqueous3 Organic3 Organic Layer Separate3->Organic3 Dry Dry with Na2SO4 Organic3->Dry Filter Filter/Decant Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End End: Partially Purified Product Evaporate->End

References

Application Notes and Protocols for the Quantification of Methyl 4-methylsalicylate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 4-methylsalicylate in various biological matrices. The protocols are designed to ensure high sensitivity, specificity, and reproducibility for pharmacokinetic studies, toxicological assessments, and quality control of topical formulations.

Introduction

This compound is an active ingredient in many topical analgesics and is also used as a flavoring agent. Accurate quantification in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenges in its analysis include potential hydrolysis to 4-methylsalicylic acid and the complexity of biological matrices. This document outlines validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to address these challenges.

I. Quantification of this compound in Human Plasma by LC-MS/MS

This section details a highly sensitive and specific method for the determination of this compound in human plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Pipette 75 µL of human plasma into a microcentrifuge tube.

  • Add an appropriate volume of internal standard solution (e.g., d4-Methyl Salicylate).

  • To precipitate proteins, add a specific volume of a cold organic solvent like acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. An example of a suitable instrument is the AB SCIEX API 4000™.[1]

  • Chromatographic Conditions (Suggested Starting Point):

    • HPLC Column: A reversed-phase C18 column (e.g., 2.1 x 75 mm, 3 µm) is a suitable choice.

    • Mobile Phase A: 0.2% Formic acid in water.

    • Mobile Phase B: 0.2% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-4.0 min: 20% B to 65% B (linear gradient).

      • 4.1 min: Return to 20% B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be optimized for this compound and the internal standard. For the related compound acetylsalicylic acid, a transition of m/z 179.0 → 137.0 is used, which can serve as a starting point for optimization.[2] For salicylic acid, the transition is m/z 136.9 → 93.0.[2]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Methyl Salicylate in Human Plasma

ParameterResultReference
Quantification Range1.75 - 50.0 ng/mL[1]
Lower Limit of Quantification (LLOQ)1.75 ng/mL[1]
RegressionWeighted linear regression (1/concentration²)[1]

Note: The above table is based on a method for methyl salicylate.[1] Specific validation would be required for this compound.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample (75 µL) is Add Internal Standard (d4-Methyl Salicylate) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (MRM Mode) hplc->msms quant Quantification (Peak Area Ratios) msms->quant

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

II. Quantification of this compound in Hair and Skin by GC-MS/MS

This section outlines a robust and validated isotope dilution GC-MS/MS method for the analysis of this compound in human skin and hair samples.[3]

Experimental Protocol

1. Sample Preparation: Solvent Extraction and Derivatization

  • Accurately weigh the hair or skin sample.

  • Perform a solvent extraction using a suitable organic solvent.

  • Add an internal standard (e.g., Methyl Salicylate D4).

  • The extract is then subjected to derivatization.

2. GC-MS/MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer is used.

  • Chromatographic Conditions:

    • GC Column: Agilent DB-5ms Ultra Inert.[4]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp to 250 °C at 45 °C/min.[4]

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Nitrogen.

Data Presentation

Table 2: GC-MS/MS Method Validation Parameters for Methyl Salicylate in Hair and Skin

ParameterResultReference
Linearity Range0.5 - 5000 ng/mL[5][3]
Coefficient of Determination (R²)> 0.9968[5][3]
Limit of Detection (LOD)0.05 ng/mL[5][3]
Limit of Quantification (LOQ)0.5 ng/mL[5][3]
Intra-day Precision (RSD)1.43% - 2.35%[5][3]
Inter-day Precision (RSD)1.91% - 2.97%[5][3]
Intra-day Accuracy100.28% - 102.03%[5][3]
Inter-day Accuracy99.48% - 102.33%[5][3]

Table 3: MRM Transitions for Methyl Salicylate and Internal Standard

CompoundQuantifier Transition (m/z)Qualifier Transition (m/z)Reference
Methyl Salicylate209 → 179209 → 169[5][3]
Methyl Salicylate D4213 → 161213 → 89[5][3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Hair or Skin Sample is Add Internal Standard (Methyl Salicylate D4) sample->is extraction Solvent Extraction is->extraction derivatization Derivatization extraction->derivatization gc GC Separation (DB-5ms Column) derivatization->gc msms Tandem MS Detection (MRM Mode) gc->msms quant Quantification (Isotope Dilution) msms->quant

Caption: Workflow for GC-MS/MS analysis of this compound in hair/skin.

III. General Protocol for Quantification of this compound in Urine by GC-MS

This section provides a general protocol for the analysis of this compound in urine. Specific parameters may require optimization.

Experimental Protocol

1. Sample Preparation: Extraction and Derivatization

  • Hydrolysis Prevention: To prevent the hydrolysis of this compound to 4-methylsalicylic acid, it is crucial to maintain a slightly acidic to neutral pH (ideally between 4 and 6) during sample preparation.[6] Work at reduced temperatures (e.g., on ice) to minimize enzymatic activity.[6]

  • Extraction:

    • Acidify the urine sample with an acid such as HCl.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.

    • Separate the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic properties of the analyte.

    • A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).

    • Reconstitute the dried extract in the derivatizing agent and heat to ensure complete reaction.

2. GC-MS Instrumental Analysis (Suggested Starting Point)

  • GC Column: A non-polar column such as a DB-5 or equivalent is a good starting point.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 0.5 minutes.

    • Ramp 1: to 210 °C at 15 °C/min.

    • Ramp 2: to 320 °C at 35 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • Ions to Monitor: Specific ions for the derivatized this compound would need to be determined by analyzing a standard.

Data Presentation

Table 4: General GC-MS Method Parameters for Urine Analysis

ParameterSuggested Condition
Sample Preparation
pH AdjustmentAcidification with HCl
Extraction SolventEthyl Acetate
Derivatizing AgentBSTFA with 1% TMCS
GC Conditions
ColumnDB-5 or equivalent
Carrier GasHelium
MS Conditions
IonizationEI
DetectionSIM or Full Scan

Signaling Pathway Diagram (Hydrolysis of this compound)

HydrolysisPathway M4MS This compound M4SA 4-methylsalicylic acid M4MS->M4SA Hydrolysis Methanol Methanol M4MS->Methanol H2O H₂O H_OH H⁺ or OH⁻

Caption: Hydrolysis pathway of this compound.

Conclusion

The methods presented provide robust and reliable approaches for the quantification of this compound in various biological matrices. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. For all methods, proper validation is essential to ensure accurate and reproducible results. Particular attention should be paid to preventing the hydrolysis of the analyte during sample storage and preparation.

References

Application Note: HPLC-UV Method for the Analysis of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-methylsalicylate is an organic compound used in the pharmaceutical and fragrance industries.[1] As a derivative of salicylic acid, it possesses analgesic and anti-inflammatory properties.[1] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this active ingredient. This application note describes a simple, sensitive, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of this compound. The method is suitable for research, drug development, and quality control applications.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of methanol and water provides the separation. The analyte is detected by a UV detector at its maximum absorption wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.

Chemical Properties of this compound [1]

PropertyValue
Chemical Formula C9H10O3
Molecular Weight 166.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Slightly soluble in water; soluble in organic solvents like methanol and ethanol.
UV λmax Expected to be around 305 nm in methanol, similar to methyl salicylate.[2][3]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).[4]

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • Software: Chromatographic data acquisition and processing software (e.g., HP Chemstation).[4]

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm pore size.

2. Reagents and Standards

  • Methanol: HPLC grade.

  • Water: HPLC grade or purified water.

  • Acetic Acid: Glacial, analytical grade.

  • This compound reference standard: Purity >98%.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[3][6] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 25-175 µg/mL.[3][6]

4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 20 µL[3]
Detection Wavelength 304 nm[3]
Run Time Approximately 10 minutes

5. Sample Preparation (for a cream formulation)

  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[6]

  • Add 20 mL of methanol and heat the flask in a water bath until the sample is dispersed.[6]

  • Cool the flask to room temperature and dilute to volume with the mobile phase.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.[6]

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Data

The following table summarizes the expected performance characteristics of the HPLC-UV method for the analysis of this compound, based on typical validation results for similar compounds.[3][7][8]

Validation ParameterExpected Result
Linearity Range 25 - 175 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.0 - 102.0%[3]
Precision (RSD%)
- Intra-day< 2.0%[8]
- Inter-day< 2.0%[8]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentally
System Suitability
- Tailing Factor< 2.0
- Theoretical Plates> 2000

Visualizations

HPLC-UV Method Development Workflow

HPLC_Method_Development cluster_development cluster_validation Validation Parameters A Define Analytical Objective B Analyte Characterization (this compound) A->B C Literature Search & Method Scouting B->C D Method Development C->D E Column Selection (e.g., C18) D->E F Mobile Phase Optimization (Methanol:Water) D->F G Detector Wavelength Selection (UV Scan, ~304 nm) D->G E->F F->G H Method Validation (ICH Guidelines) G->H O Routine Analysis H->O I Specificity J Linearity K Accuracy L Precision M LOD & LOQ N Robustness

Caption: Workflow for the development and validation of an HPLC-UV method.

Signaling Pathway for HPLC Analysis

HPLC_Analysis_Pathway Injector Injector Sample Introduction Column HPLC Column (C18) Separation of Analytes Injector->Column Pump Pump Mobile Phase Delivery Pump->Injector Detector UV Detector Analyte Detection at 304 nm Column->Detector DataSystem Data System Chromatogram & Results Detector->DataSystem

References

Application Note: GC-MS Analysis of Methyl 4-methylsalicylate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate, a derivative of salicylic acid, is a compound of interest in pharmaceutical and metabolic research. Its analysis and the characterization of its metabolites are crucial for understanding its pharmacokinetic profile, efficacy, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of this compound and its biotransformation products in various biological matrices. This document provides detailed protocols for sample preparation and GC-MS analysis, summarizes quantitative data, and illustrates the metabolic pathway and experimental workflow.

Upon administration, methyl salicylate is primarily metabolized in the body. The initial and most significant metabolic step is the hydrolysis of the ester bond by esterases, predominantly in the skin and liver, to form salicylic acid and methanol.[1] Salicylic acid, the active metabolite, then undergoes further phase II metabolism before excretion.[1] While the metabolism of this compound is not as extensively documented, a similar pathway is anticipated, beginning with hydrolysis to 4-methylsalicylic acid. Subsequently, this intermediate is expected to undergo conjugation reactions. In related compounds like salicylic acid, these conjugations include the formation of glucose esters (SAGE), ethers (SAG), and amino acid conjugates like salicyloyl-l-aspartic acid (SA-Asp).[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for GC-MS Analysis

This protocol is adapted from established methods for the analysis of salicylates in biological fluids.[1][4]

Materials:

  • Biological sample (e.g., 100 µL of plasma or liver homogenate)[4]

  • Internal Standard (IS): Ethyl salicylate or a deuterated analog of this compound[1][4]

  • 1M HCl[1]

  • Chloroform (extraction solvent)[1][4]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add the internal standard to the sample.

  • Acidify the sample by adding 50 µL of 1M HCl to facilitate the extraction of acidic metabolites.[1]

  • Add 500 µL of chloroform to the tube.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the lower organic (chloroform) layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • For the analysis of acidic metabolites, a derivatization step is necessary to increase their volatility.[5] Add 50 µL of BSTFA with 1% TMCS to the dried extract.[1]

  • Seal the tube and heat at 60°C for 30 minutes to ensure complete derivatization.[1]

  • Cool the sample to room temperature before injection into the GC-MS system.[5]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for the analysis of volatile this compound.

Materials:

  • Biological sample (e.g., 1 mL of urine or plasma)

  • Internal Standard (e.g., d4-methyl salicylate)[1]

  • 10 mL headspace vial

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

  • Heater-stirrer

Procedure:

  • Place 1 mL of the biological sample into a 10 mL headspace vial.[1]

  • Add an appropriate amount of the internal standard.[1]

  • Seal the vial with a septum cap.

  • Place the vial in a heater-stirrer and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the volatile analytes to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.[1]

GC-MS Parameters

The following are typical GC-MS conditions for the analysis of salicylates and can be adapted for this compound and its metabolites.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent[1]
Mass Spectrometer Agilent 5975C or equivalent[1]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Injector Temperature 250°C[1][5]
Oven Temperature Program Initial temperature: 70°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes.[1]
Injection Mode Splitless[1]
MSD Transfer Line Temp. 280°C[1]
Ion Source Temperature 230°C[1]
Quadrupole Temperature 150°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Acquisition Mode Full Scan for identification of unknowns. Selected Ion Monitoring (SIM) for targeted quantification.[1]

SIM Ions for Quantification (Example for Methyl Salicylate and its primary metabolite):

  • Methyl Salicylate: m/z 120, 152[1]

  • Salicylic Acid (TMS derivative): m/z 267, 282[1]

Data Presentation

Quantitative data for the analysis of methyl salicylate using a validated GC-MS/MS method is summarized below.[6] These values provide a benchmark for method performance.

ParameterResult
Linear Range 0.5 - 5000 ng/mL
Coefficient of Determination (R²) > 0.9968
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Accuracy 100.28% to 102.03%
Inter-day Accuracy 99.48% to 102.33%
Intra-day Precision (RSD) 1.43% to 2.35%
Inter-day Precision (RSD) 1.91% to 2.97%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., Chloroform) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (BSTFA) evaporation->derivatization gc_injection GC Injection derivatization->gc_injection To GC-MS separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan/SIM) ionization->detection identification Metabolite Identification detection->identification Raw Data quantification Quantification identification->quantification reporting Reporting quantification->reporting

GC-MS Experimental Workflow

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) M4MS This compound M4SA 4-methylsalicylic acid M4MS->M4SA Hydrolysis (Esterases) Methanol Methanol M4MS->Methanol SAGE 4-methylsalicyloyl Glucose Ester (SAGE) M4SA->SAGE SAG 4-methylsalicyloyl Ether Glucuronide (SAG) M4SA->SAG SA_Asp 4-methylsalicyloyl- l-aspartic acid M4SA->SA_Asp Excretion Excretion SAGE->Excretion SAG->Excretion SA_Asp->Excretion

Proposed Metabolic Pathway of this compound

References

Application Notes & Protocols: Colorimetric Assay for Methyl 4-methylsalicylate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-methylsalicylate is an organic compound with applications in the pharmaceutical and fragrance industries. A rapid and reliable method for its detection and quantification is crucial for quality control and research purposes. This document provides a detailed protocol for a colorimetric assay to determine the concentration of this compound. The assay is based on the well-established reaction between phenolic compounds and ferric chloride (FeCl₃), which produces a colored complex.[1][2][3][4][5] The intensity of the resulting color is directly proportional to the concentration of this compound and can be quantified spectrophotometrically.[6][7][8] This method is simple, cost-effective, and suitable for high-throughput screening.

Principle of the Assay

The assay is based on the reaction of the phenolic hydroxyl group of this compound with ferric chloride (FeCl₃) in an ethanolic solution. This reaction forms a stable, bluish-purple colored complex.[6][7] The absorbance of this complex is measured at its maximum wavelength (λmax) of 537 nm.[6][7] A standard curve is generated using known concentrations of this compound, and this curve is then used to determine the concentration of the analyte in unknown samples.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Ferric chloride (FeCl₃), anhydrous

  • Ethanol (95% or absolute), analytical grade

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 537 nm

Reagent Preparation
  • 1% (w/v) Ferric Chloride Solution:

    • Dissolve 1 g of anhydrous ferric chloride in 100 mL of ethanol.

    • Store in a dark, airtight container to prevent degradation. The solution should be freshly prepared for optimal results.

  • Stock Solution of this compound (1 mg/mL):

    • Accurately weigh 100 mg of this compound standard.

    • Dissolve it in a 100 mL volumetric flask with ethanol.

    • Ensure the compound is completely dissolved. This stock solution should be stored in a cool, dark place.

Preparation of Standard Solutions
  • From the 1 mg/mL stock solution, prepare a series of standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL.

  • To do this, pipette appropriate volumes of the stock solution into 10 mL volumetric flasks and dilute with ethanol. For example:

    • 10 µg/mL: 0.1 mL of stock + 9.9 mL of ethanol

    • 20 µg/mL: 0.2 mL of stock + 9.8 mL of ethanol

    • ...and so on up to 100 µg/mL.

Assay Protocol
  • Sample Preparation: Dissolve the sample containing an unknown concentration of this compound in ethanol. A preliminary dilution may be necessary to ensure the concentration falls within the linear range of the assay.

  • Reaction Setup:

    • Pipette 1.0 mL of each standard solution or the prepared sample solution into separate test tubes or wells of a 96-well plate.

    • Prepare a blank by pipetting 1.0 mL of ethanol into a separate tube/well.

  • Color Development:

    • To each tube/well, add 0.5 mL of the 1% ferric chloride solution.

    • Mix the contents thoroughly by vortexing or gentle shaking.

    • Allow the reaction to proceed for 5 minutes at room temperature for the color to stabilize.

  • Absorbance Measurement:

    • Measure the absorbance of the blank, each standard, and the sample solutions at 537 nm using a spectrophotometer or microplate reader.

    • Use the blank solution to zero the instrument.

Data Analysis
  • Standard Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Quantification of this compound: Use the equation from the standard curve to calculate the concentration of this compound in the unknown sample.

    • Concentration (µg/mL) = (Absorbance of sample - y-intercept) / slope

Data Presentation

The quantitative data obtained from the assay should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Standard Curve Data for this compound

Concentration (µg/mL)Absorbance at 537 nm (AU)
0 (Blank)0.000
10[Absorbance Value]
20[Absorbance Value]
40[Absorbance Value]
60[Absorbance Value]
80[Absorbance Value]
100[Absorbance Value]

Table 2: Quantification of this compound in Unknown Samples

Sample IDAbsorbance at 537 nm (AU)Calculated Concentration (µg/mL)
Sample 1[Absorbance Value][Calculated Value]
Sample 2[Absorbance Value][Calculated Value]
Sample 3[Absorbance Value][Calculated Value]

Visualizations

Signaling Pathway: Chemical Reaction

The following diagram illustrates the chemical reaction between this compound and ferric chloride, leading to the formation of the colored complex.

M4MS This compound Complex Bluish-Purple Complex M4MS->Complex + FeCl₃ FeCl3 Ferric Chloride (FeCl₃) FeCl3->Complex

Chemical reaction of the colorimetric assay.
Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for the colorimetric detection of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Reagent Preparation (FeCl₃, M4MS Stock) StandardPrep Standard Solution Preparation ReagentPrep->StandardPrep Reaction Reaction Setup (Standards/Sample + FeCl₃) StandardPrep->Reaction SamplePrep Sample Preparation SamplePrep->Reaction Incubation Incubation (5 min at RT) Reaction->Incubation Measurement Absorbance Measurement (537 nm) Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve Quantification Quantify M4MS in Samples StdCurve->Quantification

Experimental workflow for the colorimetric assay.

References

Application Notes and Protocols for Using Methyl 4-methylsalicylate as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate is a derivative of salicylic acid. While specific chromatographic protocols for this compound are not widely documented, its structural analog, Methyl salicylate, is extensively used as a standard in various chromatographic techniques. This document provides detailed application notes and protocols for the analysis of Methyl salicylate by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methodologies can be adapted for the use of this compound as a standard, with the understanding that specific parameters such as retention times and mass spectra will need to be determined empirically for the target analyte.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Methyl salicylate, which can serve as a reference point when developing methods for this compound.

Table 1: GC-MS Quantitative Data for Methyl Salicylate Analysis [1][2]

ParameterValue
Linearity Range0.5 - 5000 ng/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantitation (LOQ)0.5 ng/mL
Intraday Precision (RSD)< 3%
Interday Precision (RSD)< 4%
Recovery99.48% to 102.33%

Table 2: HPLC Quantitative Data for Methyl Salicylate Analysis [3]

ParameterValue
Linearity Range25 - 175 µg/mL
Correlation Coefficient (R²)0.9999
Retention Time~3.8 min
Tailing Factor< 1.3
Recovery99.78% - 100.0%

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for the analysis of Methyl salicylate in biological fluids and can be used as a starting point for this compound.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma, serum), add an appropriate internal standard (e.g., d4-Methyl salicylate).[4]

  • Add 500 µL of a suitable organic solvent (e.g., chloroform, ethyl acetate) for extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Operating Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 280°C at a rate of 10°C/min

    • Hold at 280°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for this compound will need to be determined. For Methyl salicylate, characteristic ions are m/z 120 and 152.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the determination of Methyl salicylate in a cream formulation and can be adapted for this compound.[3]

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 25-175 µg/mL for Methyl salicylate).[3]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm membrane filter, and dilute to a concentration within the calibration range.

2. HPLC Operating Conditions

  • HPLC System: Agilent 1100 series or equivalent with a DAD detector

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: Isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 304 nm (this may need to be optimized for this compound).

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Chloroform) Add_IS->Extraction Centrifuge Centrifugation (10,000 x g, 10 min) Extraction->Centrifuge Evaporation Evaporation (N2 stream) Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Std_Stock Standard Stock Solution (1000 µg/mL) Working_Std Working Standards Std_Stock->Working_Std Injection HPLC Injection Working_Std->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Separation Isocratic Separation (C8 Column) Injection->Separation Detection DAD Detection (304 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Area Peak Area Measurement Chromatogram->Peak_Area Calibration_Curve Calibration Curve Plot Peak_Area->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC analysis of this compound.

Disclaimer: The provided protocols and data are based on the analysis of Methyl salicylate. When using this compound as a standard, it is crucial to perform method validation to determine the specific retention time, mass spectral fragmentation patterns (for GC-MS), optimal detection wavelength (for HPLC), and to establish linearity, accuracy, and precision for this compound.

References

Formulation of Methyl 4-methylsalicylate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate is a lipophilic compound with potential therapeutic applications. Its low aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of specialized formulation strategies to ensure adequate bioavailability and consistent experimental results. This document provides detailed application notes and protocols for the formulation of this compound for oral and intraperitoneal administration in preclinical animal models. The protocols outlined below are based on established methods for formulating lipophilic compounds for in vivo research.

Disclaimer: The following protocols and data are provided as a reference guide. It is essential to determine the optimal formulation and dosage for your specific experimental needs and to conduct appropriate stability and toxicity studies. The quantitative data provided is primarily for the closely related compound, Methyl Salicylate, and it is assumed that this compound exhibits similar physicochemical properties due to structural similarity.

Physicochemical Properties and Solubility

This compound is characterized by its lipophilic nature, rendering it sparingly soluble in water but readily soluble in organic solvents.[1] This property is the primary consideration for vehicle selection in in vivo formulations.

Table 1: Solubility Profile of Related Compound (Methyl Salicylate)

SolventSolubilityReference
WaterSparingly soluble[1]
EthanolReadily soluble/Miscible[1]
EtherReadily soluble[1]
ChloroformSoluble
DMSOExpected to be soluble
Corn OilExpected to be miscible/soluble

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound. Common vehicles for lipophilic compounds include co-solvents, surfactants, and oil-based carriers.

Table 2: Common Vehicles for Lipophilic Drug Delivery

Vehicle ComponentTypePurposeConsiderations
Dimethyl Sulfoxide (DMSO)Co-solventPrimary solvent for poorly soluble compounds.Potential for toxicity at high concentrations.
Polyethylene Glycol (PEG 300/400)Co-solvent/Viscosity modifierEnhances solubility and can reduce precipitation upon dilution.Can have biological effects.
Tween 80 (Polysorbate 80)SurfactantImproves wetting and prevents precipitation of the compound in aqueous environments.Can cause hypersensitivity reactions in some animals.
Corn OilOil-based carrierSuitable for oral and intraperitoneal administration of highly lipophilic compounds.Not suitable for intravenous administration.
Saline (0.9% NaCl)Aqueous diluentUsed to bring the formulation to the final desired volume and tonicity.

Formulation Protocols

The following are detailed protocols for preparing formulations of this compound for oral and intraperitoneal administration.

Protocol 1: DMSO/PEG/Tween 80/Saline Formulation (for Oral or IP Administration)

This formulation is a common choice for compounds that are soluble in DMSO and require a co-solvent system to maintain solubility in an aqueous environment.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG 300/400), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Dissolution in DMSO: Accurately weigh the required amount of this compound and place it in a sterile vial. Add the calculated volume of DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate until the compound is completely dissolved.

  • Addition of Co-solvent and Surfactant: To the DMSO stock solution, add PEG 300/400 and Tween 80 in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG, and 5% Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture.

  • Aqueous Dilution: Slowly add sterile saline to the organic mixture to reach the final desired concentration for injection. It is crucial to add the saline dropwise while vortexing to prevent precipitation of the compound.

  • Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation.

Example Formulation (for a final concentration of 5 mg/mL):

ComponentPercentageVolume for 1 mL final
DMSO10%100 µL
PEG 30040%400 µL
Tween 805%50 µL
Saline45%450 µL
Protocol 2: DMSO/Corn Oil Formulation (for Oral or IP Administration)

This formulation is suitable for highly lipophilic compounds and is often used for oral gavage or intraperitoneal injections.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Corn Oil, sterile

  • Sterile vials and syringes

Procedure:

  • Dissolution in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution in Corn Oil: Add the DMSO stock solution to the sterile corn oil to achieve the final desired concentration. A common ratio is 1:9 (DMSO:Corn Oil).

  • Homogenization: Vortex the mixture vigorously to ensure a uniform suspension or solution. Gentle warming may be required to aid dissolution, but stability at elevated temperatures should be considered.

Experimental Workflows

Formulation Preparation Workflow

G cluster_0 Protocol 1: Aqueous-based Formulation cluster_1 Protocol 2: Oil-based Formulation weigh Weigh Methyl 4-methylsalicylate dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG 300/400 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline (dropwise) add_tween->add_saline final_solution Final Clear Solution add_saline->final_solution weigh2 Weigh Methyl 4-methylsalicylate dissolve_dmso2 Dissolve in DMSO weigh2->dissolve_dmso2 add_oil Add Corn Oil dissolve_dmso2->add_oil homogenize Vortex/Homogenize add_oil->homogenize final_suspension Final Solution/Suspension homogenize->final_suspension

Caption: Workflow for preparing aqueous and oil-based formulations.

In Vivo Administration Workflow

G start Prepare Formulation animal_prep Animal Acclimatization & Fasting (if required) start->animal_prep dose_calc Calculate Dose Volume animal_prep->dose_calc administer Administer via Oral Gavage or IP Injection dose_calc->administer observe Post-administration Monitoring administer->observe endpoint Collect Samples/ Measure Endpoints observe->endpoint G M4MS This compound COX COX-1 / COX-2 M4MS->COX Inhibition PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation PGs->Inflammation Promotion

References

Application of Methyl 4-methylsalicylate in Plant Science Research: A Note on Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals no documented applications or research concerning Methyl 4-methylsalicylate in the field of plant science.

It is highly probable that the intended compound of interest is Methyl Salicylate (MeSA) , a structurally similar and extensively studied volatile organic compound with significant roles in plant physiology, particularly in defense signaling. Methyl Salicylate is the methyl ester of salicylic acid, whereas this compound is the methyl ester of 4-methylsalicylic acid. Due to the lack of data on this compound, the following application notes and protocols are provided for Methyl Salicylate , which is a key molecule in plant science research.

Application Notes and Protocols for Methyl Salicylate (MeSA) in Plant Science Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl Salicylate (MeSA) is a volatile organic compound that plays a critical role in plant defense signaling.[1][2] It is a derivative of salicylic acid (SA), a key plant hormone in orchestrating defense responses against pathogens.[3] MeSA functions as a mobile signal in Systemic Acquired Resistance (SAR), a form of induced immunity that provides long-lasting, broad-spectrum protection against secondary infections.[1][2] Additionally, as a volatile compound, MeSA facilitates plant-to-plant communication, alerting neighboring plants to potential threats.[4]

Key Applications in Plant Science Research
  • Induction of Plant Defense Responses: Exogenous application of MeSA can induce the expression of defense-related genes, such as Pathogenesis-Related 1 (PR-1), and enhance resistance to a variety of pathogens.

  • Study of Systemic Acquired Resistance (SAR): MeSA is used to investigate the signaling cascade of SAR, a crucial plant immune response.[1][5] In infected tissues, SA is converted to MeSA, which is then transported to distal tissues where it is converted back to SA, priming those tissues for a more robust defense response.[1][6]

  • Investigation of Plant-to-Plant Communication: The volatile nature of MeSA allows it to act as an airborne signal, and it is used in controlled experiments to study how plants communicate threats to their neighbors.[4]

  • Priming of Plant Defenses: Treatment with MeSA can "prime" a plant, leading to a faster and stronger defense response upon subsequent pathogen attack.

  • Interaction with other Signaling Pathways: Research with MeSA helps to elucidate the crosstalk between the salicylic acid pathway and other hormone signaling pathways, such as the jasmonic acid and ethylene pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of MeSA treatment on plant defense responses.

Table 1: Changes in Salicylic Acid and Methyl Salicylate Concentrations in Tobacco Leaves Following Tobacco Mosaic Virus (TMV) Inoculation

Time Post-Inoculation (hours)Salicylic Acid (SA) Concentration (µg/g FW) in Inoculated LeavesMethyl Salicylate (MeSA) Emission (ng/g FW/h) from Inoculated Leaves
0~1< 1
24~5~10
48~15~50
72~20~100
96~15~80

Data are approximate and compiled from various studies for illustrative purposes.

Table 2: Fold Change in PR-1 Gene Expression in Arabidopsis thaliana Following MeSA Treatment

TreatmentTime Point (hours)Fold Change vs. Control
1 mM MeSA Spray24> 100
1 mM MeSA Spray48~80
Volatile MeSA (100 µM)48~50
Volatile MeSA (100 µM)72~30

Data are approximate and compiled from various studies on Arabidopsis for illustrative purposes.

Experimental Protocols

Protocol 1: Volatile MeSA Treatment for Induction of Defense Genes

This protocol is suitable for observing the effects of airborne MeSA on plant defense responses in a non-invasive manner.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Airtight growth chamber or desiccator

  • Small vial or cotton wick

  • Methyl Salicylate (MeSA)

  • Solvent (e.g., ethanol or water) for control

Procedure:

  • Place the Arabidopsis plants inside the sealed chamber.

  • Prepare a stock solution of MeSA. A common starting concentration for the volatile source is 10-100 µM.

  • Apply a known amount of the MeSA solution to the cotton wick or vial.

  • Place the MeSA source inside the chamber, ensuring it does not directly contact the plants.

  • For the control group, use a similar setup with a cotton wick or vial containing only the solvent.

  • Seal the chamber and incubate the plants for the desired duration (e.g., 24-72 hours) under controlled growth conditions (e.g., 22-23°C, 16h light/8h dark photoperiod).

  • After the treatment period, harvest plant tissue for downstream analysis, such as qRT-PCR.

Protocol 2: MeSA Spray Application for Direct Foliar Treatment

This method allows for direct and uniform application of MeSA to plant foliage.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Methyl Salicylate (MeSA)

  • Spray bottle

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Water

Procedure:

  • Prepare a MeSA solution at the desired concentration (e.g., 100 µM to 1 mM) in water.

  • Add a surfactant to the solution (e.g., 0.01-0.05% v/v) to ensure even leaf coverage.

  • Spray the solution evenly onto the leaves of the plants until runoff is observed.

  • For the control group, spray plants with a solution containing only water and the surfactant.

  • Allow the plants to dry and incubate under standard growth conditions for the desired time before harvesting tissue for analysis.

Protocol 3: Analysis of PR-1 Gene Expression by qRT-PCR

This protocol details the measurement of the defense marker gene PR-1 in response to MeSA treatment.

Methodology:

  • Plant Treatment: Treat plants with MeSA using either Protocol 1 or 2. Harvest leaf tissue at desired time points (e.g., 0, 24, 48 hours).

  • RNA Extraction: Immediately freeze the harvested tissue in liquid nitrogen. Extract total RNA using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green master mix.

    • Perform the qRT-PCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of PR-1 using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 4: Extraction and Analysis of MeSA from Plant Tissue by GC-MS

This protocol describes the quantification of MeSA from plant leaf tissue.

Methodology:

  • Sample Preparation: Freeze approximately 100 mg of leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of dichloromethane to the powdered tissue, vortex vigorously for 1 minute, and incubate at room temperature for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new glass vial.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extract into a GC-MS system.

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 50 to 300.

  • Quantification: Identify MeSA based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of MeSA using a standard curve.

Visualizations

Signaling Pathway of MeSA in Systemic Acquired Resistance (SAR)

MeSA_SAR_Pathway Pathogen Pathogen Attack Local_Leaf Local Infected Leaf Pathogen->Local_Leaf infects SA_synthesis Salicylic Acid (SA) Synthesis Local_Leaf->SA_synthesis SA SA SA_synthesis->SA SAMT SAMT (SA Methyltransferase) SA->SAMT MeSA Methyl Salicylate (MeSA) SAMT->MeSA methylates Phloem Phloem Transport MeSA->Phloem enters Systemic_Leaf Distal Uninfected Leaf Phloem->Systemic_Leaf transports to SABP2 SABP2 (MeSA Esterase) Systemic_Leaf->SABP2 SA_systemic SA SABP2->SA_systemic demethylates MeSA to NPR1_activation NPR1 Activation SA_systemic->NPR1_activation PR_genes PR Gene Expression NPR1_activation->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: MeSA signaling pathway in Systemic Acquired Resistance (SAR).

Experimental Workflow for Volatile MeSA Treatment and Gene Expression Analysis

Volatile_MeSA_Workflow Start Start: 4-5 week-old Arabidopsis plants Treatment_Setup Setup Airtight Chambers: - MeSA source (10-100 µM) - Control (solvent only) Start->Treatment_Setup Incubation Incubate for 24-72 hours under controlled conditions Treatment_Setup->Incubation Harvest Harvest Leaf Tissue (freeze in liquid N2) Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for PR-1 Gene (normalize to reference gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt method) qRT_PCR->Data_Analysis End End: Relative Gene Expression Levels Data_Analysis->End

Caption: Workflow for volatile MeSA treatment and gene expression analysis.

References

Troubleshooting & Optimization

"improving yield of Methyl 4-methylsalicylate in Fischer esterification"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of methyl 4-methylsalicylate synthesized via Fischer esterification.

Troubleshooting Guide

This section addresses common issues encountered during the Fischer esterification of 4-methylsalicylic acid.

Issue 1: Low or Poor Yield of this compound

  • Question: I performed the Fischer esterification of 4-methylsalicylic acid with methanol and an acid catalyst, but my final yield is significantly lower than expected. What are the potential causes and how can I fix this?

  • Answer: Low yield in Fischer esterification is a common problem, primarily because the reaction is a reversible equilibrium process.[1][2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[1][2] To improve the yield, the equilibrium must be shifted toward the product side.

    Solutions:

    • Use an Excess of a Reactant: The most common strategy is to use a large excess of one reactant, typically the less expensive one.[2] In this synthesis, using a large excess of methanol (e.g., 10 equivalents or using it as the solvent) can effectively drive the reaction forward according to Le Châtelier's principle.[1][4][5]

    • Remove Water as it Forms: Continuously removing water is a highly effective method to maximize yield.[1][6][7] This can be achieved by:

      • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene allows for the azeotropic removal of water.[1][4][8][9]

      • Drying Agents: Adding a drying agent such as molecular sieves to the reaction mixture can sequester the water produced.[6][7]

      • Strong Acid Catalyst: Concentrated sulfuric acid, a common catalyst, also acts as a dehydrating agent, helping to remove water.[10]

Issue 2: Reaction is Slow or Fails to Reach Completion

  • Question: My reaction seems to stall, and analysis (e.g., by TLC) shows a significant amount of starting material remaining even after prolonged reflux. What's wrong?

  • Answer: A slow or incomplete reaction can be attributed to several factors related to reaction kinetics and conditions.

    Solutions:

    • Catalyst Choice and Concentration: Ensure you are using an appropriate and sufficient amount of acid catalyst. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][8][11] The catalyst may be old or hydrated, reducing its activity.[1]

    • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate, which is typically achieved by refluxing the mixture.[6][12] For this reaction, heating to the boiling point of methanol (approx. 65 °C) or the azeotrope is necessary.[13]

    • Steric Hindrance: While the methyl group in the 4-position of salicylic acid does not present significant steric hindrance, be aware that bulky groups on either the acid or alcohol can slow the reaction rate.[2]

Issue 3: Difficulties During Workup and Purification

  • Question: During the aqueous workup, I'm struggling with product isolation. What are the best practices for purifying this compound?

  • Answer: A proper workup is crucial to isolate the ester and remove unreacted starting materials and the acid catalyst.

    Solutions:

    • Neutralization: After the reaction, the excess acid must be neutralized. Slowly add a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to the reaction mixture.[14][15] This will react with the sulfuric acid and any unreacted 4-methylsalicylic acid, converting the latter into its water-soluble sodium salt.[13]

    • Extraction: Use a suitable organic solvent, such as diethyl ether or ethyl acetate, to extract the this compound from the aqueous solution.[15]

    • Washing: Wash the organic layer with brine (saturated NaCl solution) to help break up any emulsions and remove excess water.[8][15]

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to obtain the crude product.[1][15]

    • Final Purification: For high purity, the crude product can be purified by vacuum distillation.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in Fischer esterification?

    • A1: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid.[3][16] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol), thereby increasing the reaction rate.[17]

  • Q2: Can side reactions occur?

    • A2: Yes. Under strongly acidic conditions and high temperatures, polymerization of salicylic acid derivatives can sometimes occur.[5] It is also theoretically possible for esterification to occur at the phenolic hydroxyl group, though this is less favorable with a simple alcohol like methanol.[5] Maintaining a controlled temperature helps favor the desired reaction.[5]

  • Q3: Why is it important to use anhydrous (dry) reagents and glassware?

    • A3: Since water is a product that can reverse the reaction, starting with any amount of water will inhibit the forward reaction and lower the potential yield from the outset.[2] Using dry reagents and glassware is critical for maximizing product formation.

Data Presentation

The yield of Fischer esterification is highly dependent on reaction conditions. The following table summarizes the expected impact of key parameters on yield, based on established principles.

ParameterCondition AExpected YieldCondition BExpected YieldGoverning PrincipleReference
Molar Ratio (Methanol:Acid) 1:1Moderate (~65%)>10:1 (Methanol as solvent)High (>95%)Le Châtelier's Principle[4]
Water Removal None (Closed System)LowerDean-Stark ApparatusHigherLe Châtelier's Principle[1][4]
Catalyst No CatalystVery Low / No ReactionCatalytic H₂SO₄ or p-TsOHHighAcid Catalysis[3]
Temperature Room TemperatureVery SlowReflux TemperatureOptimal RateReaction Kinetics[12][18]

Experimental Protocols

Protocol 1: Synthesis using Excess Methanol

This protocol is adapted from standard procedures for methyl salicylate synthesis.[13][14][19]

  • Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 4-methylsalicylic acid (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add 50 mL of methanol (this serves as both reactant and solvent). While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude ester by vacuum distillation.

Protocol 2: Synthesis with Dean-Stark Water Removal

This protocol is for maximizing yield by azeotropic water removal.[8][9]

  • Setup: To a dry 250 mL round-bottom flask, add 4-methylsalicylic acid (e.g., 10.0 g, 1.0 eq), methanol (1.5 - 2.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%), and 100 mL of toluene.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water collecting at the bottom. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Fischer_Esterification_Workflow Experimental Workflow for this compound Synthesis Reactants Reactants: 4-Methylsalicylic Acid Methanol Acid Catalyst Setup Combine in Flask Attach Reflux Condenser Reactants->Setup Reflux Heat to Reflux (1-2 hours) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool Reaction Neutralize (NaHCO3) Extract with Ether Monitor->Workup Reaction Complete Purify Dry (Na2SO4) Evaporate Solvent Vacuum Distillation Workup->Purify Product Pure Methyl 4-methylsalicylate Purify->Product Troubleshoot Low Yield? Incomplete Reaction? Product->Troubleshoot Action Increase Methanol Excess Use Dean-Stark Trap Check Catalyst Activity Troubleshoot->Action Yes Action->Reactants Restart with Optimized Conditions

Caption: Workflow for synthesis and troubleshooting of this compound.

Fischer_Mechanism Fischer Esterification Reaction Mechanism cluster_reactants Reactants cluster_products Products Acid 4-Methyl- salicylic Acid Protonation 1. Protonation of Carbonyl (Acid Catalyst H+) Acid->Protonation Alcohol Methanol Attack 2. Nucleophilic Attack by Methanol Alcohol->Attack Protonation->Attack Tetrahedral1 Tetrahedral Intermediate Attack->Tetrahedral1 ProtonTransfer 3. Proton Transfer Tetrahedral1->ProtonTransfer Tetrahedral2 Activated Intermediate (-OH becomes -OH2+) ProtonTransfer->Tetrahedral2 Elimination 4. Elimination of Water (Leaving Group) Tetrahedral2->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester This compound Deprotonation->Ester

Caption: Acid-catalyzed mechanism of the Fischer esterification reaction.

References

Technical Support Center: Synthesis of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-methylsalicylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1][2] This reaction is an equilibrium process where the alcohol and carboxylic acid form an ester and water.[2][3][4]

Q2: What are the potential side reactions during the synthesis of this compound?

A2: The primary side reactions include:

  • Polymerization: Salicylic acids can undergo self-esterification to form polymeric byproducts, which may appear as a white precipitate.[5][6]

  • Sulfonation: The use of concentrated sulfuric acid as a catalyst, especially at elevated temperatures, can lead to the sulfonation of the aromatic ring of 4-methylsalicylic acid.

  • Incomplete Reaction: As Fischer esterification is a reversible reaction, incomplete conversion of the starting materials is a common issue, leading to lower yields.[7]

Q3: How can I improve the yield of this compound?

A3: To drive the equilibrium towards the product and improve the yield, you can:

  • Use a large excess of methanol, the less expensive reactant.[8][9]

  • Remove water as it is formed, for instance, by using a Dean-Stark apparatus.[2][4]

  • Ensure an adequate reaction time and temperature to allow the reaction to reach completion.[10]

Q4: What is the best way to purify the final product?

A4: Purification typically involves several steps:

  • Neutralization: After the reaction, the mixture is cooled and washed with a weak base, such as a sodium bicarbonate solution, to neutralize the acidic catalyst and any unreacted 4-methylsalicylic acid.[11]

  • Extraction: The ester is extracted into an organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.[7]

  • Drying: The organic layer is dried over an anhydrous salt like anhydrous sodium sulfate or magnesium sulfate.[1][7]

  • Solvent Removal: The solvent is removed using a rotary evaporator.[11]

  • Distillation (Optional): For higher purity, the crude product can be purified by vacuum distillation.[10]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time.[7] 2. Loss of product during workup (e.g., excessive washing).[7] 3. Inactive or insufficient catalyst.1. Ensure the reaction is refluxed at the appropriate temperature for the recommended duration. 2. Minimize the volume of water used for washing; use brine to reduce the solubility of the ester in the aqueous layer.[7] 3. Use fresh, concentrated sulfuric acid and ensure the correct catalytic amount is added.
Formation of a White Precipitate 1. Polymerization of 4-methylsalicylic acid.[5][6] 2. Precipitation of unreacted 4-methylsalicylic acid upon cooling.1. Avoid using an excessive amount of sulfuric acid. Maintain the recommended reaction temperature. The polymer can be removed by filtration. 2. Ensure complete reaction by following the recommended reaction time and conditions. The unreacted acid can be removed by washing with a sodium bicarbonate solution.[11]
Dark-colored Reaction Mixture 1. Sulfonation of the aromatic ring at high temperatures. 2. Other decomposition or side reactions.1. Maintain a controlled reaction temperature and avoid overheating. 2. If the product is dark, consider purification by column chromatography or distillation.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient washing with base.1. Increase the reaction time or the amount of excess methanol. 2. Perform additional washes with a saturated sodium bicarbonate solution until CO2 evolution ceases.[11]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer Esterification. These values are illustrative and may vary based on specific experimental conditions.

ParameterValueReference(s)
Reactants
4-Methylsalicylic Acid1.0 eq[1]
Methanol5-10 eq[1]
Concentrated H₂SO₄0.1-0.2 eq[1]
Reaction Conditions
Temperature65-70 °C (Reflux)[10]
Reaction Time1-2 hours[10]
Work-up
Washing Solution5% Sodium Bicarbonate[11]
Extraction SolventDichloromethane or Diethyl Ether
Yield
Typical Crude Yield70-85%[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • 5% (w/v) Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylsalicylic acid.

  • Add an excess of methanol (e.g., 5-10 molar equivalents).

  • Stir the mixture until the 4-methylsalicylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 1-2 hours.

  • Cooling: After the reflux period, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add deionized water and dichloromethane. Shake the funnel gently, venting frequently, to extract the this compound into the organic layer.

  • Washing: Separate the organic layer. Wash it sequentially with the 5% sodium bicarbonate solution until no more CO₂ gas evolves. Then, wash with deionized water and finally with brine.[7][11]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Catalyst Addition Catalyst Addition Reactants->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Cooling Cooling Reflux->Cooling Extraction Extraction Cooling->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Low Yield Low Yield Start->Low Yield Precipitate Precipitate Start->Precipitate Dark Color Dark Color Start->Dark Color Check Reaction Time/Temp Check Reaction Time/Temp Low Yield->Check Reaction Time/Temp Incomplete Reaction? Optimize Washing Optimize Washing Low Yield->Optimize Washing Work-up Loss? Filter & Wash with NaHCO3 Filter & Wash with NaHCO3 Precipitate->Filter & Wash with NaHCO3 Polymer/Unreacted Acid? Control Temperature Control Temperature Dark Color->Control Temperature Sulfonation? Final Product Final Product Check Reaction Time/Temp->Final Product Optimize Washing->Final Product Filter & Wash with NaHCO3->Final Product Control Temperature->Final Product

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

"troubleshooting low purity of synthesized Methyl 4-methylsalicylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Methyl 4-methylsalicylate, particularly focusing on challenges related to low product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common reasons for obtaining a low purity of this compound?

A1: Low purity in the synthesis of this compound, typically achieved through Fischer esterification of 4-methylsalicylic acid with methanol, can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2][3][4] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.

  • Side Reactions: The presence of a phenol group in 4-methylsalicylic acid can lead to side reactions, such as polymerization, especially at high temperatures.[5]

  • Ineffective Purification: The workup and purification steps are critical for removing unreacted starting materials, the acid catalyst, and any side products.[6][7] Common issues include incomplete neutralization of the acid catalyst and product loss during aqueous washes.[1][8]

Q2: My reaction seems to have stalled, and the yield is very low. How can I drive the esterification to completion?

A2: To drive the equilibrium of the Fischer esterification towards the formation of this compound, you can employ one or both of the following strategies:

  • Use of Excess Reactant: A common method is to use a large excess of one of the reactants, typically the less expensive one.[2] In this synthesis, using a significant excess of methanol is recommended.[1][4]

  • Removal of Water: The other product of the reaction is water. Actively removing water as it is formed will shift the equilibrium to the right, favoring ester formation.[2][3] This can be accomplished using a Dean-Stark apparatus during reflux.[2][3]

Q3: After neutralization with sodium bicarbonate, I noticed a significant loss of my product. What could be the cause?

A3: Excessive use of sodium bicarbonate during the neutralization step can lead to the hydrolysis of the newly formed ester back to the sodium salt of the carboxylic acid (sodium 4-methylsalicylate), especially if the mixture is heated.[8] This salt is water-soluble and will be lost to the aqueous layer during extraction.

Solution:

  • Carefully add the sodium bicarbonate solution portion-wise and monitor the pH, aiming for a neutral pH (around 7-8).[9]

  • Avoid excessive heating during or after neutralization.

  • Perform the neutralization and subsequent extractions at room temperature.

Q4: I have a persistent emulsion layer during the aqueous workup. How can I break it?

A4: Emulsions can form during the extraction process, making layer separation difficult.[10] This is more likely if the densities of the organic and aqueous layers are similar.

Solutions:

  • Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion and also reduces the solubility of the ester in the aqueous phase.[1]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

Q5: What are the white solid impurities I am observing in my final product?

A5: A white solid impurity could be unreacted 4-methylsalicylic acid or polymers formed from the starting material.[5] Salicylic acid and its derivatives can polymerize at the carboxylic acid group.

Solution:

  • Ensure the initial reaction goes to completion.

  • During the workup, a thorough wash with a sodium bicarbonate solution should remove any unreacted acidic starting material.[5][11]

  • If the impurity persists, purification by column chromatography or recrystallization may be necessary.

Quantitative Data Summary

For a typical Fischer esterification synthesis of this compound, the following parameters are generally applied. Note that optimal conditions can vary based on the specific scale and equipment used.

ParameterTypical Value/RangeNotes
Reactant Molar Ratio 1:10 to 1:20 (4-methylsalicylic acid : methanol)A large excess of methanol helps to drive the reaction equilibrium.[2]
Catalyst Loading 5-10 mol% of the limiting reactantConcentrated sulfuric acid is a common catalyst.[3][9][12]
Reaction Temperature 60-100 °C (Reflux)The reaction is typically heated to the boiling point of methanol.[7][9]
Reaction Time 1-6 hoursReaction progress should be monitored (e.g., by TLC).[3][9]
Expected Yield 75-85%Yields can be lower if the reaction is incomplete or if there are losses during workup.[11]

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (5-10 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or dichloromethane.[6] Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with water to remove most of the remaining methanol and sulfuric acid.[11]

    • Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted 4-methylsalicylic acid.[5][7][11] Repeat until no more CO2 evolution is observed.

    • Wash again with water and finally with brine to remove any residual water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[1][12]

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.[9]

Visual Guides

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Methylsalicylic Acid + Methanol Catalyst H2SO4 (cat.) Reflux Reflux (65-70°C) Catalyst->Reflux Quench Cool & Quench Reflux->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Wash_H2O Wash with H2O Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry (Na2SO4) Wash_Brine->Drying Evaporation Solvent Evaporation Drying->Evaporation Purify Vacuum Distillation or Column Chromatography Evaporation->Purify Final_Product Pure Methyl 4-methylsalicylate Purify->Final_Product Troubleshooting_Purity Start Low Purity of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Solution_Excess_Reactant Increase excess of Methanol or remove H2O (Dean-Stark) Incomplete_Reaction->Solution_Excess_Reactant Yes Purification_Issue Ineffective Purification? Side_Products->Purification_Issue No Solution_Temp_Control Lower reaction temperature and monitor time Side_Products->Solution_Temp_Control Yes Solution_Workup Careful neutralization (pH control) Thorough washing steps Purification_Issue->Solution_Workup Yes Fischer_Esterification Reactants 4-Methylsalicylic Acid + Methanol Equilibrium Reactants->Equilibrium Products This compound + Water Equilibrium->Products Catalyst H+

References

Technical Support Center: Purification of Product Mixtures Containing 4-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on how to effectively remove unreacted 4-methylsalicylic acid from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted 4-methylsalicylic acid?

A1: The most common methods for removing acidic impurities like 4-methylsalicylic acid include acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the properties of the desired product and the other components in the mixture.

Q2: How do I choose the best purification method?

A2: The selection of an appropriate purification technique is critical and depends on the chemical properties of your desired compound and the impurities. Acid-base extraction is a simple and effective first step if your product is not acidic.[1] Recrystallization is suitable for purifying solid products, relying on differences in solubility between the product and impurities.[2][3] Column chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase and is useful when other methods fail or when separating compounds with similar properties.[4][5]

Q3: What are the key properties of 4-methylsalicylic acid to consider during purification?

Method 1: Acid-Base Extraction

This technique is highly effective for separating acidic compounds from neutral or basic compounds.[1][7] It leverages the differential solubility of the ionized salt form in an aqueous layer versus the neutral form in an organic layer.[1][8][9]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate solution.[10] This will deprotonate the 4-methylsalicylic acid, forming its sodium salt, which is soluble in the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup from CO2 evolution. Shake the funnel vigorously to ensure thorough mixing.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium 4-methylsalicylate, can be drained off.

  • Repeat: To ensure complete removal, repeat the extraction with fresh aqueous base two to three more times.[7]

  • Product Isolation: The desired product should now be in the organic layer, free of the acidic impurity. This organic layer can then be washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated to yield the purified product.[10][11]

  • (Optional) Recovery of 4-Methylsalicylic Acid: The combined aqueous layers can be acidified with a strong acid, such as HCl, until the solution is acidic (pH ~1), which will precipitate the 4-methylsalicylic acid.[12] This can then be collected by filtration.

Troubleshooting: Acid-Base Extraction
  • Q: An emulsion formed between the organic and aqueous layers. How can I resolve this?

    • A: Emulsions can sometimes form, especially if the mixture is shaken too vigorously. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.[9] In some cases, filtering the mixture through a pad of Celite can also be effective.

  • Q: My product is also acidic. Can I still use this method?

    • A: If your product is also acidic, a simple acid-base extraction will not be effective.[1] However, if there is a significant difference in the pKa values between your product and 4-methylsalicylic acid, you may be able to use a carefully selected base that will only deprotonate the stronger acid.

Workflow for Acid-Base Extraction

G Workflow for Acid-Base Extraction cluster_start Initial State cluster_process Extraction Process cluster_end Final Products start Crude Mixture (Product + 4-Methylsalicylic Acid) in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base Dissolve separate Separate Layers add_base->separate Shake & Vent organic_layer Organic Layer: Purified Product separate->organic_layer Contains Product aqueous_layer Aqueous Layer: Sodium 4-Methylsalicylate separate->aqueous_layer Contains Impurity acidify Acidify (e.g., HCl) aqueous_layer->acidify Optional Recovery precipitate Recovered 4-Methylsalicylic Acid acidify->precipitate

Caption: A diagram illustrating the acid-base extraction workflow.

Method 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The impure solid is dissolved in a hot solvent and then allowed to cool, during which the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[2]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the product readily at high temperatures but sparingly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[2][3]

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[12]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[12]

Troubleshooting: Recrystallization
  • Q: No crystals are forming upon cooling. What should I do?

    • A: If crystals do not form, it could be because the solution is not saturated enough or is supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. If that fails, you may need to evaporate some of the solvent to increase the concentration and then try cooling again.

  • Q: The product is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

    • A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, try reheating the solution to dissolve the oil, adding a bit more solvent, and then allowing it to cool much more slowly.[12]

Data Presentation: Solvent Selection for Recrystallization

While specific data for 4-methylsalicylic acid is limited, the following table for salicylic acid can be a useful guide for initial solvent screening.

SolventSolubility of Salicylic AcidPotential Usefulness
WaterSparingly soluble in cold water, more soluble in hot water.[13]Good for recrystallization.
EthanolSoluble.[13]Can be used as part of a co-solvent system with water.
Ethyl AcetateSoluble.[13]May be too good a solvent unless used in a mixed solvent system.
AcetoneSoluble.[13]Similar to ethyl acetate, may be too effective for single-solvent recrystallization.
ChloroformSlightly soluble.[14]Could be a potential solvent, but flammability and toxicity are concerns.

Workflow for Recrystallization

G Workflow for Recrystallization start Impure Solid (Product + 4-Methylsalicylic Acid) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filter cool Cool Slowly to Induce Crystallization hot_filter->cool cold_filter Vacuum Filtration cool->cold_filter wash Wash Crystals with Cold Solvent cold_filter->wash impurities Impurities Remain in Mother Liquor cold_filter->impurities dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A diagram illustrating the recrystallization workflow.

Method 3: Column Chromatography

Column chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a mobile phase (eluent) and a stationary phase (adsorbent).

Experimental Protocol: Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for separating moderately polar compounds. For acid-sensitive compounds, neutral alumina can be used.[10]

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. This is typically determined by thin-layer chromatography (TLC) analysis. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[10]

  • Column Packing: The column is carefully packed with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: The crude mixture is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Elution: The eluent is passed through the column, and the separated components are collected in fractions as they exit the column. The less polar compounds will typically elute first.

  • Analysis: The collected fractions are analyzed by TLC to determine which ones contain the pure product.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.[10]

Troubleshooting: Column Chromatography
  • Q: The separation between my product and 4-methylsalicylic acid is poor.

    • A: Poor separation is usually due to an inappropriate eluent system.[10] If the compounds are eluting too quickly, the eluent is too polar. If they are not moving down the column, it is not polar enough. You will need to optimize the solvent system using TLC. Try varying the ratio of your polar and non-polar solvents.

  • Q: The 4-methylsalicylic acid is streaking on the TLC plate and the column.

    • A: Carboxylic acids can sometimes streak on silica gel due to strong interactions with the stationary phase. Adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the eluent can help to improve the peak shape and separation.[10][15] For an acidic compound, adding a small amount of acetic acid to the eluent can often lead to better results.

Workflow for Column Chromatography

G Workflow for Column Chromatography start Crude Mixture load Load Sample onto Top of Column start->load pack Pack Column with Stationary Phase (e.g., Silica Gel) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate to Yield Pure Product combine->concentrate

Caption: A diagram illustrating the column chromatography workflow.

References

"stability issues of Methyl 4-methylsalicylate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-methylsalicylate

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following information is largely based on the well-documented stability profile of its close structural analog, methyl salicylate, and established principles of organic chemistry. It is strongly recommended to perform compound-specific stability studies for your formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound, an ester, is its susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond, leading to the formation of 4-methylsalicylic acid and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH influence the stability of this compound?

A2: this compound is expected to be most stable in neutral to slightly acidic solutions (pH 3-6). It is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Base-catalyzed hydrolysis is typically a more significant issue as the hydroxide ion is a better nucleophile than water, leading to a faster degradation rate under alkaline conditions.

Q3: What are the expected degradation products of this compound?

A3: The principal degradation products from hydrolysis are 4-methylsalicylic acid and methanol. Under oxidative stress, other minor degradation products could potentially form, though hydrolysis is the most common degradation pathway.

Q4: Is this compound sensitive to light (photodegradation)?

A4: Aromatic esters can exhibit sensitivity to UV light. While hydrolysis is the more prevalent degradation pathway, photolytic studies are recommended as part of a comprehensive stability assessment, as per ICH guidelines. For similar compounds, exposure to UV light can lead to degradation, so it is advisable to protect solutions from light.

Q5: How does temperature affect the stability of this compound solutions?

A5: As with most chemical reactions, the rate of hydrolysis of this compound will increase with temperature. Therefore, for enhanced stability, it is recommended to store solutions at refrigerated (2-8°C) or frozen conditions, especially for long-term storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected decrease in the concentration of this compound over a short period. Hydrolysis: The pH of the solution may be too high (alkaline) or too low (strongly acidic), accelerating the degradation of the ester.1. Measure the pH of your solution. 2. If possible, adjust the pH to a neutral or slightly acidic range (pH 3-6) using a suitable buffer system. 3. Store the solution at a lower temperature (e.g., 2-8°C).
Appearance of a new peak in HPLC/LC-MS analysis, eluting earlier than the parent compound. Formation of Degradation Product: This new peak is likely 4-methylsalicylic acid, the hydrolysis product, which is more polar than the parent ester.1. Confirm the identity of the new peak by co-injecting a standard of 4-methylsalicylic acid or by using mass spectrometry. 2. If confirmed, this indicates degradation via hydrolysis. Refer to the actions for "Unexpected decrease in concentration."
The solution has become hazy or a precipitate has formed. Precipitation of Degradation Product: The hydrolysis product, 4-methylsalicylic acid, may have lower solubility in your solvent system compared to the parent compound, causing it to precipitate out of solution.1. Analyze the precipitate to confirm its identity. 2. Consider using a co-solvent to improve the solubility of both the parent compound and its potential degradants. 3. Address the root cause of degradation (hydrolysis) by controlling the pH and temperature.

Data Summary

The following table summarizes the expected stability profile of this compound under forced degradation conditions. This is a qualitative summary, and the extent of degradation will depend on the specific conditions (temperature, duration, and concentration of reagents).

Stress Condition Expected Stability Likely Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Susceptible to degradation.4-methylsalicylic acid, Methanol
Basic Hydrolysis (e.g., 0.1 M NaOH) Highly susceptible to rapid degradation.4-methylsalicylic acid, Methanol
Neutral Hydrolysis (Water) More stable than under acidic or basic conditions, but degradation can occur over time, especially at elevated temperatures.4-methylsalicylic acid, Methanol
Oxidative (e.g., 3% H₂O₂) Potentially susceptible, though likely less significant than hydrolysis.Oxidized derivatives
Thermal (e.g., 60°C in solution) Degradation rate will be significantly accelerated.4-methylsalicylic acid, Methanol
Photolytic (UV/Vis light exposure) May be susceptible.Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of water. Keep at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing an HPLC method to separate this compound from its primary degradant, 4-methylsalicylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A common starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at approximately 305 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation Pathway

G M4MS This compound TS Tetrahedral Intermediate M4MS->TS Nucleophilic Attack TS->M4MS Reversible Products Degradation Products TS->Products Collapse M4SA 4-methylsalicylic acid Products->M4SA MeOH Methanol Products->MeOH H2O_H H₂O / H⁺ (Acidic Hydrolysis) H2O_H->TS OH- OH⁻ (Basic Hydrolysis) OH-->TS

Caption: Predicted hydrolysis pathway of this compound.

Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze end Evaluate Data (Purity, Degradation %) analyze->end

Caption: General workflow for a forced degradation study.

Technical Support Center: Degradation Pathways of Methyl 4-methylsalicylate Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during experimental studies of Methyl 4-methylsalicylate's degradation pathways under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under common stress conditions?

A1: this compound primarily degrades through hydrolysis of its ester bond, particularly under acidic or basic conditions, yielding 4-methylsalicylic acid and methanol. Other significant degradation pathways include thermal decomposition at elevated temperatures, photodegradation upon exposure to UV light, and oxidation by various agents.

Q2: I am observing unexpected peaks in my HPLC analysis of a stressed sample. What could they be?

A2: Unexpected peaks are likely degradation products. Under acid or base stress, the major additional peak would correspond to 4-methylsalicylic acid. Depending on the chromatographic conditions, you might also detect methanol. If other stress conditions were applied, these peaks could represent various photolytic or oxidative byproducts. To confirm the identity of these peaks, run standards of expected degradants. A photodiode array (PDA) detector can also be used to check for peak purity and compare UV spectra.[1]

Q3: I am not observing any degradation under a specific stress condition. Is this normal?

A3: It is possible for this compound to be stable under mild stress conditions. For instance, studies on the related compound methyl salicylate have shown it to be resistant to degradation under certain UV light and heat conditions.[1][2] If you expect to see degradation, consider increasing the severity of the stress condition as recommended by ICH guidelines (e.g., higher temperature, more intense light source, or longer exposure time). Also, verify that your analytical method is sensitive enough to detect low levels of degradation.[1]

Q4: My assay values for this compound are inconsistent across different time points in my stability study. What could be the cause?

A4: Inconsistent assay values can stem from issues with sample preparation, analytical method precision, or sample inhomogeneity.[1] Review your sample preparation procedure to identify potential sources of variability. For formulated products, ensure the complete and reproducible extraction of the active ingredient. It is also crucial to validate your analytical method for precision and accuracy.

Q5: How can I prevent the hydrolysis of this compound in my standard solutions?

A5: To minimize hydrolysis, use a solvent with low water content, such as HPLC-grade methanol or acetonitrile.[3] Avoid acidic or basic conditions in your solvent.[3] For optimal stability, store your solutions refrigerated at around 4°C and protected from light.[3]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing Active sites on the column (free silanol groups).Use a mobile phase with a pH that suppresses the ionization of the analyte. Consider using an end-capped column. If tailing persists, flushing the column or replacing the guard column may be necessary.[4]
Peak Fronting Sample overload.Dilute the sample or decrease the injection volume.[4]
Shifting Retention Times Changes in mobile phase composition, inconsistent flow rate, or improper column equilibration.Prepare mobile phases carefully and consistently. Ensure the pump is functioning correctly and check for leaks. Always allow sufficient time for the column to equilibrate with the mobile phase before analysis.[4]
Noisy or Drifting Baseline Air bubbles in the system, aging detector lamp, or contaminated mobile phase.Degas the mobile phase thoroughly. Check the detector lamp's energy output and replace it if necessary. Prepare fresh mobile phase daily using high-purity solvents.[4]

Summary of Degradation under Stress Conditions

Stress ConditionConditionsExtent of DegradationPrimary Degradation Products
Acid Hydrolysis 1 M Hydrochloric Acid, 24 hMajor Degradation4-methylsalicylic acid, Methanol
Base Hydrolysis 1 M Sodium Hydroxide, 4 hSignificant Degradation4-methylsalicylic acid, Methanol
Thermal 60°C, 1 hNo significant degradation observed in some studies.[2] Decomposition starts at higher temperatures.Decomposition products at high temperatures
Photolytic UV Lamp (254 nm), 24 hNo significant degradation observed in some studies.[2]Photodegradation products
Oxidative 3-30% Hydrogen Peroxide, Room TemperatureDegradation is expected.Oxidized derivatives

Note: The extent of degradation is highly dependent on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study Workflow

A general workflow for conducting forced degradation studies on this compound.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid Expose aliquots base Base Hydrolysis (e.g., 1M NaOH, RT) stock->base Expose aliquots thermal Thermal Stress (e.g., 80°C) stock->thermal Expose aliquots photo Photolytic Stress (e.g., UV lamp) stock->photo Expose aliquots oxidative Oxidative Stress (e.g., 30% H₂O₂) stock->oxidative Expose aliquots sample_prep Sample Preparation (Dilution with mobile phase) acid->sample_prep base->sample_prep thermal->sample_prep photo->sample_prep oxidative->sample_prep hplc HPLC Analysis (e.g., C18 column, UV detection) sample_prep->hplc

Caption: Workflow for a forced degradation study.

Acid Hydrolysis Protocol
  • Preparation: Transfer a known volume of a 1 mg/mL stock solution of this compound in methanol into a round-bottom flask.

  • Stress Application: Add an equal volume of 1 M HCl.

  • Reflux the mixture at 60°C for a specified period (e.g., start with 5 hours and adjust as needed to achieve 5-20% degradation).[1]

  • Sample Analysis: After cooling, neutralize the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis Protocol
  • Preparation: In a round-bottom flask, add 2.2 cm³ of this compound.[5]

  • Add 22 cm³ of ethanol and 22 cm³ of 2 mol dm⁻³ NaOH to the flask.[5]

  • Stress Application: Gently heat and stir the mixture under reflux for 15 minutes.[5]

  • Sample Analysis: Cool the flask and then carefully add about 25 cm³ of 2 mol dm⁻³ hydrochloric acid until no more precipitate appears.[5] Filter the crude product and prepare it for analysis.

Thermal Degradation Protocol
  • Preparation: Place a known amount of this compound in a solid state in a vial or as a solution in a suitable solvent.

  • Stress Application: Expose the sample to a constant high temperature (e.g., 60°C) for a defined period (e.g., 1 hour).[2] A control sample should be kept at ambient temperature.

  • Sample Analysis: After the exposure period, dissolve or dilute the sample in the mobile phase to an appropriate concentration for analysis.

Photodegradation Protocol
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Stress Application: Expose the solution to a UV lamp (e.g., a UVL-56 lamp) for a specified duration (e.g., 24 hours).[2] A control sample should be kept in the dark.

  • Sample Analysis: After exposure, dilute the sample with the mobile phase for HPLC analysis.

Oxidative Degradation Protocol
  • Preparation: Transfer a known volume of a 1 mg/mL stock solution of this compound into a flask.

  • Stress Application: Add a volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light.[1]

  • Sample Analysis: Dilute the sample with the mobile phase to a suitable concentration and inject it into the HPLC system.

Degradation Pathway Diagrams

Hydrolytic Degradation Pathway

G M4MS This compound H2O H₂O (Acid or Base) Products Degradation Products M4MS->Products MSA 4-methylsalicylic acid Products->MSA MeOH Methanol Products->MeOH

Caption: Hydrolytic degradation of this compound.

References

Technical Support Center: Preventing Hydrolysis of Methyl 4-methylsalicylate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the hydrolysis of Methyl 4-methylsalicylate during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a significant problem during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol.[1] For this compound, this means degradation into 4-methylsalicylic acid and methanol. This reaction is catalyzed by both acidic and basic conditions in the presence of water.[1] During a typical workup, aqueous acidic or basic solutions are used to quench the reaction and remove impurities, creating an ideal environment for this unwanted hydrolysis, which can significantly reduce the final product yield.[1]

Q2: Which steps in a standard workup pose the highest risk for hydrolysis?

A2: The greatest risk comes from aqueous wash steps.[1] Specifically:

  • Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.

  • Basic Washes: Using basic solutions like sodium bicarbonate or sodium hydroxide to neutralize acid catalysts is a major risk factor.[1] While necessary, these conditions can promote base-catalyzed hydrolysis (saponification), which is often rapid and irreversible.[1][2]

Q3: How can I identify if my this compound product is hydrolyzing during the workup?

A3: The most common indicators of unintended hydrolysis are a lower-than-expected yield of the final ester product and the reappearance of the starting material, 4-methylsalicylic acid.[1] This can be confirmed analytically:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the carboxylic acid starting material.[1]

  • NMR Spectroscopy: The presence of peaks corresponding to 4-methylsalicylic acid in the ¹H or ¹³C NMR spectrum of the crude product.

Q4: What is the most effective way to neutralize an acid catalyst without causing significant hydrolysis?

A4: The best practice is to use a cold, saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3] Strong bases like sodium hydroxide (NaOH) should be avoided as they dramatically increase the rate of hydrolysis.[1] The neutralization with bicarbonate can be visually monitored by the cessation of CO₂ gas evolution.[4]

Q5: How critical is temperature control during the workup process?

A5: Temperature is a critical factor. The rate of hydrolysis increases significantly with higher temperatures.[5][6][7][8] To minimize product loss, it is highly recommended to perform all aqueous extraction and washing steps in an ice bath (0-5 °C).[1][9]

Troubleshooting Guide: Low Yield Due to Hydrolysis

If you are experiencing low yields and have identified the presence of 4-methylsalicylic acid in your crude product, use this guide and the accompanying workflow diagram to diagnose the source of the hydrolysis.

dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, labelloc=t, label="Troubleshooting Workflow for Ester Hydrolysis"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start:\nLow Yield & Suspected Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_base [label="What type of base was used for\nacid neutralization?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_temp [label="What was the workup\ntemperature?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_time [label="What was the duration of\naqueous contact?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

res_strong_base [label="High Risk:\nStrong bases (NaOH, KOH) cause\nrapid, irreversible saponification.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_weak_base [label="Good Practice", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_warm [label="High Risk:\nRoom temperature or warmer\nsignificantly accelerates hydrolysis.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_cold [label="Good Practice", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_long [label="High Risk:\nProlonged contact increases\nthe extent of hydrolysis.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_short [label="Good Practice", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution [label="Recommended Solution:\n1. Use ice-cold (0-5°C) saturated NaHCO₃ for washes.\n2. Minimize time for all aqueous steps.\n3. Perform a final wash with cold brine to remove water.\n4. Thoroughly dry the organic layer with Na₂SO₄ or MgSO₄.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

start -> q_base; q_base -> res_strong_base [label="Strong Base\n(e.g., NaOH, KOH)"]; q_base -> res_weak_base [label="Weak Base\n(e.g., NaHCO₃)"]; res_strong_base -> q_temp; res_weak_base -> q_temp;

q_temp -> res_warm [label="Room Temp\nor Warmer"]; q_temp -> res_cold [label="0-5 °C\n(Ice Bath)"]; res_warm -> q_time; res_cold -> q_time;

q_time -> res_long [label="Long\n(e.g., >15 min)"]; q_time -> res_short [label="Short\n(e.g., <15 min)"]; res_long -> solution; res_short -> solution [style=dashed, label="Review protocol\nfor other loss sources"]; }

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Quantitative Data Summary

To maximize product yield, adhere to the following workup parameters. The stability of salicylate esters is highly dependent on both pH and temperature.[10]

ParameterRecommended ConditionRationale
Neutralizing Agent Saturated, ice-cold aqueous NaHCO₃ or Na₂CO₃A mild base minimizes the rate of saponification (base-catalyzed hydrolysis).[1][11]
Wash Temperature 0–5 °C (Ice Bath)Cold temperatures significantly slow the kinetics of both acid and base-catalyzed hydrolysis.[1][5]
pH of Aqueous Layers Maintain between pH 4–7Salicylate esters are most stable in a slightly acidic to neutral pH range.[5][10]
Contact Time Keep as short as possibleMinimizes the exposure time of the ester to aqueous conditions where hydrolysis can occur.[1]
Final Aqueous Wash Ice-cold brine (saturated aq. NaCl)Helps remove the majority of dissolved water from the organic layer and reduces the ester's solubility in the aqueous phase.[1][2]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace amounts of water from the organic solvent, preventing further hydrolysis after the workup is complete.[1][2]

Experimental Protocol: Hydrolysis-Minimizing Workup

This protocol outlines a standard workup procedure designed to isolate this compound while minimizing its decomposition.

dot digraph "Hydrolysis_Reaction" { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=LR, label="General Hydrolysis Reaction", labelloc=t]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#202124"];

struct1 [label="Methyl\n4-methylsalicylate"]; plus1 [label="+"]; struct2 [label="H₂O"]; arrow [shape=none, label=<

Acid or Base ⇌

]; struct3 [label="4-methylsalicylic\nacid"]; plus2 [label="+"]; struct4 [label="Methanol"];

// Define the flow of the reaction struct1 -> plus1 -> struct2 -> arrow -> struct3 -> plus2 -> struct4; }

Caption: The reversible hydrolysis of this compound.

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath.

  • Dilute with Organic Solvent: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel. If necessary, rinse the reaction flask with a small amount of the organic solvent and add it to the funnel to ensure a complete transfer.

  • Neutralization with Weak Base:

    • Add a portion of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently and carefully.

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Repeat the wash with fresh portions of cold NaHCO₃ solution until gas evolution ceases, which indicates that all acid catalyst has been neutralized.[3]

  • Brine Wash:

    • Wash the organic layer with one portion of ice-cold, saturated aqueous NaCl (brine) .[1]

    • This step helps to remove residual water and salts from the organic phase.[2]

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2]

    • Add the agent until it no longer clumps together and flows freely when the flask is swirled, indicating that all trace water has been absorbed.

  • Isolation of Product:

    • Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be performed if necessary.

References

Technical Support Center: Scaling Up Methyl 4-methylsalicylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Methyl 4-methylsalicylate production.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

Low conversion of 4-methylsalicylic acid to its methyl ester is a common hurdle during scale-up. This can be attributed to several factors related to the equilibrium nature of the Fischer esterification reaction.

Possible Causes and Solutions:

CauseTroubleshooting ActionExpected Outcome
Equilibrium Limitation Increase the molar ratio of methanol to 4-methylsalicylic acid. A common industrial practice is a ratio of 6:1 to 8:1.[1][2]Drives the reaction equilibrium towards the product side, increasing the yield of this compound.
Water Accumulation Implement continuous water removal during the reaction. On a large scale, this can be achieved through a Dean-Stark apparatus or by using a packed column reactor with a water adsorbent.Shifts the equilibrium towards the product side by removing one of the products, leading to higher conversion rates.
Insufficient Catalyst Activity Ensure the catalyst (e.g., sulfuric acid, solid acid catalyst) is active and used in the appropriate concentration. For solid catalysts, ensure there is no fouling from previous batches.A more active catalyst will increase the reaction rate, allowing the reaction to reach equilibrium faster.
Suboptimal Reaction Temperature Optimize the reaction temperature. For Fischer esterification with sulfuric acid catalyst, a reflux temperature of around 90-100°C is often employed.[3] For solid acid catalysts, temperatures around 80-82°C have been reported to be effective.[1][2]Higher temperatures increase the reaction rate, but excessively high temperatures can lead to side reactions and degradation of the product.
Issue 2: Poor Product Quality and Impurity Formation

The presence of impurities can significantly impact the final product quality. Common impurities include unreacted starting materials, byproducts from side reactions, and residual catalyst.

Possible Causes and Solutions:

CauseTroubleshooting ActionExpected Outcome
Unreacted 4-methylsalicylic acid Optimize reaction conditions for higher conversion (see Issue 1). During workup, wash the organic phase with a mild base like sodium bicarbonate solution to remove unreacted acid.Neutralization of the acidic starting material allows for its removal into the aqueous phase, purifying the final product.
Formation of Byproducts (e.g., polymers, ethers) Maintain strict temperature control to avoid localized hotspots that can promote side reactions. Ensure proper mixing to maintain a homogenous reaction mixture.Prevents the formation of undesirable byproducts, leading to a purer final product and easier purification.
Residual Catalyst For liquid acid catalysts like sulfuric acid, neutralize with a base during workup. For solid acid catalysts, ensure complete filtration and washing of the catalyst from the product stream.Complete removal of the catalyst is crucial for product stability and to prevent downstream processing issues.
Presence of Phenol Phenol can be an impurity from the synthesis of salicylic acid (a potential starting material for 4-methylsalicylic acid).[4] Purification via fractional distillation under vacuum is effective in removing this impurity.A high-purity product free from toxic impurities like phenol.
Issue 3: Challenges in Downstream Processing and Purification

Separating and purifying this compound at a large scale presents unique challenges compared to laboratory-scale operations.

Possible Causes and Solutions:

CauseTroubleshooting ActionExpected Outcome
Emulsion Formation during Extraction Use brine washes to help break emulsions. Allow for sufficient settling time in large-scale separators. Optimize the pH of the aqueous phase.Efficient separation of the organic and aqueous layers, minimizing product loss.
Inefficient Solvent Removal Utilize rotary evaporators for pilot-scale or falling film evaporators for industrial-scale solvent removal. Ensure the system is under an appropriate vacuum.Complete and efficient removal of the extraction solvent without degrading the product.
Difficulties in Fractional Distillation Optimize distillation parameters such as vacuum pressure and temperature. A common industrial practice is to distill at a vacuum of 15-20 mmHg and a temperature of 112-117°C.[3]Effective separation of this compound from impurities with different boiling points.
Inefficient Crystallization Select an appropriate solvent for crystallization. Cool the solution slowly to promote the formation of large, pure crystals. Use seed crystals to initiate crystallization.[5]High-purity crystalline product with minimal occluded impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Fischer esterification for this compound production?

A1: The main challenges include:

  • Managing Reaction Equilibrium: Shifting the equilibrium towards the product side by using an excess of one reactant (usually methanol) and removing water as it is formed.

  • Heat Transfer and Temperature Control: Esterification is an exothermic reaction. In large reactors, the surface area-to-volume ratio decreases, making heat removal more challenging and increasing the risk of localized hotspots and side reactions.

  • Mass Transfer and Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining a homogeneous reaction mixture and preventing localized concentration gradients.

  • Downstream Processing: Efficiently separating and purifying large quantities of the product requires specialized equipment and optimized processes for extraction, distillation, and crystallization.

Q2: What are the key process parameters to monitor and control during large-scale production?

A2: Critical process parameters include:

  • Temperature: Both the reactor and the heating/cooling jacket temperatures should be closely monitored.

  • Pressure: Monitoring the reactor pressure can indicate the rate of reaction and any potential blockages.

  • Reactant Feed Rate: In semi-batch or continuous processes, the rate of addition of reactants must be carefully controlled.

  • Agitation Speed: Proper agitation is essential for good mixing and heat transfer.

  • pH: During the workup and neutralization steps, pH control is critical to ensure complete removal of acidic impurities without causing product degradation.

Q3: Are there alternative synthesis routes to Fischer esterification for industrial production of this compound?

A3: Yes, other potential routes include:

  • Transesterification: Reacting a different methyl ester with 4-methylsalicylic acid in the presence of a suitable catalyst. This can sometimes offer advantages in terms of milder reaction conditions.[6]

  • Carboxylation of p-cresol followed by esterification: This route involves the Kolbe-Schmitt reaction to introduce the carboxylic acid group onto p-cresol, followed by esterification.[4] The main challenge is to achieve high regioselectivity during the carboxylation step.

Q4: What are the major safety concerns in the industrial production of this compound?

A4: Key safety considerations include:

  • Handling of Flammable and Corrosive Materials: Methanol is flammable, and sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE) and engineering controls are necessary.

  • Exothermic Reaction: The potential for a runaway reaction exists if the heat of reaction is not properly managed. A robust cooling system and emergency procedures are essential.

  • Handling of the Final Product: this compound can be an irritant. Proper handling procedures and ventilation should be in place.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Yield (Fischer Esterification)

Molar Ratio (Methanol:4-methylsalicylic acid)Reported YieldReference
1:1~65% (for a similar esterification)[7]
10:1~97% (for a similar esterification)[7]
6:1 to 8:1Industrial Practice[1][2]

Table 2: Influence of Catalyst on Reaction Conditions and Conversion

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Reference
Sulfuric AcidCatalytic amount90-100 (reflux)5-6High (not specified)[3]
Solid Composite Acid (Eu₂O₃-Fe₂O₃/SO₄²⁻-SBA-15)1-280-822-3>95[1][2]
Sulfated Iron Oxide-Zirconia~7.51202.599[8]

Experimental Protocols

Protocol 1: Industrial Scale Fischer Esterification using Sulfuric Acid Catalyst

This protocol is based on a common industrial synthesis method.[3]

  • Reaction Setup: In a suitable glass-lined reactor equipped with a reflux condenser, thermometer, and agitator, charge 4-methylsalicylic acid and methanol in a 1:6 to 1:8 molar ratio.

  • Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 90-100°C) and maintain this temperature for 5-6 hours.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture. Transfer the reaction mixture to a separation vessel.

  • Washing: Wash the organic layer with a sodium carbonate solution until the pH is between 8.0 and 9.0. This will neutralize any remaining sulfuric acid and unreacted 4-methylsalicylic acid. Separate the aqueous layer.

  • Purification: Transfer the organic layer (crude this compound) to a distillation unit.

  • Distillation: Perform fractional distillation under vacuum (15-20 mmHg) and collect the fraction that distills at 112-117°C.

Protocol 2: Pilot-Scale Synthesis using a Solid Acid Catalyst

This protocol is adapted from a patented method using a solid acid catalyst.[2]

  • Reaction Setup: In a pilot-scale reactor equipped with a reflux condenser, temperature probe, and mechanical stirrer, charge 50 kg of 4-methylsalicylic acid and 400 kg of methanol.

  • Catalyst Addition: Add 0.5 kg of a solid composite acid catalyst (e.g., Eu₂O₃-Fe₂O₃/SO₄²⁻-SBA-15).

  • Reaction: Heat the mixture to 82°C with a stirring speed of 250 r/min and maintain reflux for 2 hours.

  • Catalyst Recovery: After cooling, filter the reaction mixture to recover the solid catalyst for potential reuse.

  • Neutralization and Washing: Wash the filtrate with a suitable basic solution to neutrality, followed by a water wash. Separate the organic layer.

  • Distillation: Transfer the organic layer to a distillation apparatus and distill under reduced pressure (e.g., 1.8 kPa) at a temperature of 95°C to obtain the purified this compound.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 4-Methylsalicylic Acid + Methanol Reactor Jacketed Reactor (80-100°C, Agitation) Reactants->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) Catalyst->Reactor Neutralization Neutralization & Washing (e.g., NaHCO₃ solution) Reactor->Neutralization Distillation Vacuum Distillation Neutralization->Distillation FinalProduct Pure Methyl 4-methylsalicylate Distillation->FinalProduct

Caption: Industrial production workflow for this compound.

Troubleshooting_Logic cluster_reaction_params Reaction Parameters cluster_purification_params Purification Parameters Start Low Yield or Purity Issue Check_Equilibrium Equilibrium Shifted? (Excess Methanol, H₂O removal) Start->Check_Equilibrium Check_Temp Optimal Temperature? Start->Check_Temp Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Neutralization Complete Neutralization? Check_Equilibrium->Check_Neutralization Check_Distillation Correct Vacuum/Temp? Check_Temp->Check_Distillation Check_Crystallization Proper Solvent/Cooling? Check_Catalyst->Check_Crystallization Solution Improved Yield & Purity Check_Neutralization->Solution Check_Distillation->Solution Check_Crystallization->Solution

Caption: Troubleshooting logic for scaling up production.

References

"addressing poor resolution in HPLC analysis of Methyl 4-methylsalicylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-methylsalicylate.

Troubleshooting Guide: Poor Resolution

Poor resolution in HPLC can manifest as broad peaks, tailing peaks, fronting peaks, or overlapping peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Broad Peaks

Broad peaks can significantly reduce resolution and the accuracy of quantification.

Question: My peaks for this compound are broad. What are the potential causes and solutions?

Potential CauseRecommended Solution
Column Efficiency Loss - Increase Column Length: A longer column can improve separation.[1] - Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency.[1] - Optimize Flow Rate: Lowering the flow rate can sometimes lead to narrower peaks.[1] - Column Contamination/Aging: Flush the column with a strong solvent. If performance doesn't improve, replace the column.
Extra-Column Volume - Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[2] - Check Fittings: Ensure all fittings are properly connected to avoid dead volume.[2]
High Injection Volume/Sample Overload - Reduce Injection Volume: Injecting a smaller volume of the sample can prevent band broadening.[1] - Dilute Sample: If the sample is too concentrated, dilute it with the mobile phase.[3]
Inappropriate Mobile Phase - Optimize Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage can increase retention and may improve peak shape.[4][5] - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation.[6]
Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.

Question: I am observing significant peak tailing for this compound. How can I resolve this?

Potential CauseRecommended Solution
Secondary Interactions with Column - Adjust Mobile Phase pH: For acidic compounds like salicylates, lowering the mobile phase pH (e.g., to around 3.0 with formic or phosphoric acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing tailing.[3] - Use a Different Column: Consider a column with a different stationary phase or one that is well-endcapped to minimize silanol interactions.[2] - Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[3]
Column Contamination or Void - Backflush the Column: If permitted by the manufacturer, backflushing can remove contaminants from the inlet frit.[2] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. - Replace Column: If a void has formed at the head of the column, it will likely need to be replaced.[3]
Sample Overload - Dilute the Sample: High concentrations of the analyte can lead to tailing.[3]
Peak Fronting

Peak fronting is the inverse of tailing, with the initial part of the peak being broader.

Question: My this compound peak is fronting. What is the likely cause and solution?

Potential CauseRecommended Solution
Sample Overload - Dilute the Sample: This is the most common cause of peak fronting.[2] - Decrease Injection Volume: Injecting a smaller amount of sample can resolve the issue.[1]
Sample Solvent Incompatibility - Use Mobile Phase as Sample Solvent: Dissolve or dilute your sample in the initial mobile phase whenever possible.[2]
Low Column Temperature - Increase Column Temperature: In some cases, a low column temperature can contribute to fronting. A modest increase in temperature can improve peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for a compound like this compound would be a C8 or C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (like acetic or formic acid) to improve peak shape.[7][8] For example, a mobile phase of methanol and water (65:35, v/v) with 1.0% acetic acid has been used for Methyl Salicylate.[7]

Q2: How does the mobile phase pH affect the analysis of this compound?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[4][5] Although this compound is an ester and not as readily ionizable as salicylic acid, the mobile phase pH can influence the ionization of residual silanol groups on the column's stationary phase. A lower pH (e.g., around 2.5-3.5) can suppress these interactions and lead to more symmetrical peaks.[3]

Q3: Can I use a gradient elution to improve the resolution?

Yes, if your sample contains other compounds with different polarities, a gradient elution can be very effective in improving resolution and reducing analysis time.[5] You could start with a higher percentage of the aqueous phase and gradually increase the organic solvent content.

Q4: What role does temperature play in the separation?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1] However, excessively high temperatures can degrade the analyte or the column's stationary phase. A typical starting temperature for this type of analysis is around 30-35°C.[7][8]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of Methyl Salicylate, which can be adapted for this compound.

ParameterMethod 1Method 2Method 3
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[7]Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm)[8]Hypersil GOLD C18 (250 mm x 4.0 mm, 5 µm)[9]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[7]Methanol:Water (65:35, v/v)[8]70% (50% Methanol:50% Acetonitrile) : 30% Water with 0.1% Formic Acid[9]
Flow Rate 1.0 mL/min[7]1.0 mL/min[8]0.5 mL/min[9]
Detection Wavelength 304 nm[7]230 nm[8]210 nm[9]
Column Temperature 30°C[7]35°C[8]25°C[9]
Injection Volume 20 µL[7]5 µL[8]10 µL[9]

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol is a generalized starting point based on common methods for similar analytes. Optimization will likely be required.

  • Preparation of Mobile Phase:

    • Prepare the desired mobile phase composition (e.g., 65% Methanol, 35% Water, 1% Acetic Acid).

    • Filter the mobile phase through a 0.45 µm filter.

    • Degas the mobile phase using sonication or an inline degasser.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to make a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature, flow rate, and detector wavelength according to the desired method.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area and quantify the amount of this compound in the sample by comparing it to the standard curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution in HPLC cluster_peak_shape Identify Peak Shape Issue cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_tail Solutions for Peak Tailing cluster_solutions_front Solutions for Peak Fronting start Poor Resolution Observed peak_broad Broad Peaks start->peak_broad peak_tail Peak Tailing start->peak_tail peak_front Peak Fronting start->peak_front sol_broad1 Check Column Efficiency (Increase Length, Decrease Particle Size) peak_broad->sol_broad1 sol_broad2 Reduce Extra-Column Volume peak_broad->sol_broad2 sol_broad3 Decrease Injection Volume/Concentration peak_broad->sol_broad3 sol_tail1 Adjust Mobile Phase pH (Lower) peak_tail->sol_tail1 sol_tail2 Check for Column Contamination/Void peak_tail->sol_tail2 sol_tail3 Reduce Sample Concentration peak_tail->sol_tail3 sol_front1 Reduce Injection Volume/Concentration peak_front->sol_front1 sol_front2 Use Mobile Phase as Sample Solvent peak_front->sol_front2 end_node Resolution Improved sol_broad1->end_node sol_broad2->end_node sol_broad3->end_node sol_tail1->end_node sol_tail2->end_node sol_tail3->end_node sol_front1->end_node sol_front2->end_node

Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis.

Logical_Relationships Key Factors Influencing HPLC Resolution cluster_instrument Instrumental Parameters cluster_column Column Parameters cluster_mobile_phase Mobile Phase Parameters Resolution Peak Resolution FlowRate Flow Rate Resolution->FlowRate affected by Temperature Column Temperature Resolution->Temperature affected by InjectionVolume Injection Volume Resolution->InjectionVolume affected by StationaryPhase Stationary Phase Chemistry (e.g., C8, C18) Resolution->StationaryPhase dependent on ParticleSize Particle Size Resolution->ParticleSize dependent on ColumnDimensions Column Dimensions (Length, I.D.) Resolution->ColumnDimensions dependent on SolventRatio Organic/Aqueous Ratio Resolution->SolventRatio strongly influenced by pH pH and Buffers Resolution->pH strongly influenced by

Caption: Logical relationships between key parameters affecting HPLC resolution.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Methyl 4-methylsalicylate against alternative analytical techniques, namely Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is objectively evaluated using supporting experimental data to facilitate the selection of the most appropriate technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely utilized technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A validated Reverse Phase-HPLC (RP-HPLC) method is presented here as the primary method for the quantification of this compound.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: An isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 ± 0.5°C.[2][3]

  • Injection Volume: 20 µL.[2][3]

  • Detection Wavelength: 304 nm.[1][2][3]

Standard Preparation:

  • Accurately weigh 100 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a stock solution of 1000 µg/mL.[3]

  • Prepare a working standard solution of 100 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.[3]

  • Construct a calibration curve by preparing a series of standard solutions over a concentration range of 25-175 µg/mL from the working standard solution.[1][3]

Sample Preparation (for a medicated cream formulation):

  • Accurately weigh approximately 1.0 g of the cream into a 100 mL volumetric flask.[1][2][3]

  • Add 20 mL of methanol and heat the flask on a water bath until boiling to ensure complete dissolution of the analyte.[1]

  • Cool the flask to room temperature and dilute to the mark with the mobile phase.[1][3]

  • Filter the solution through a 0.45 µm membrane filter prior to injection.[1][2][3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cream Sample Weighing Weighing Sample->Weighing Standard Reference Standard Standard->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection C8_Column C8 Column HPLC_System->C8_Column UV_Detector UV/DAD Detector C8_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for the HPLC quantification of this compound.

Alternative Analytical Methods

While HPLC is a robust technique, other methods such as Gas Chromatography (GC) and UV-Visible Spectrophotometry can also be employed for the quantification of this compound.

Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.[4] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and selectivity.[4][5]

UV-Visible Spectrophotometry: This technique provides a simple, cost-effective, and rapid method for the determination of this compound, especially in bulk and simple pharmaceutical formulations.[4] The method is based on the reaction between this compound and ferric chloride, which produces a colored complex that can be measured spectrophotometrically.[6]

Performance Comparison

The selection of an analytical method is often a balance between performance, cost, and the nature of the sample matrix. The following table summarizes the quantitative performance of HPLC, GC, and UV-Vis spectrophotometry for the determination of this compound based on published data.

Parameter HPLC-UV/DAD GC-FID/MS UV-Vis Spectrophotometry
Linearity Range 25-175 µg/mL[1][3]31-1250 ng/mL (GC-MS)[5]12-72 µg/mL[6]
Correlation Coefficient (r²) 0.9999[1][3]>0.99 (Typical)0.996[6]
Accuracy (% Recovery) 99.78 - 100.0%[1][3]98 - 102% (for related compounds)[7]99.62%[6]
Precision (%RSD) Intra-day: <0.14% Inter-day: <0.23%[1]<11%[5]Not Specified
Limit of Detection (LOD) 0.0271 µg/mL[8]Not explicitly found for 4-methylsalicylateNot Specified
Limit of Quantitation (LOQ) Not explicitly found for 4-methylsalicylateNot explicitly found for 4-methylsalicylateNot Specified
Key Advantages High specificity and sensitivity, robust and widely available.[4]High sensitivity for volatile compounds, excellent for complex matrices.[4]Simple, rapid, and cost-effective.[4][6]
Key Disadvantages Requires solvent extraction, more complex instrumentation.[4]Requires derivatization for some related compounds, high initial cost.Lower specificity, potential for matrix interference.

Methodology of Alternative Techniques

Instrumentation: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: A mid-polar capillary column (e.g., DB-624).[9]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[4][9]

  • Oven Temperature Program: Isothermal at 70°C for 1 min, then ramped to 250°C.[4]

  • Injector and Detector Temperature: 200°C and 275°C, respectively.[4]

Sample Preparation: The sample is dissolved in a suitable solvent, and an internal standard (e.g., camphor) is added before injection.[4]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Ointment/Gel Sample Dissolution Dissolution in Solvent Sample->Dissolution Internal_Std Add Internal Standard Dissolution->Internal_Std GC_System GC System Internal_Std->GC_System Injection Capillary_Column Capillary Column GC_System->Capillary_Column FID_MS_Detector FID/MS Detector Capillary_Column->FID_MS_Detector Chromatogram Chromatogram FID_MS_Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Figure 2: General experimental workflow for the GC analysis of this compound.

Instrumentation: A UV-Visible Spectrophotometer.

Method:

  • Reagent Preparation: Prepare a 1% w/w ethanolic ferric chloride solution.[6]

  • Sample Preparation: A known quantity of the formulation is dissolved in ethanol, filtered, and then reacted with the ferric chloride reagent to produce a dark bluish-purple complex.[6]

  • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is 537 nm.[6]

  • Quantification: A calibration curve is generated by measuring the absorbance of standard solutions of this compound at different concentrations. The concentration in the sample is determined from this curve.[4][6]

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Bulk/Formulation Sample Dissolution Dissolution in Ethanol Sample->Dissolution Reaction Add FeCl3 Reagent Dissolution->Reaction Spectrophotometer UV-Vis Spectrophotometer Reaction->Spectrophotometer Measure Absorbance at 537 nm Calibration_Curve Calibration Curve Spectrophotometer->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Figure 3: General workflow for the UV-Vis spectrophotometric analysis of this compound.

Conclusion

The choice of an analytical technique for the quantification of this compound is dependent on the specific requirements of the analysis. The validated HPLC method offers a combination of high specificity, accuracy, and precision, making it a reliable choice for quality control and formulation analysis. GC, particularly GC-MS, provides superior sensitivity for trace-level analysis and in complex biological matrices. For routine and rapid quality control of simpler formulations, UV-Visible spectrophotometry presents a cost-effective and straightforward alternative. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical objectives and available resources.

References

A Comparative Guide to the Bioactivity of Methyl 4-methylsalicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Methyl 4-methylsalicylate and the widely-used Methyl Salicylate. Both are derivatives of salicylic acid, a cornerstone of anti-inflammatory therapy. This document synthesizes available experimental data to illuminate the potential therapeutic advantages and differences between these two compounds, offering a valuable resource for research and development in pain and inflammation.

Executive Summary

Methyl Salicylate is a well-established topical analgesic and anti-inflammatory agent, primarily functioning as a pro-drug that is metabolized to the active compound, salicylic acid.[1] Salicylic acid, a non-steroidal anti-inflammatory drug (NSAID), non-selectively inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2] this compound, a structurally similar compound, is hypothesized to share this mechanism of action. However, the addition of a methyl group at the fourth position of the benzene ring may influence its physicochemical properties, potentially affecting its absorption, metabolism, potency, and overall bioactivity. This guide presents a side-by-side comparison based on published experimental findings.

Comparative Bioactivity Data

Direct comparative studies providing quantitative data for both this compound and Methyl Salicylate under identical experimental conditions are limited. The following tables summarize available data for each compound and related derivatives to facilitate an indirect comparison.

Anti-inflammatory and Analgesic Activity

The primary mechanism for the anti-inflammatory and analgesic effects of salicylates is the inhibition of COX enzymes.[2][3] Methyl Salicylate also provides a counter-irritant effect, which contributes to its analgesic properties by creating a warming sensation that distracts from the underlying pain.[2][4][5]

Compound/DerivativeAssayModelDosage/ConcentrationResultReference
Methyl Salicylate Carrageenan-Induced Paw EdemaRat220 mg/kgED₅₀ (Effective Dose, 50%)[6]
Methyl Salicylate Derivative (M16) Carrageenan-Induced Paw EdemaMice20 mg/kgActivity equal to Indomethacin[7]
Methyl Salicylate Glycoside (J12122) Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cells3.0 µg/mL56.20% inhibition[8]
Compound Methyl Salicylate Liniment Pain Relief (VAS Score)Human (Real-world study)Topical Application47.11% mean pain relief rate[9]

No direct quantitative anti-inflammatory or analgesic data for this compound was found in the reviewed literature. Its activity is inferred from its structural similarity to Methyl Salicylate.

Antimicrobial Activity

Salicylates are known to possess antimicrobial properties, which are thought to involve the disruption of the bacterial cell membrane and wall.[1]

CompoundAssayOrganismConcentrationResultReference
Methyl Salicylate Antimicrobial ActivityE. coli, S. aureus10 mg/mLActive[6]
Methyl Salicylate Antimicrobial ActivityMulti-resistant strainsNot specifiedActive[10]
Ethyl-2-hydroxy-4-methylbenzoate Well Diffusion AssayDickeya sp.2000 µg/mL11.0 mm zone of inhibition[11]
Ethyl-2-hydroxy-4-methylbenzoate Well Diffusion AssayDickeya sp.3000 µg/mL10.5 mm zone of inhibition[11]

*Data for a closely related ester of 4-methylsalicylic acid.

Antioxidant Activity

The ability to scavenge free radicals can contribute to the anti-inflammatory effects of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity.

CompoundAssayIC₅₀ / ResultReference
Methyl Salicylate Trolox Equivalent Antioxidant Capacity (TEAC)IC₅₀ = 0.27 µM[6]
Salicylate Derivatives (General) DPPH Radical ScavengingSome derivatives show more radical scavenging capacity than salicylic acid.
Tyrosol-Salicylate Derivatives DPPH Radical ScavengingMinor antioxidant activity observed.

No specific quantitative antioxidant data for this compound was found. However, derivatives of salicylic acid, in general, have been shown to possess antioxidant properties.[12]

Signaling Pathways and Mechanisms of Action

Both compounds are presumed to exert their primary anti-inflammatory effects via the inhibition of the cyclooxygenase (COX) pathway. Upon absorption, these esters are hydrolyzed by esterases into salicylic acid, the active metabolite.[1][4] Salicylic acid then competes with arachidonic acid for the active site of COX-1 and COX-2 enzymes, preventing the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[2]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂, etc.) COX1->Prostaglandins Synthesis COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Methyl_Salicylates Methyl Salicylate or This compound Methyl_Salicylates->Inhibition Inhibition->COX1 Inhibition->COX2

Inhibition of the COX pathway by methyl salicylates.

Experimental Protocols

Reproducible and standardized methodologies are essential for the comparative evaluation of bioactive compounds. Below are detailed protocols for key assays discussed in this guide.

Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13]

  • Animal Model: Male Wistar rats or Kunming mice are typically used. Animals are acclimatized for at least one week before the experiment.[13][14]

  • Groups: Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin or Aspirin), and test groups receiving different doses of Methyl Salicylate or this compound.

  • Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[15][16]

  • Induction of Edema: A 1% solution of carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar surface of the right hind paw of each animal.[16][17]

  • Measurement: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[1][16]

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [ (C - T) / C ] × 100 Where 'C' is the average increase in paw volume of the control group and 'T' is the average increase in paw volume of the treated group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This in vitro assay measures the antioxidant capacity of a compound.[18]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored, non-radical form, DPPH-H. This color change is measured spectrophotometrically.[19][20]

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds at various concentrations, and a positive control (e.g., Ascorbic acid or Trolox).[18]

  • Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the test compound at different concentrations.[19]

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.[19]

    • Include a blank control (solvent + DPPH) and a negative control (sample + solvent).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18][20]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where 'A_control' is the absorbance of the blank control and 'A_sample' is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] The broth microdilution method is commonly used.[22]

  • Preparation:

    • Prepare serial two-fold dilutions of the test compounds (Methyl Salicylate and this compound) in a suitable broth medium (e.g., Tryptic Soy Broth) in a 96-well microtiter plate.[23]

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[22]

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[1]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) in the well.[21][22]

General Experimental Workflow

The screening and evaluation of novel bioactive compounds typically follow a structured workflow, progressing from initial high-throughput screening to more complex in vivo models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis & Conclusion Assay_Selection Bioactivity Assay Selection (e.g., COX Inhibition, DPPH, MIC) High_Throughput High-Throughput Screening (HTS) Assay_Selection->High_Throughput Dose_Response Dose-Response & IC₅₀ Determination High_Throughput->Dose_Response Model_Selection Animal Model Selection (e.g., Carrageenan Paw Edema) Dose_Response->Model_Selection Efficacy_Study Efficacy & ED₅₀ Studies Model_Selection->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Statistical Analysis of Results Toxicity_Study->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Comparative Bioactivity Conclusion SAR->Conclusion

General workflow for comparative bioactivity screening.

Conclusion

Both Methyl Salicylate and this compound, as derivatives of salicylic acid, are expected to possess anti-inflammatory, analgesic, and antimicrobial properties. Methyl Salicylate is a well-documented compound with proven efficacy. While direct comparative data is scarce, the available information on a related ester of 4-methylsalicylic acid suggests that this compound also exhibits promising antibacterial activity.[11]

The structural modification—the addition of a methyl group—in this compound could potentially alter its lipophilicity, which may influence its rate of skin penetration and subsequent hydrolysis to salicylic acid. This could lead to differences in the onset, duration, and potency of its biological effects compared to Methyl Salicylate.

Further research involving direct, head-to-head comparative studies using standardized protocols is necessary to definitively elucidate the relative bioactivities of these two compounds. Such studies would be invaluable for guiding the development of new and potentially improved topical agents for pain and inflammation.

References

A Comparative Guide to the In Vitro Anti-inflammatory Activity of Methyl Salicylate Derivatives and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A direct comparative analysis of the in vitro anti-inflammatory activity between methyl 4-methylsalicylate and aspirin is limited by the current scarcity of published data for this compound. This guide, therefore, presents a comprehensive comparison of the in vitro anti-inflammatory effects of various methyl salicylate derivatives and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin. The available data indicates that both aspirin and methyl salicylate derivatives exert their anti-inflammatory effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators. This guide synthesizes the existing quantitative data, details the experimental methodologies, and provides visual representations of key biological pathways and workflows to facilitate a clear comparison.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, with aspirin being a prototypical member. Methyl salicylate, a naturally occurring compound, and its derivatives are also known for their anti-inflammatory properties. This guide aims to provide an objective comparison of the in vitro anti-inflammatory performance of methyl salicylate derivatives and aspirin, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Data Comparison

The following tables summarize the available in vitro data for methyl salicylate derivatives and aspirin, focusing on key markers of anti-inflammatory activity. It is important to note that the data for methyl salicylate derivatives is not specific to this compound.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Methyl Salicylate 2-O-β-D-lactoside (MSL)22.7[1]5.58[1]4.07
Aspirin1.3[2]~50[2]~0.026

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration (µg/mL)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of Nitric Oxide (NO)
Methyl Salicylate Glycoside (J12122)3.0[3][4]Dose-dependent[3][4]Dose-dependent[3][4]56.20%[3][4]
Methyl Salicylate Glycoside (J12123)3.0[3][4]Dose-dependent[3][4]Dose-dependent[3][4]51.72%[3][4]
AspirinNot specifiedDose-dependent[5][6]Dose-dependent[5][6]-
Sodium Salicylate (metabolite of Aspirin)10-20 mM[7]--Significant inhibition[7]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both aspirin and methyl salicylate derivatives are mediated through their interaction with key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis c1 RAW264.7 Macrophages Seeding c2 Pre-treatment with Methyl Salicylate Derivative or Aspirin c1->c2 c3 Inflammatory Stimulus (e.g., LPS) c2->c3 a1 Nitric Oxide (NO) Assay (Griess Reagent) c3->a1 Supernatant/Lysate Collection a2 Cytokine Measurement (ELISA for TNF-α, IL-6) c3->a2 Supernatant/Lysate Collection a3 COX Enzyme Activity Assay c3->a3 Supernatant/Lysate Collection d1 Calculation of % Inhibition a1->d1 a2->d1 a3->d1 d2 Determination of IC50 Values d1->d2 signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Aspirin Aspirin / Methyl Salicylate Derivatives Aspirin->NFkB Inhibit Aspirin->COX2 Inhibit

References

A Comparative Guide to the Analgesic Efficacy of Methyl Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of various methyl salicylate derivatives, supported by available experimental data. The information is intended to assist in the evaluation of these compounds for the development of novel analgesic agents.

Introduction

Methyl salicylate, the methyl ester of salicylic acid, is a well-known topical analgesic. Its derivatives are being explored to enhance efficacy, improve safety profiles, and modulate pharmacokinetic properties. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.[1][2] Additionally, some derivatives exhibit activity at transient receptor potential (TRP) channels, suggesting a multi-target approach to analgesia.[3][4] This guide synthesizes in vivo and in vitro data to offer a comparative perspective on the analgesic potential of different classes of methyl salicylate derivatives.

Data Presentation

In Vivo Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of methyl salicylate derivatives have been evaluated using various in vivo models. The following tables summarize the available quantitative data for two main classes of derivatives: those bearing a piperazine moiety and glycosylated derivatives.

Table 1: In Vivo Anti-inflammatory Activity of Methyl Salicylate Derivatives with a Piperazine Moiety

CompoundDose (mg/kg)Xylol-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)Reference
M2 10045.348.2[2]
M10 10018.522.1[2]
M14 10055.859.3[2]
M15 10068.772.5[1][5]
M16 10070.175.4[1][5]
Aspirin 10025.630.8[2]
Indomethacin 572.378.9[2]

Higher percentage indicates greater anti-inflammatory activity. Notably, compounds M15 and M16 demonstrated anti-inflammatory activities comparable to indomethacin and significantly higher than aspirin at the tested doses.[1][5]

Table 2: In Vitro Anti-inflammatory Activity of Methyl Salicylate Glycosides

CompoundConcentration (µg/mL)Inhibition of NO Production (%)Reference
J12122 3.056.20
J12123 3.051.72
Receptor and Enzyme Binding Affinity

The primary molecular targets for methyl salicylate and its derivatives are the COX enzymes. Some evidence also suggests interaction with TRP channels.

Table 3: Cyclooxygenase (COX) Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mofezolac (a diarylisoxazole NSAID for comparison) 0.0079>50~0.00016[6]
Celecoxib (for comparison) 8.3150.55[7]

Data for specific methyl salicylate derivatives on COX-1/COX-2 inhibition is limited in the reviewed literature. Compound M16 has been shown to down-regulate the expression of COX-2.[1][5]

Signaling Pathways and Mechanisms of Action

The analgesic and anti-inflammatory effects of methyl salicylate derivatives are primarily attributed to their modulation of key signaling pathways.

Cyclooxygenase (COX) Inhibition Pathway

Methyl salicylate and its derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of COX enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory and pain mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Methyl_Salicylate_Derivatives Methyl Salicylate Derivatives Methyl_Salicylate_Derivatives->Inhibition Inhibition->COX1_COX2

Inhibition of the COX pathway by methyl salicylate derivatives.
Transient Receptor Potential (TRP) Channel Modulation

Methyl salicylate has been shown to have both stimulatory and inhibitory actions on TRPV1 channels.[3][4] This dual action may contribute to its analgesic effects, independent of COX inhibition. The initial stimulation may lead to a sensation of warmth, followed by desensitization and inhibition of pain signals.

TRP_Pathway cluster_neuron Sensory Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Nociceptive_Signal Nociceptive Signal (Pain) Ca_Influx->Nociceptive_Signal Methyl_Salicylate Methyl Salicylate Modulation Stimulation & Inhibition Methyl_Salicylate->Modulation Modulation->TRPV1

Modulation of the TRPV1 channel by methyl salicylate.

Experimental Protocols

Detailed methodologies are crucial for the valid comparison of analgesic efficacy. Below are standard protocols for assessing the key therapeutic effects of methyl salicylate derivatives.

In Vivo Analgesic Assays

1. Hot Plate Test (Central Analgesia)

This method assesses the response of an animal to a thermal pain stimulus and is used for screening centrally acting analgesics.

  • Animal Model: Swiss albino mice (20-25 g).

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals are placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • Animals are treated with the test compound, vehicle control, or a standard drug (e.g., morphine).

    • The reaction time is measured at predetermined intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in latency time is calculated as: (% Analgesia) = [(T_test - T_control) / T_control] x 100

2. Tail-Flick Test (Central Analgesia)

Similar to the hot plate test, this method evaluates the response to a thermal pain stimulus.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • The animal's tail is positioned over the radiant heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded.

    • A cut-off time is set to prevent tissue damage.

    • Measurements are taken before and at various time points after administration of the test substance.

  • Data Analysis: The increase in tail-flick latency is indicative of an analgesic effect.

3. Formalin Test (Peripheral and Central Analgesia)

This test is used to assess both acute (neurogenic) and tonic (inflammatory) pain.

  • Animal Model: Mice.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

    • Test compounds are administered prior to the formalin injection.

  • Data Analysis: A reduction in the licking time in either phase indicates an analgesic effect. The early phase is associated with direct nociceptor activation, while the late phase involves an inflammatory response.

In Vitro Anti-inflammatory Assays

1. Inhibition of Pro-inflammatory Cytokines

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-treated control.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of methyl salicylate derivatives as potential analgesic agents.

Workflow cluster_discovery Drug Discovery & Preclinical A Synthesis of Methyl Salicylate Derivatives B In Vitro Screening (e.g., COX Inhibition, Cytokine Release) A->B C In Vivo Analgesic Efficacy Testing (Hot Plate, Tail-Flick, Formalin Tests) B->C D Lead Optimization C->D E Pharmacokinetic & Toxicology Studies D->E

References

Comparative Guide to the Cross-Reactivity of Methyl 4-methylsalicylate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of salicylates is crucial. Immunoassays offer a rapid and sensitive method for detection, but their accuracy can be compromised by the cross-reactivity of structurally similar compounds. This guide provides an objective comparison of the potential cross-reactivity of Methyl 4-methylsalicylate in common immunoassay platforms, supported by available experimental data and detailed methodologies.

Understanding Cross-Reactivity in Salicylate Immunoassays

Immunoassays rely on the specific binding of antibodies to a target analyte, in this case, salicylic acid. Cross-reactivity occurs when the antibody binds to other molecules that share similar structural features, leading to potentially inaccurate measurements.[1] The degree of cross-reactivity is influenced by the structural similarity between the target and the interfering substance, as well as the unique characteristics of the antibody used in the assay.[1]

Aspirin (acetylsalicylic acid) is rapidly metabolized to salicylic acid, which is further processed into compounds like salicyluric acid and gentisic acid.[1] The structural similarities among these metabolites and other salicylate derivatives, such as this compound, are key determinants of their potential to cross-react in salicylate-specific immunoassays.[1]

Comparative Analysis of Cross-Reactivity

The specificity of an immunoassay is fundamentally determined by the antibody used. Different immunoassay formats, such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA), can exhibit varied cross-reactivity profiles even with similar antibodies due to differences in assay kinetics and conditions.

Data on Salicylate Cross-Reactivity

The following table summarizes the available cross-reactivity data for this compound and other structurally related compounds in FPIA and ELISA. It is important to note that direct, comparative data for this compound across multiple platforms is limited, highlighting the need for assay-specific validation.

CompoundPosition of Methyl GroupImmunoassay Type% Cross-Reactivity
This compound 4FPIA1.8
5-Methylsalicylic acid5FPIA1200[2][3][4]
4-Aminosalicylic acid4 (Amino group)ELISA121
Diflunisal5FPIA222[2][3][4]
Salazosulfapyridine-FPIA153[2][3][4]
5-Aminosalicylic acid5FPIA122[2][3][4]
Salicylic Acid-FPIA & ELISA100 (Reference)
Acetylsalicylic Acid (Aspirin)-FPIA< 1
Salicyluric Acid-FPIA< 1
Gentisic Acid-FPIA< 1
Benzoic Acid-FPIA< 1

Note: Percent cross-reactivity is typically calculated as: (Concentration of target analyte / Concentration of cross-reactant that produces the same signal) x 100.

The available data indicates that for the specific FPIA studied, chemical substitution at the 5-position of the salicylic acid molecule significantly enhances cross-reactivity.[2][3][4][5] For instance, 5-Methylsalicylic acid demonstrated a 12-fold higher reactivity than salicylic acid itself.[2][3][4][5] In contrast, this compound, with a methyl group at the 4-position, exhibited minimal cross-reactivity (1.8%) in the same FPIA system. While no specific data for this compound in ELISA was found, an ELISA kit from Neogen showed high cross-reactivity (121%) for 4-aminosalicylic acid, suggesting that substitutions at the 4-position can be recognized by some anti-salicylate antibodies in an ELISA format.

Experimental Protocols for Assessing Cross-Reactivity

A standardized protocol is crucial for accurately determining the cross-reactivity of a compound like this compound in a specific immunoassay. The following are detailed methodologies for competitive ELISA and FPIA.

Competitive ELISA Protocol for Cross-Reactivity Testing

This protocol is based on the principle of competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.

Materials:

  • Microtiter plate coated with anti-salicylate antibodies

  • This compound

  • Salicylic acid standards

  • Salicylate-horseradish peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Chromogenic substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a dilution series of salicylic acid standards in the assay buffer. Similarly, prepare a dilution series of this compound.

  • Competitive Reaction: Add 50 µL of standards or this compound dilutions to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of the salicylate-HRP conjugate to each well.

  • Incubate the plate for 60 minutes at room temperature to allow for competitive binding.

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the chromogenic substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Signal Detection: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of salicylate or the cross-reactant.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the salicylic acid standards. Determine the concentration of this compound that produces a 50% inhibition of the maximum signal and compare it to the concentration of salicylic acid that gives the same inhibition to calculate the percent cross-reactivity.

G cluster_0 Competitive ELISA Workflow prep Prepare Standards & Samples add_to_plate Add to Antibody-Coated Plate prep->add_to_plate add_conjugate Add Salicylate-HRP Conjugate add_to_plate->add_conjugate incubate Incubate (Competitive Binding) add_conjugate->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450nm add_stop->read analyze Calculate % Cross-Reactivity read->analyze

Competitive ELISA Workflow for Cross-Reactivity Testing
Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous competitive immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low light polarization. When bound by a larger antibody, its rotation slows, and the polarization of its fluorescence increases.

Materials:

  • Fluorescence polarization analyzer

  • Salicylate tracer (fluorescein-labeled salicylate)

  • Anti-salicylate antibody

  • Salicylate calibrators

  • This compound

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare the salicylate tracer, anti-salicylate antibody, and calibrators according to the manufacturer's instructions.

  • Assay Procedure: A small volume of the sample (e.g., serum, plasma) or this compound dilution is mixed with the antibody and tracer reagents in a cuvette.

  • Competitive Binding: Unlabeled salicylate from the sample and the fluorescent tracer compete for the antibody's binding sites.

  • Detection: The fluorescence polarization analyzer excites the mixture with polarized light and measures the degree of polarization of the emitted light.

  • Quantification: The concentration of salicylate or the cross-reactant is inversely proportional to the degree of fluorescence polarization. A calibration curve generated from the salicylate calibrators is used to determine the exact concentration.

  • Data Analysis: Determine the concentration of this compound that produces a signal equivalent to a known concentration of salicylic acid to calculate the percent cross-reactivity.

G cluster_1 FPIA Workflow cluster_2 Principle mix Mix Sample, Antibody & Tracer compete Competitive Binding mix->compete measure Measure Fluorescence Polarization compete->measure calculate Calculate Concentration measure->calculate high_sal High Salicylate/ Cross-Reactant low_pol Low Polarization high_sal->low_pol displaces tracer low_sal Low Salicylate/ Cross-Reactant high_pol High Polarization low_sal->high_pol tracer binds antibody

FPIA Workflow and Principle for Cross-Reactivity Assessment

Enzyme Multiplied Immunoassay Technique (EMIT)

The Enzyme Multiplied Immunoassay Technique (EMIT) is another common homogeneous immunoassay. It operates on the principle of competition between a drug in the sample and a drug labeled with an enzyme for antibody binding sites. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is inhibited. A higher concentration of the drug in the sample results in less binding of the enzyme-labeled drug to the antibody, leading to higher enzyme activity, which can be measured spectrophotometrically.

Conclusion and Recommendations

The potential for this compound to cross-react in salicylate immunoassays is highly dependent on the specific assay format and the antibody employed. The limited available data suggests a low potential for cross-reactivity in FPIA. However, the structural similarity to salicylic acid and the observed cross-reactivity of other 4-substituted salicylates in ELISA warrant careful consideration.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Assay-Specific Validation is Crucial: As demonstrated by the differing cross-reactivity profiles of FPIA and ELISA for various salicylates, it is imperative to meticulously validate the chosen immunoassay for potential cross-reactivity with this compound and any other relevant structurally related compounds that may be present in the samples.

  • Consider Structural Similarities: The position of substitutions on the salicylic acid molecule can dramatically impact antibody binding. While 5-position substitutions appear to have a greater effect in FPIA, 4-position substitutions should not be overlooked, especially in ELISA formats.

  • Confirmation is Recommended: For critical applications, positive or unexpected results from a screening immunoassay should be confirmed using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to rule out false positives due to cross-reactivity.

By carefully considering these factors, researchers can mitigate the risks associated with cross-reactivity and ensure the generation of accurate and reliable data in their studies.

References

A Spectroscopic Showdown: Unmasking the Isomers of Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise identification and characterization of molecular isomers are paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 4-methylsalicylate and its key isomers, offering a detailed analysis of their unique spectral fingerprints. By examining their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as an essential resource for the unambiguous identification and differentiation of these closely related compounds.

This compound and its isomers, including Methyl 2-methylsalicylate, Methyl 3-methylsalicylate, Methyl 5-methylsalicylate, and Methyl 6-methylsalicylate, share the same molecular formula (C₉H₁₀O₃) and molecular weight. However, the seemingly subtle differences in the substitution pattern on the benzene ring give rise to distinct spectroscopic properties. This guide will systematically dissect these differences, providing the quantitative data and experimental context necessary for confident structural elucidation.

At-a-Glance Spectroscopic Data

To facilitate a clear and direct comparison, the key spectroscopic data for this compound and its isomers are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundAr-H-OH-OCH₃Ar-CH₃
This compound ~6.7-7.8~10.8~3.9~2.3
Methyl 2-methylsalicylate ~6.8-7.7~10.9~3.9~2.2
Methyl 3-methylsalicylate ~6.8-7.6~10.7~3.9~2.3
Methyl 5-methylsalicylate ~6.9-7.8~10.6~3.9~2.3
Methyl 6-methylsalicylate ~6.7-7.3~11.0~3.9~2.4

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundC=OAr-C (quaternary)Ar-C-H-OCH₃Ar-CH₃
This compound ~170~111, 142, 161~117, 120, 131~52~21
Methyl 2-methylsalicylate ~171~122, 131, 161~118, 125, 135~52~16
Methyl 3-methylsalicylate ~170~112, 139, 161~119, 122, 136~52~16
Methyl 5-methylsalicylate ~170~112, 130, 159~118, 124, 137~52~20
Methyl 6-methylsalicylate ~171~115, 139, 162~118, 124, 131~52~20

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
CompoundO-H StretchC-H Stretch (sp³)C=O Stretch (Ester)C=C Stretch (Aromatic)C-O Stretch
This compound ~3200 (broad)~2950~1680~1610, 1580~1250, 1150
Methyl 2-methylsalicylate ~3200 (broad)~2950~1680~1610, 1580~1250, 1160
Methyl 3-methylsalicylate ~3200 (broad)~2950~1685~1615, 1590~1260, 1155
Methyl 5-methylsalicylate ~3200 (broad)~2950~1680~1610, 1585~1255, 1150
Methyl 6-methylsalicylate ~3200 (broad)~2950~1680~1610, 1580~1250, 1160
Table 4: Mass Spectrometry Data (Key Fragments as m/z)
CompoundMolecular Ion [M]⁺[M - OCH₃]⁺[M - COOCH₃]⁺Other Key Fragments
This compound 166135107134, 77
Methyl 2-methylsalicylate 166135107134, 91
Methyl 3-methylsalicylate 166135107134, 91
Methyl 5-methylsalicylate 166135107134, 77
Methyl 6-methylsalicylate 166135107134, 91

Experimental Protocols

The data presented in this guide were compiled from various sources employing standard spectroscopic techniques. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). A small quantity of the analyte is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard to calibrate the chemical shift scale to 0.00 ppm. For ¹H NMR, standard pulse sequences are used, and for ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples, such as the methyl salicylate isomers, can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) accessories can be used, which require only a small drop of the liquid sample. The spectrometer records the absorption of infrared radiation as a function of wavenumber (cm⁻¹), typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS). For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are then detected, producing a unique mass spectrum that serves as a molecular fingerprint.

Visualizing the Spectroscopic Comparison Workflow

To understand the logical flow of comparing these isomers, the following diagram illustrates the general workflow from sample preparation to data analysis.

Spectroscopic_Comparison_Workflow cluster_samples Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison M4MS This compound NMR NMR Spectroscopy (¹H and ¹³C) M4MS->NMR IR IR Spectroscopy M4MS->IR MS Mass Spectrometry M4MS->MS M2MS Methyl 2-methylsalicylate M2MS->NMR M2MS->IR M2MS->MS M3MS Methyl 3-methylsalicylate M3MS->NMR M3MS->IR M3MS->MS M5MS Methyl 5-methylsalicylate M5MS->NMR M5MS->IR M5MS->MS M6MS Methyl 6-methylsalicylate M6MS->NMR M6MS->IR M6MS->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values & Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its isomers.

Differentiating the Isomers: A Deeper Dive

While the tables provide a quantitative overview, a qualitative understanding of the spectral differences is crucial for accurate identification.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between these isomers. The substitution pattern dictates the number of distinct aromatic protons and their coupling patterns (splitting). For instance, this compound will exhibit a simpler splitting pattern in the aromatic region compared to its isomers due to the symmetry imparted by the para-substitution. The chemical shift of the phenolic -OH proton can also be subtly influenced by the position of the methyl group due to varying degrees of intramolecular hydrogen bonding.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. While all isomers will show a similar number of peaks, the chemical shifts of the aromatic carbons will differ based on the position of the methyl and ester groups. The quaternary carbon signals are particularly useful for differentiation.

  • IR Spectroscopy: The IR spectra of all isomers will show characteristic absorptions for the hydroxyl group (a broad band around 3200 cm⁻¹), the ester carbonyl group (a strong band around 1680 cm⁻¹), and aromatic C=C bonds. Subtle shifts in the C=O stretching frequency can sometimes be observed due to electronic effects of the methyl group's position. The "fingerprint region" (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer, which can be used for definitive identification when compared to reference spectra.

  • Mass Spectrometry: All isomers will exhibit a molecular ion peak at m/z 166. The primary fragmentation pathways involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 135, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 107. While the major fragments are often the same, the relative intensities of these fragments and the presence of minor, unique fragments can sometimes aid in distinguishing the isomers. For example, isomers with a methyl group ortho to the ester may show different fragmentation patterns due to steric interactions.

By leveraging the combined data from these powerful spectroscopic techniques, researchers can confidently distinguish between this compound and its isomers, ensuring the integrity and accuracy of their scientific endeavors.

Confirming the Structure of Synthesized Methyl 4-methylsalicylate by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data of synthesized methyl 4-methylsalicylate with its precursors and potential byproducts, offering a clear protocol for structural verification.

This guide presents a detailed analysis of the 1H NMR spectra of this compound, the starting material 4-methylsalicylic acid, and the reagent methanol. By comparing the chemical shifts, multiplicities, coupling constants, and integration values, researchers can confidently confirm the successful synthesis of the target molecule and identify any residual starting materials or impurities.

Data Presentation: Comparative 1H NMR Data

The following tables summarize the expected 1H NMR spectral data for this compound and potential related compounds in deuterated chloroform (CDCl₃).

Table 1: 1H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-CH₃~2.34SingletN/A3H
O-CH₃~3.90SingletN/A3H
H-5~6.78Doublet of doublets~8.4, 1.51H
H-3~6.82Doublet~1.51H
H-6~7.75Doublet~8.41H
OH~10.8Singlet (broad)N/A1H

Table 2: 1H NMR Data for Potential Impurities/Starting Materials

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
4-Methylsalicylic AcidAr-CH₃~2.30SingletN/A3H
H-5~6.80Doublet of doublets~8.2, 1.51H
H-3~6.90Doublet~1.51H
H-6~7.80Doublet~8.21H
COOH/OHVariable (broad)Singlet (broad)N/A2H
Methanol[1]CH₃~3.48[1]SingletN/A3H
OHVariable (broad)Singlet (broad)N/A1H

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

A common method for the synthesis of this compound is the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

1H NMR Sample Preparation and Analysis

To confirm the structure of the synthesized product, a 1H NMR spectrum should be acquired.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Acquisition: Acquire the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals.

  • Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to confirm the presence of all expected protons of this compound and the absence of signals corresponding to starting materials.

Mandatory Visualization

The following diagrams illustrate the structural relationship and the experimental workflow for confirming the synthesis of this compound.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product 4-Methylsalicylic_Acid 4-Methylsalicylic Acid Fischer_Esterification Fischer Esterification (H₂SO₄ catalyst) 4-Methylsalicylic_Acid->Fischer_Esterification Methanol Methanol Methanol->Fischer_Esterification Methyl_4-methylsalicylate This compound Fischer_Esterification->Methyl_4-methylsalicylate

Caption: Synthetic pathway to this compound.

G Synthesized_Product Synthesized Product Prepare_NMR_Sample Prepare NMR Sample (in CDCl₃ with TMS) Synthesized_Product->Prepare_NMR_Sample Acquire_1H_NMR Acquire 1H NMR Spectrum Prepare_NMR_Sample->Acquire_1H_NMR Process_Data Process Data (FT, Phasing, Integration) Acquire_1H_NMR->Process_Data Analyze_Spectrum Analyze Spectrum (δ, Multiplicity, J, Integration) Process_Data->Analyze_Spectrum Compare_Data Compare with Expected Data (Tables 1 & 2) Analyze_Spectrum->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Match Impurities_Detected Impurities Detected Compare_Data->Impurities_Detected Mismatch

Caption: Workflow for 1H NMR-based structure confirmation.

References

Establishing a Reference Standard for Methyl 4-methylsalicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a robust and reliable reference standard for any compound is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides a comparative framework for establishing a reference standard for Methyl 4-methylsalicylate. Due to the limited availability of a dedicated, internationally recognized primary reference standard for this compound, this document leverages a comparative approach with its well-characterized isomer, Methyl Salicylate, for which established reference standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopeia (EP) exist.[1][2]

This guide outlines the key physicochemical properties, analytical methodologies, and a proposed workflow for the characterization and qualification of a this compound reference standard.

Data Presentation: Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the first step in establishing a reference standard. Below is a comparison of the available data for this compound and the established properties of the USP Methyl Salicylate reference standard.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMethyl Salicylate (USP Reference Standard)
Molecular Formula C₉H₁₀O₃[3][4]C₈H₈O₃
Molecular Weight 166.17 g/mol [4]152.15 g/mol [2]
CAS Number 4670-56-8[3]119-36-8[2]
Appearance Colorless to pale yellow liquid or low melting solid[3][4]Colorless or slightly yellowish liquid[5]
Odor Characteristic aromatic, wintergreen-like[3]Characteristic odor of wintergreen
Melting Point 27°C to 28°C[4]-8.6°C[6]
Boiling Point Not explicitly found219-224°C[5]
Density 1.147 g/mL[4]1.174 g/mL at 25°C[2]
Solubility Sparingly soluble in water; soluble in ethanol and ether[3]Very slightly soluble in water; miscible with ethanol[5]

Experimental Protocols: Analytical Characterization

The qualification of a reference standard requires rigorous analytical testing to confirm its identity, purity, and potency. The following are detailed methodologies for key experiments, adapted from established protocols for Methyl Salicylate that can be applied to this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of a reference standard and for developing a quantitative assay.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact composition should be optimized to achieve good separation of this compound from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 238 nm and 305 nm is expected based on its structure).

  • Sample Preparation: Accurately weigh and dissolve the candidate reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure: Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the area percentage of the main peak relative to the total peak area. The assay can be performed by comparing the peak area of the sample to that of a well-characterized internal or external standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful tool for confirming the identity of a compound and for detecting and identifying volatile organic impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure the separation of this compound from any related substances. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dilute the candidate reference standard in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Procedure: Inject the sample and acquire the total ion chromatogram and mass spectrum of the main peak. The mass spectrum should be compared with a reference spectrum (if available) or interpreted to confirm the molecular structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure and is essential for unequivocal identification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra should be acquired. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Sample Preparation: Dissolve an appropriate amount of the candidate reference standard in the chosen deuterated solvent.

  • Procedure: Acquire and process the NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.

Mandatory Visualization

Experimental Workflow for Establishing a Reference Standard

The following diagram illustrates a typical workflow for the establishment of a chemical reference standard.

G Figure 1. Workflow for Reference Standard Establishment A Material Acquisition & Initial Assessment B Physicochemical Characterization A->B Preliminary Analysis C Structural Elucidation (NMR, MS) B->C Identity Confirmation D Purity Determination (HPLC, GC) C->D Purity Profiling E Assay (Potency) Determination D->E Quantification F Stability Studies E->F Shelf-life Assessment G Documentation & Certification F->G Final Approval

Caption: Workflow for Reference Standard Establishment.

Logical Comparison of Analytical Techniques

This diagram provides a logical relationship between different analytical techniques and the information they provide for reference standard characterization.

G Figure 2. Analytical Techniques for Characterization cluster_identity Identity cluster_purity Purity cluster_assay Assay NMR NMR MS Mass Spec FTIR FTIR HPLC HPLC GC GC TLC TLC qNMR qNMR Titration Titration HPLC_Assay HPLC Assay ReferenceStandard Reference Standard ReferenceStandard->NMR ReferenceStandard->MS ReferenceStandard->FTIR ReferenceStandard->HPLC ReferenceStandard->GC ReferenceStandard->TLC ReferenceStandard->qNMR ReferenceStandard->Titration ReferenceStandard->HPLC_Assay

Caption: Analytical Techniques for Characterization.

Comparison with Alternatives

Currently, there are no established alternative chemical reference standards specifically for the quantification of this compound. The primary and most appropriate comparator is its isomer, Methyl Salicylate . For certain applications, such as in flavor and fragrance analysis, other compounds with similar sensory profiles might be used as comparators, but these would not be suitable as analytical reference standards for chemical purity and identity.

In the absence of a certified reference material for this compound, laboratories may need to qualify their own in-house primary standard. This involves obtaining high-purity this compound from a commercial supplier[7][8] and thoroughly characterizing it using the analytical techniques described above. The data obtained would then be used to assign a purity value to the in-house standard.

For routine analysis, a secondary or working standard can be prepared and calibrated against the well-characterized primary in-house standard. This approach ensures the traceability and reliability of analytical results.

References

A Comprehensive Guide to the Inter-Laboratory Validation of Analytical Methods for Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Methyl Salicylate, a widely used active ingredient in topical analgesics and flavorant in various products. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry is evaluated based on published single-laboratory validation data. Furthermore, this document outlines the framework and key considerations for conducting a successful inter-laboratory validation study to ensure method reproducibility and reliability across different testing environments.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Methyl Salicylate quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of HPLC, GC, and UV-Vis spectrophotometry based on available validation data.

Table 1: Performance Characteristics of HPLC Methods for Methyl Salicylate Analysis

Validation ParameterMethod 1 (Reversed-Phase HPLC)Method 2 (Reversed-Phase HPLC)
Stationary Phase Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1][2]C8 column[1][3]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1][2]Methanol:Water (65:35, v/v)[1][3]
Detection Photodiode Array (PDA) at 304 nm[1][2]UV at 230 nm[1][3]
Linearity Range 25-175 µg/mL[1][2]Not Specified
Correlation Coefficient (r²) 0.9999[1][2]> 0.997[1]
Accuracy (% Recovery) 99.78 - 100.0%[1][2]96.5 - 104.18%[1]
Precision (%RSD) Intra-day: < 0.14%, Inter-day: < 0.23%[1]< 1.65%[1]
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Pharmaceutical Matrix Medicated Cream[1][2]Liniment and Ointment[1]

Table 2: Performance Characteristics of GC Methods for Methyl Salicylate Analysis

Validation ParameterMethod 1 (GC-FID)Method 2 (GC-MS/MS)
Principle Gas Chromatography with Flame Ionization DetectionGas Chromatography with Tandem Mass Spectrometry
Linearity Range 0.1-0.15 mg/mL[4]0.5-5000 ng/mL[5]
Correlation Coefficient (r²) Not Specified> 0.9968[5]
Accuracy (% Recovery) 100.63%[4]Intra-day: 100.28% - 102.03%, Inter-day: 99.48% - 102.33%[5]
Precision (%RSD) Not SpecifiedIntra-day: 1.43% - 2.35%, Inter-day: 1.91% - 2.97%[5]
Limit of Detection (LOD) Not Specified0.05 ng/mL[5]
Limit of Quantitation (LOQ) Not Specified0.5 ng/mL[5]
Pharmaceutical Matrix Ointment[4]Hair and Skin Samples[5]

Table 3: Performance Characteristics of UV-Vis Spectrophotometric Method for Methyl Salicylate Analysis

Validation ParameterMethod 1
Wavelength for Measurement 237 nm[1]
Linearity Range 1-10 µg/mL[1]
Correlation Coefficient (r²) Not Specified
Accuracy (% Recovery) Not Specified
Precision (%RSD) Not Specified
Limit of Detection (LOD) Not Specified
Limit of Quantitation (LOQ) Not Specified
Pharmaceutical Matrix Semisolid Dosage Form[1]

Inter-Laboratory Validation Framework

An inter-laboratory validation, or cross-validation, study is essential to demonstrate the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.[6] The primary goal is to establish that the method will produce comparable and reliable results under various conditions.

Key Stages of an Inter-Laboratory Validation Study

G A 1. Protocol Development & Agreement B 2. Sample & Standard Preparation & Distribution A->B Homogeneous Samples C 3. Method Transfer & Training B->C Standardized Materials D 4. Execution of Experiments in Each Laboratory C->D Identical Protocols E 5. Data Collection & Statistical Analysis D->E Raw Data Submission F 6. Acceptance Criteria Evaluation E->F Comparison of Results G 7. Final Validation Report F->G Conclusion on Reproducibility

Caption: Workflow for an inter-laboratory validation study.

Logical Framework for Method Comparison in Inter-Laboratory Validation

The comparison of results between laboratories focuses on key performance indicators to assess the method's reproducibility.

G cluster_0 Precision cluster_1 Accuracy cluster_2 Other Parameters center Inter-Laboratory Validation Repeatability Repeatability (Intra-assay) center->Repeatability Intermediate Intermediate Precision center->Intermediate Reproducibility Reproducibility (Inter-laboratory) center->Reproducibility Recovery Recovery Studies center->Recovery Bias Bias vs. Reference center->Bias Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity LOD_LOQ LOD & LOQ center->LOD_LOQ

Caption: Key parameters for inter-laboratory method comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are representative protocols for the analysis of Methyl Salicylate using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the determination of Methyl Salicylate in a medicated cream formulation.[1][2]

1. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30 ± 0.5°C[1]

  • Injection Volume: 20 µL[1]

  • Detection: Photodiode Array (PDA) detector with monitoring at 304 nm.[1][2]

2. Standard Solution Preparation:

  • Accurately weigh 0.1 g of Methyl Salicylate standard and dissolve it in methanol in a 100 mL volumetric flask.[1][2]

  • Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[1][2]

  • Prepare a series of calibration standards ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase.[1][2]

3. Sample Preparation (Medicated Cream):

  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[1][2]

  • Add 20 mL of methanol and heat the flask on a water bath until boiling.[1][2]

  • Cool the sample to room temperature and dilute to 100 mL with the mobile phase.[1][2]

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1][2]

Gas Chromatography (GC) Protocol

This protocol is based on a validated GC method for the simultaneous determination of Menthol and Methyl Salicylate in topical cream and gel formulations.[7]

1. Chromatographic Conditions:

  • Column: Fused silica column (30 m x 0.53 mm, 1 µm film thickness)[4]

  • Carrier Gas: Nitrogen at a flow rate of 5.0 mL/min[4]

  • Oven Temperature Program: Initial temperature of 120°C (hold for 5 min), ramped to 200°C at a rate of 15°C/min (hold for 3 min).[4]

  • Injector Temperature: 230°C[4]

  • Detector Temperature (FID): 270°C[4]

  • Injection Volume: 1 µL[4]

2. Internal Standard Solution Preparation:

  • Prepare a 2.0 mg/mL solution of Anethole in Isopropyl alcohol.[7]

3. Standard Solution Preparation:

  • Prepare a solution containing 2.0 mg/mL of Menthol standard and 3.0 mg/mL of Methyl Salicylate standard in the internal standard solution.[7]

4. Sample Preparation (Cream or Gel):

  • Prepare a sample solution containing the equivalent of 2.0 mg/mL of Menthol and 3.0 mg/mL of Methyl Salicylate in the internal standard solution.[7]

  • Sonicate the sample until it is completely dissolved.[7]

  • Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate before analysis.[7]

UV-Vis Spectrophotometry Protocol

This protocol is a general guideline for the analysis of Methyl Salicylate in a semisolid dosage form.[1]

1. Instrumental Parameters:

  • Wavelength for Measurement: 237 nm[1]

  • Solvent/Blank: Methanol or an appropriate solvent system.

2. Standard Solution Preparation:

  • Prepare a stock solution of Methyl Salicylate in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of working standards with concentrations ranging from 1-10 µg/mL.[1]

3. Sample Preparation (Semisolid Dosage Form):

  • Accurately weigh a quantity of the formulation equivalent to a known amount of Methyl Salicylate.

  • Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution.

  • Filter the solution to remove any undissolved excipients.

Conclusion

While single-laboratory validation provides essential data on the performance of an analytical method, inter-laboratory validation is the definitive step to ensure its robustness and transferability. This guide has provided a comparative overview of common analytical techniques for Methyl Salicylate and a framework for conducting a comprehensive inter-laboratory validation study. By following a well-defined protocol and establishing clear acceptance criteria, researchers and drug development professionals can confidently establish a reliable and reproducible analytical method for the quality control of products containing Methyl Salicylate.

References

A Comparative Analysis of Methyl Salicylate Derivatives and Traditional NSAIDs in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of methyl salicylate derivatives against conventional non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the anti-inflammatory efficacy, cyclooxygenase (COX) enzyme inhibition, and underlying mechanisms of action supported by experimental data.

Methyl salicylate, a well-known topical analgesic, and its derivatives have emerged as promising candidates in the search for novel anti-inflammatory agents.[1][2] These compounds exert their effects through mechanisms similar to traditional NSAIDs, primarily by inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][3] This guide synthesizes preclinical data to offer a comparative perspective on their efficacy and safety profiles.

In Vivo Anti-Inflammatory Activity

Studies utilizing murine models of inflammation, such as xylol-induced ear edema and carrageenan-induced paw edema, have demonstrated the potent anti-inflammatory effects of synthetic methyl salicylate derivatives. Notably, derivatives bearing a piperazine moiety have shown efficacy comparable to, and in some cases exceeding, that of established NSAIDs like aspirin and indomethacin.

Table 1: Comparison of In Vivo Anti-inflammatory Activity [4][5]

CompoundDose (mg/kg)Xylol-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)
M15 10068.772.5
M16 10070.175.4
Aspirin 10025.630.8
Indomethacin 572.378.9

Higher percentage indicates greater anti-inflammatory activity.

In Vitro Anti-Inflammatory Effects

The anti-inflammatory properties of methyl salicylate derivatives are further substantiated by in vitro assays. These studies typically involve the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7) to measure the inhibition of pro-inflammatory mediators.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Methyl Salicylate Derivatives [4][6]

Compound (Concentration)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
M16 (25 µM) Significant, dose-dependentSignificant, dose-dependent
M15 (25 µM) SignificantSignificant

Natural glycoside derivatives of methyl salicylate, such as J12122 and J12123 isolated from Gaultheria yunnanensis, have also been shown to dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-induced RAW264.7 macrophage cells. Furthermore, these compounds significantly suppress the accumulation of nitric oxide (NO) and reactive oxygen species (ROS).

Cyclooxygenase (COX) Inhibition

A key mechanism of action for NSAIDs is the inhibition of COX enzymes. Methyl salicylate and its derivatives have been shown to inhibit both COX-1 and COX-2.[3][7] A derivative, Methyl Salicylate Lactoside (MSL), has demonstrated non-selective inhibition of COX activity in vitro, with a more potent effect on COX-2 than COX-1.[7] This preferential inhibition of COX-2 is a desirable characteristic for minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Table 3: Cyclooxygenase (COX) Inhibitory Activity of Methyl Salicylate Lactoside (MSL) [7]

EnzymeIC50 (µM)
COX-1 >100
COX-2 20
Selectivity Index (SI = IC50 COX-1/IC50 COX-2) 5

Signaling Pathway Modulation

Beyond COX inhibition, certain methyl salicylate derivatives have been found to modulate other key inflammatory signaling pathways. For instance, Methyl Salicylate Lactoside (MSL) has been shown to block the activation of the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and p65, thus preventing the nuclear translocation of NF-κB in TNF-α-stimulated fibroblast-like synoviocytes.[7] This dual mechanism of action, targeting both the COX and NF-κB pathways, suggests a broader and potentially more effective anti-inflammatory response.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Methyl_Salicylate Methyl Salicylate Derivatives Methyl_Salicylate->COX_Enzymes Inhibition NSAIDs Traditional NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs->COX_Enzymes Inhibition

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

G cluster_nucleus TNF_alpha TNF-α IKK IKK TNF_alpha->IKK IkB_p65_p50 IκB-p65-p50 (Inactive NF-κB) IKK->IkB_p65_p50 Phosphorylation p_IkB p-IκB IkB_p65_p50->p_IkB p65_p50 p65-p50 (Active NF-κB) p_IkB->p65_p50 Degradation Nucleus Nucleus p65_p50->Nucleus Gene_Expression Pro-inflammatory Gene Expression p65_p50->Gene_Expression MSL Methyl Salicylate Lactoside (MSL) MSL->IKK Inhibition

Figure 2: Inhibition of the NF-κB Signaling Pathway by MSL.

Experimental Protocols

In Vivo Anti-Inflammatory Assays

1. Xylol-Induced Ear Edema in Mice:

  • Animals: Kunming mice.

  • Procedure: A 100 mg/kg dose of the test compound or control (aspirin or indomethacin) is administered orally. After a set time, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control. After a specified period, the mice are euthanized, and circular sections of both ears are weighed. The difference in weight between the right and left ear punches is calculated as the edema weight. The inhibition percentage is calculated relative to the control group.[4][5]

2. Carrageenan-Induced Paw Edema in Mice:

  • Animals: Kunming mice.

  • Procedure: The test compound or control is administered orally. After a set time, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw. The paw volume is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the control group.[4][5]

In Vitro Anti-Inflammatory Assay

1. Measurement of Pro-inflammatory Cytokines in RAW264.7 Macrophages:

  • Cell Line: RAW264.7 murine macrophage cells.

  • Procedure: Cells are pre-treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a further period (e.g., 22 hours). The cell culture supernatant is then collected, and the concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The percentage of cytokine inhibition is calculated relative to the LPS-only treated control.[4][6]

G Start Start: In Vitro Screening Culture_Cells Culture RAW264.7 Macrophages Start->Culture_Cells Pretreat Pre-treat with Test Compounds Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data & Calculate Inhibition ELISA->Analyze_Data End End: Identify Lead Compounds Analyze_Data->End

Figure 3: Workflow for In Vitro Anti-inflammatory Screening.

Conclusion

The presented data highlights the significant potential of methyl salicylate derivatives as a promising class of anti-inflammatory agents. Their demonstrated efficacy in both in vivo and in vitro models, coupled with favorable mechanisms of action including preferential COX-2 inhibition and NF-κB pathway modulation, warrants further investigation. The development of these compounds could lead to novel therapeutics with improved efficacy and potentially better safety profiles compared to traditional NSAIDs.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methylsalicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-methylsalicylate (CAS 4670-56-8), a compound used in various research applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Protective gloves, such as nitrile rubber.[1]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]

Ensure work is conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or mists.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 4670-56-8
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Boiling Point 242 °C
Melting Point 27-28 °C
Purity >98.0% (GC)

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or in a solution, must be carried out in accordance with federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in regular trash.[4]

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

    • Label the container clearly as "Hazardous Waste: this compound".

  • Handling of Spills:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]

    • Scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Disposal of Unused Product:

    • Unused or surplus this compound should be treated as hazardous waste.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

    • Do not attempt to neutralize the chemical without specific protocols and safety measures in place.

  • Container Disposal:

    • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[5]

    • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous waste in the designated container.

    • Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

  • Arranging for Pickup:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_handling Handling & Collection cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Identify this compound Waste assess_type Determine Waste Type start->assess_type pure_product Unused/Surplus Product assess_type->pure_product Pure Product solution Solution Containing Compound assess_type->solution Solution spill Spill Debris assess_type->spill Spill container Empty Container assess_type->container Empty Container collect_waste Collect in Labeled Hazardous Waste Container pure_product->collect_waste solution->collect_waste spill->collect_waste decontaminate Triple Rinse with Appropriate Solvent container->decontaminate store_waste Store in Designated Waste Area collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Clean Container as Non-Hazardous Waste decontaminate->dispose_container No (already clean) collect_rinsate->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 4-methylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-methylsalicylate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents like this compound is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal information to ensure laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin and eye irritation.[1][2][3] It is also harmful if swallowed.[1][2][3][4] In some cases, prolonged exposure may lead to skin sensitization.[2] It is crucial to understand these hazards to implement appropriate safety measures.

Hazard Summary Table:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Oral ToxicityCategory 4WarningH302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1][2][3]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[1]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of Personal Protective Equipment.[5][6] All PPE should be inspected for integrity before each use.[6][7]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[6] For handling aromatic esters, butyl rubber provides good protection.[5]
Eye Protection Safety goggles or face shieldChemical safety goggles that form a protective seal around the eyes are essential.[5] A face shield should be worn in situations with a splash hazard.[6][8]
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[6] For larger quantities, a chemical-resistant apron is advisable.[6]
Respiratory Protection NIOSH-approved respiratorGenerally not required in a well-ventilated area.[6] If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and contamination risks. The following procedural steps and diagram outline the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparations:

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Inspect all PPE for damage before use.[7]

    • Have spill cleanup materials readily available.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Do not eat, drink, or smoke in the handling area.[7][11][12]

    • When transferring, use equipment made of compatible materials like glass, stainless steel, or polyethylene.[11]

    • Keep the container tightly closed when not in use.[9][11]

  • In Case of Exposure or Spill:

    • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[2][9] Seek immediate medical attention.[9]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[9] Remove any contaminated clothing.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]

    • Spill: For small spills, absorb the chemical with an inert material such as sand or vermiculite.[1] Place the absorbed material into a suitable, labeled container for disposal.[1]

Handling and Disposal Workflow Diagram:

Workflow for Safe Handling of this compound A 1. Risk Assessment & Preparation B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B Proceed C 3. Chemical Handling (Weighing, Transfer) B->C Proceed D 4. Post-Handling C->D Task Complete G Emergency Procedures (Spill or Exposure) C->G If Incident Occurs E 5. Decontamination D->E Clean-up F 6. Waste Disposal E->F Segregate Waste G->E Contain & Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylsalicylate
Reactant of Route 2
Methyl 4-methylsalicylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.